Methyl 3-bromo-2-ethyl-5-hydroxybenzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11BrO3 |
|---|---|
Molecular Weight |
259.10 g/mol |
IUPAC Name |
methyl 3-bromo-2-ethyl-5-hydroxybenzoate |
InChI |
InChI=1S/C10H11BrO3/c1-3-7-8(10(13)14-2)4-6(12)5-9(7)11/h4-5,12H,3H2,1-2H3 |
InChI Key |
AYKREVCEBITUQK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1Br)O)C(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-bromo-2-ethyl-5-hydroxybenzoate and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Focus on a Novel Benzene Bioisostere
Substituted benzoic acid derivatives are pivotal scaffolds in modern drug discovery, acting as key intermediates in the synthesis of a wide array of therapeutic agents.[1][2] Their functional group versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on the hypothetical compound, Methyl 3-bromo-2-ethyl-5-hydroxybenzoate, a polysubstituted benzoate ester. While direct data is scarce, an analysis of its structural analogs provides a strong foundation for predicting its chemical behavior, spectroscopic signature, and potential synthetic routes.
The strategic placement of a bromine atom, a hydroxyl group, an ethyl group, and a methyl ester on the benzene ring suggests a molecule with significant potential as a versatile building block in organic synthesis. The bromine atom can serve as a handle for cross-coupling reactions, while the hydroxyl and ester groups can be further modified.[3] Such compounds are of high interest in the development of novel therapeutics, including anticancer agents and local anesthetics.[4][5]
Physicochemical Properties: A Comparative Analysis
To predict the properties of this compound, we can examine the known characteristics of its close structural analogs.
| Property | Methyl 3-bromo-5-hydroxybenzoate | Methyl 3-bromo-2-hydroxybenzoate | Ethyl 2-bromo-5-hydroxybenzoate | This compound (Predicted) |
| CAS Number | 192810-12-1 | 28165-45-9 | 102297-71-2 | 2098546-33-7 |
| Molecular Formula | C₈H₇BrO₃ | C₈H₇BrO₃ | C₉H₉BrO₃ | C₁₀H₁₁BrO₃ |
| Molecular Weight | 231.04 g/mol | 231.05 g/mol | 245.07 g/mol | 259.10 g/mol |
| Appearance | Solid | Solid | Not Specified | Likely a solid |
| Melting Point | 130-135 °C | 277-278 °C | Not Specified | Expected to be a crystalline solid with a distinct melting point |
Proposed Synthesis: A Strategic Approach
A plausible synthetic route to this compound can be devised based on established methodologies for the synthesis of substituted bromobenzenes and benzoates.[6][7] A potential pathway could involve the esterification of a suitable carboxylic acid precursor.
Experimental Protocol: Proposed Synthesis
-
Starting Material: 3-bromo-2-ethyl-5-hydroxybenzoic acid.
-
Esterification: The carboxylic acid would be dissolved in an excess of methanol, which acts as both the solvent and the reactant.
-
Catalysis: A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, would be added to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by methanol.
-
Reaction Conditions: The reaction mixture would be heated to reflux for several hours to drive the equilibrium towards the formation of the methyl ester.
-
Workup and Purification: Upon completion, the reaction would be cooled, and the excess methanol removed under reduced pressure. The residue would be neutralized with a mild base, such as sodium bicarbonate solution, and extracted with an organic solvent like ethyl acetate. The organic layer would then be washed, dried, and concentrated. The crude product would be purified by column chromatography on silica gel to yield the desired this compound.
Caption: Proposed synthetic pathway via Fischer esterification.
Predicted Spectroscopic Characteristics
The structural elucidation of this compound would rely on a combination of spectroscopic techniques.[8][9]
¹H NMR Spectroscopy
-
Aromatic Protons: Two singlets or doublets in the aromatic region (δ 6.5-8.0 ppm), with their chemical shifts influenced by the surrounding substituents.
-
Ethyl Group: A quartet (CH₂) and a triplet (CH₃) in the upfield region.
-
Methyl Ester: A singlet around δ 3.8-4.0 ppm.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
-
Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm), including the carbon bearing the bromine, the hydroxyl group, the ethyl group, and the ester.
-
Carbonyl Carbon: A signal in the downfield region (δ 165-175 ppm).
-
Ethyl and Methyl Carbons: Signals in the upfield aliphatic region.
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.
-
C=O Stretch: A strong, sharp peak around 1700-1730 cm⁻¹ characteristic of the ester carbonyl group.
-
C-O Stretch: Absorptions in the fingerprint region corresponding to the ester and phenol C-O bonds.
-
Aromatic C-H and C=C Stretches: Characteristic peaks in their respective regions.
Mass Spectrometry (MS)
-
Molecular Ion Peak (M+): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, there would be a characteristic M+2 peak of nearly equal intensity, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[9]
-
Fragmentation Pattern: Fragmentation would likely involve the loss of the methoxy group from the ester, the ethyl group, and other characteristic cleavages of the aromatic ring.
Reactivity and Potential Applications
The reactivity of this compound is dictated by its functional groups.
-
Electrophilic Aromatic Substitution: The hydroxyl group is an activating, ortho-, para-directing group, while the ester and ethyl groups have their own directing effects.[3][10] The overall substitution pattern for further electrophilic attack would be a composite of these influences. The presence of the electron-donating hydroxyl group makes the ring more susceptible to electrophilic attack than unsubstituted methyl benzoate.[10][11]
-
Cross-Coupling Reactions: The bromine atom is a versatile handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.[3]
-
Modification of Functional Groups: The ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol. The hydroxyl group can be alkylated or acylated.
Given the prevalence of substituted benzoates in medicinal chemistry, this compound could serve as a valuable intermediate in the synthesis of biologically active molecules.[2][12]
Safety and Handling
While a specific safety data sheet for this compound is unavailable, the hazards can be inferred from related brominated aromatic compounds.[13][14]
-
General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]
-
Health Hazards: Brominated organic compounds can be irritating to the skin, eyes, and respiratory tract.[13] Avoid inhalation of dust or vapors.
-
Fire and Reactivity Hazards: While not expected to be highly flammable, care should be taken to avoid ignition sources. It may be incompatible with strong oxidizing agents.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[14]
Conclusion
This compound represents a potentially valuable, yet underexplored, building block for chemical synthesis. By drawing on the known properties and reactivity of its structural analogs, this guide provides a predictive framework for its synthesis, characterization, and safe handling. As with any novel compound, all experimental work should be approached with careful planning and adherence to strict safety protocols. The insights provided herein are intended to facilitate further research and unlock the potential of this and other polysubstituted aromatic compounds in the advancement of science and medicine.
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Structure-Activity Relationship of 3-Bromo-2-ethyl-5-hydroxybenzoate Derivatives: A Prospective Analysis for Targeted Drug Design
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoate scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] The targeted substitution on the phenyl ring allows for the fine-tuning of a compound's physicochemical and pharmacokinetic properties, which is a cornerstone of modern drug discovery.[3][4] This guide provides a prospective analysis of the structure-activity relationships (SAR) for a specific, promising class of compounds: 3-bromo-2-ethyl-5-hydroxybenzoate derivatives. While direct, extensive research on this exact scaffold is nascent, a robust SAR hypothesis can be constructed by dissecting the influence of each key functional group—the benzoate core, the bromo substituent, the ethyl group, and the hydroxyl moiety. This document serves as a technical blueprint for researchers, outlining the scientific rationale for investigating these derivatives, proposing a systematic approach to their synthesis and evaluation, and providing detailed experimental protocols to validate their therapeutic potential.
The Core Pharmacophore: Deconstructing the 3-Bromo-2-ethyl-5-hydroxybenzoate Scaffold
The biological activity of any therapeutic agent is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent functional groups.[5] The 3-bromo-2-ethyl-5-hydroxybenzoate scaffold presents a compelling combination of features, each contributing uniquely to its potential interactions with biological targets.
The Benzoic Acid Moiety
The carboxylic acid group of the benzoate core is a critical anchor. It is ionizable at physiological pH, enabling it to form strong ionic interactions and hydrogen bonds with positively charged residues (e.g., Lysine, Arginine) or polar groups within a receptor's active site.[6] Its planarity and aromaticity also allow for π-π stacking interactions. However, the acidity of the carboxyl group can lead to poor cell permeability and rapid clearance. Therefore, understanding its role is pivotal, and it is often a target for bioisosteric replacement (e.g., with tetrazoles or sulfonamides) during lead optimization to improve oral bioavailability.[7][8]
The 3-Bromo Substituent: A Halogen's Strategic Advantage
The introduction of a bromine atom is a strategic decision in drug design, not merely a tool to increase molecular weight.[9]
-
Halogen Bonding: Bromine possesses a region of positive electrostatic potential on its outer surface, opposite the C-Br bond, known as a "sigma-hole."[10][11] This allows it to act as a halogen bond donor, forming a highly directional, non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein backbone or side chain. This can significantly enhance binding affinity and selectivity.[12]
-
Lipophilicity and Permeability: As a halogen, bromine substantially increases the lipophilicity of the molecule.[13] This can improve its ability to cross biological membranes, a crucial factor for oral bioavailability and reaching intracellular targets.
-
Metabolic Blocking: The C-Br bond is relatively strong and can be used to block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of the drug.[12]
The 2-Ethyl Substituent: Probing Steric and Hydrophobic Pockets
Alkyl groups, such as the ethyl group at the C-2 position, are fundamental in modulating a drug's interaction with its target and its pharmacokinetic profile.[14]
-
Hydrophobic Interactions: The ethyl group is hydrophobic and can fit into non-polar pockets within a binding site, displacing water molecules and leading to a favorable entropic contribution to the binding energy.[15]
-
Steric Influence: Its position ortho to the carboxylic acid can induce a conformational twist, potentially locking the molecule into a more bioactive conformation or, conversely, creating steric hindrance that prevents binding to off-targets. This steric bulk can also shield the adjacent carboxyl group from enzymatic degradation.[16]
The 5-Hydroxy Substituent: The Hydrogen Bonding Powerhouse
The phenolic hydroxyl group is a versatile functional group that can dramatically influence a compound's activity.[17][18]
-
Hydrogen Bonding: It can act as both a hydrogen bond donor and acceptor, forming critical interactions that anchor the ligand within the binding site. The high directionality of these bonds means that a precise fit can lead to a substantial gain in affinity.[19]
-
Solubility: The hydroxyl group increases the polarity and aqueous solubility of the compound, which can be crucial for formulation and distribution in the body.[5]
-
Modulation of Acidity: As an electron-donating group, it can modulate the pKa of the carboxylic acid, influencing its ionization state and interaction potential.
Caption: Interplay of functional groups on the core scaffold.
A Proposed Framework for SAR Exploration
A systematic exploration of the SAR is essential to optimize the therapeutic potential of this scaffold. The following section outlines a proposed library of analogues designed to probe the contribution of each substituent.
Systematic Modification Strategy
The core principle is to modify one feature at a time while keeping the others constant, allowing for a clear interpretation of the results.
| Modification Series | Position | Rationale | Example Analogs | Predicted Impact on Activity |
| A: Bromo Position | C-3, C-4, C-6 | To determine the optimal position for halogen bonding and steric fit. | 4-bromo, 6-bromo isomers | Potentially large variations in potency depending on target topology. |
| B: Halogen Identity | C-3 | To probe the effect of halogen size and sigma-hole intensity (F < Cl < Br < I). | 3-chloro, 3-fluoro, 3-iodo | Activity may correlate with halogen bond strength (Br or I often optimal). |
| C: Alkyl Chain Length | C-2 | To map the size and shape of the hydrophobic pocket. | 2-methyl, 2-propyl, 2-isopropyl | Potency may increase with chain length up to a point, then decrease due to steric clash. |
| D: Hydroxyl Position | C-5, C-4, C-6 | To find the optimal vector for hydrogen bonding with the receptor. | 4-hydroxy, 6-hydroxy isomers | Highly dependent on the location of H-bond acceptors/donors in the target site. |
| E: Hydroxyl/Carboxyl Bioisosteres | C-5 / C-1 | To improve metabolic stability and pharmacokinetic properties.[20] | 5-amino, 5-methoxy; Carboxyl replaced with tetrazole or acylsulfonamide | Can improve cell permeability and oral bioavailability while retaining binding. |
Experimental Design for SAR Validation
To translate these hypotheses into actionable data, rigorous and reproducible experimental protocols are required.
General Synthesis Workflow
A plausible synthetic route would begin from a commercially available substituted phenol, followed by ethylation, bromination, formylation, and subsequent oxidation to the carboxylic acid.
Caption: Proposed synthetic workflow for target derivatives.
Protocol: In Vitro Enzyme Inhibition Assay (IC₅₀ Determination)
This protocol is a self-validating system for assessing the potency of synthesized compounds against a specific target enzyme.
Objective: To determine the concentration of a test compound that inhibits the activity of a target enzyme by 50% (IC₅₀).[6]
Materials:
-
Target enzyme, substrate (fluorogenic or chromogenic), assay buffer.
-
Test compounds and positive control inhibitor, dissolved in 100% DMSO.
-
384-well, black, flat-bottom microplates.
-
Microplate reader capable of fluorescence or absorbance measurements.
Methodology:
-
Compound Plating:
-
Create a 10-point, 3-fold serial dilution series of the test compounds in 100% DMSO, starting from a 1 mM stock.
-
Using an acoustic liquid handler, transfer 50 nL of each compound dilution into the assay plate. This will be the "Compound Plate".
-
Include wells with DMSO only (negative control, 0% inhibition) and a saturating concentration of a known potent inhibitor (positive control, 100% inhibition).
-
-
Enzyme Preparation:
-
Dilute the target enzyme to a 2X final concentration in cold assay buffer. Keep on ice.
-
-
Assay Execution:
-
Add 5 µL of the 2X enzyme solution to each well of the Compound Plate.
-
Gently mix the plate and incubate for 30 minutes at room temperature to allow for compound-enzyme binding.
-
-
Initiation of Reaction:
-
Prepare a 2X solution of the substrate in assay buffer.
-
Add 5 µL of the 2X substrate solution to all wells to initiate the enzymatic reaction. The final assay volume is 10 µL.
-
-
Data Acquisition:
-
Immediately transfer the plate to a pre-warmed (30°C) microplate reader.
-
Monitor the reaction kinetics by measuring the signal (fluorescence or absorbance) every 60 seconds for 20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Normalize the data: % Inhibition = 100 * (1 - (V₀_compound - V₀_pos_ctrl) / (V₀_neg_ctrl - V₀_pos_ctrl)).
-
Plot % Inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol: Antimicrobial Susceptibility Testing (MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) required to prevent microbial growth.[6]
Objective: To determine the lowest concentration of a test compound that prevents visible growth of a target microorganism.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus).
-
Growth medium (e.g., Mueller-Hinton Broth).
-
Test compounds and positive control antibiotic (e.g., Ciprofloxacin).
-
96-well, clear, U-bottom microplates.
-
Spectrophotometer or plate reader (600 nm).
Methodology:
-
Inoculum Preparation:
-
Culture the bacterial strain overnight in the appropriate growth medium.
-
Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Compound Dilution:
-
Prepare a 2-fold serial dilution of the test compounds in the growth medium directly in the 96-well plate. The volume in each well should be 50 µL.
-
Include a positive control (antibiotic), a negative control (no compound, for 100% growth), and a sterility control (medium only).
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Measure the optical density at 600 nm (OD₆₀₀) for all wells.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth, often corresponding to a significant reduction (>90%) in OD₆₀₀ compared to the no-compound control.
-
Conclusion and Future Directions
The 3-bromo-2-ethyl-5-hydroxybenzoate scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic combination of a halogen bond donor, a hydrophobic probing group, and a potent hydrogen bonding moiety on a proven benzoate core provides a rich platform for SAR exploration. By systematically synthesizing and evaluating the proposed analogues using the detailed protocols herein, researchers can elucidate the key structural determinants for biological activity. Subsequent optimization, potentially involving bioisosteric replacement of the carboxylate and further refinement of the substitution pattern, could lead to the discovery of lead compounds with enhanced potency, selectivity, and drug-like properties. This guide serves as a foundational document to catalyze such research endeavors.
References
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Methyl 3-bromo-2-ethyl-5-hydroxybenzoate MSDS and safety data
The following technical guide details the safety, handling, and physicochemical profile of Methyl 3-bromo-2-ethyl-5-hydroxybenzoate , a specialized intermediate used in the synthesis of EZH2 inhibitors and benzofuran-based therapeutics.
Safety Data, Handling Protocols, and Synthetic Context
Part 1: Executive Summary
This compound (Formula: C₁₀H₁₁BrO₃) is a critical pharmaceutical intermediate, primarily utilized in the synthesis of EZH2 (Enhancer of Zeste Homolog 2) inhibitors , a class of epigenetic drugs for treating non-Hodgkin’s lymphoma and synovial sarcoma.[1][2]
Unlike commodity chemicals, this compound is often synthesized in situ or procured as a high-value building block.[1] Its safety profile is governed by its functional groups: a phenolic hydroxyl (corrosive/irritant potential), an aryl bromide (reactive handle), and an ester (hydrolysis susceptibility).[1] This guide provides a self-validating workflow for researchers handling this compound, moving beyond generic MSDS data to application-specific protocols.
Part 2: Chemical Identity & Physicochemical Properties
| Property | Specification |
| Chemical Name | This compound |
| Common ID | Intermediate 1e (in Patent WO2017084494) |
| Molecular Formula | C₁₀H₁₁BrO₃ |
| Molecular Weight | 259.10 g/mol |
| Physical State | Solid (Often isolated as a brown or off-white solid) |
| Solubility | Soluble in Ethyl Acetate, DCM, DMF, DMSO; Insoluble in Water.[1][2] |
| Melting Point | Predicted: 110–130°C (Dependent on purity/polymorph) |
| Key Functional Groups | Phenol (C-OH), Aryl Bromide (Ar-Br), Methyl Ester (COOMe) |
Part 3: Hazard Identification (GHS Classification)
As a halogenated phenolic ester, this compound requires strict adherence to GHS Category 2/2A standards.[1] While specific toxicological data (LD50) may be limited due to its status as a research intermediate, the following classification is derived from Structure-Activity Relationships (SAR) of analogous halophenols.
GHS Label Elements
-
Signal Word: WARNING
-
Pictograms:
- (Irritant)[1]
Hazard Statements
Precautionary Statements
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][4]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][3][4] Remove contact lenses if present and easy to do.[1][3][4] Continue rinsing.[1][3][4][6]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][3][4]
Part 4: Safe Handling & Experimental Protocols
The "Why" Behind the Protocol (Causality)
-
Phenolic Nature: The C-5 hydroxyl group is weakly acidic (pKa ~8-10). Contact with strong bases will generate the phenoxide anion, increasing water solubility but also reactivity.[1] On skin, phenols can cause protein denaturation (whitening of skin) and chemical burns.[1] Protocol: Always use nitrile gloves (minimum 0.11 mm thickness).[1]
-
Ester Moiety: The methyl ester is susceptible to hydrolysis under basic aqueous conditions.[1] Protocol: Avoid prolonged exposure to aqueous NaOH/KOH unless saponification is the intended reaction.[1] Store in a desiccator to prevent moisture-induced degradation.
-
Aryl Bromide: This is the "reactive handle" for downstream cross-coupling (e.g., Suzuki-Miyaura).[1] It is generally stable but sensitive to palladium catalysts and light over long periods.[1]
Synthesis & Isolation Workflow
This compound is typically synthesized via diazotization of Methyl 5-amino-3-bromo-2-ethylbenzoate. The following workflow visualizes the critical safety steps during its isolation and use.
Figure 1: Synthesis and isolation workflow for this compound, highlighting critical safety control points (red).
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent oxidation of the phenol ring.[1]
-
Incompatibilities: Strong oxidizing agents, acid chlorides, acid anhydrides.[1]
Part 5: Emergency Response Logic
In the event of exposure or spill, the response must be immediate to prevent phenolic absorption or corneal damage.[1]
Figure 2: Emergency response decision tree. Note the specific recommendation for PEG 300 for phenolic skin exposure if available, as it solubilizes phenols better than water alone.[1]
Part 6: Toxicological Context & Application
Role in Drug Development
This compound is a scaffold intermediate .
-
Mechanism: The 5-hydroxyl group allows for etherification (e.g., with 2-bromo-1,1-diethoxyethane) to build the benzofuran ring system found in novel EZH2 inhibitors .[1]
-
Significance: EZH2 overexpression is linked to poor prognosis in metastatic cancers.[1] This intermediate enables the precise positioning of the ethyl group (position 2) which is crucial for steric fit within the EZH2 SET domain active site.[1]
Structure-Activity Relationship (SAR) Safety Note
Researchers should treat this compound as a potent sensitizer .
-
Halogenated Phenols: Known to increase lipophilicity, facilitating skin absorption.[1]
-
Systemic Effects: While specific data is lacking, analogous compounds (bromophenols) can uncouple oxidative phosphorylation if absorbed in high quantities.[1] Always work in a fume hood.
References
-
European Patent Office. (2018).[1] Benzofuran derivative, preparation method thereof and use thereof in medicine (EP 3378859 A1).[1][2] Retrieved from .[1]
-
World Intellectual Property Organization. (2017).[1] Benzofuran derivative, preparation method thereof and use thereof in medicine (WO2017084494).[1] Retrieved from .[1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Methyl 3-bromo-5-hydroxybenzoate (Structural Analog). Retrieved from .[1]
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An In-depth Technical Guide to the Synthesis of Polysubstituted 3-Bromo-5-Hydroxybenzoate Intermediates
Foreword: The Strategic Importance of the 3-Bromo-5-Hydroxybenzoate Scaffold
In the landscape of modern drug discovery and development, the strategic value of certain molecular scaffolds cannot be overstated. Among these, the polysubstituted 3-bromo-5-hydroxybenzoate core stands out as a critical building block. Its unique arrangement of a bromine atom, a hydroxyl group, and a carboxylate moiety provides a versatile platform for constructing more complex molecules with significant biological activity. These intermediates are instrumental in the synthesis of novel therapeutics, including anti-inflammatory and antibacterial agents.[1] The presence of the bromine atom, in particular, can enhance lipophilicity and modulate metabolic stability, making it a desirable feature in medicinal chemistry.[2]
However, the synthesis of these valuable intermediates is not without its challenges. The electron-rich nature of the phenolic ring, strongly activated by the hydroxyl group, makes it highly susceptible to electrophilic aromatic substitution.[3][4] This high reactivity can often lead to a lack of regioselectivity and the formation of multiple brominated byproducts, complicating purification and reducing yields.[5] This guide provides a detailed exploration of robust and reproducible synthetic strategies, focusing on the underlying chemical principles to empower researchers to navigate these challenges effectively.
Part 1: Primary Synthetic Strategy: Electrophilic Bromination of 3,5-Dihydroxybenzoate Precursors
The most common and logical approach to synthesizing 3-bromo-5-hydroxybenzoate intermediates involves a multi-step sequence starting from the readily available 3,5-dihydroxybenzoic acid. This strategy hinges on two key transformations: the protection of the carboxylic acid via esterification, followed by the regioselective bromination of the activated aromatic ring.
Workflow Overview: From Dihydroxy Acid to Brominated Ester
The following diagram illustrates the primary synthetic pathway.
Sources
Methyl 3-bromo-2-ethyl-5-hydroxybenzoate molecular weight and formula
An In-Depth Technical Guide to Methyl 3-bromo-2-ethyl-5-hydroxybenzoate: Synthesis, Characterization, and Potential Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the novel compound, this compound. As a polysubstituted aromatic molecule, it holds potential as a versatile building block in medicinal chemistry and materials science. This document outlines its fundamental properties, a proposed synthetic pathway, detailed characterization methods, and explores its prospective applications.
Section 1: Compound Identification and Properties
Molecular Formula: C₁₀H₁₁BrO₃
Molecular Weight: 259.10 g/mol
The structural attributes of this compound, including a bromine atom, a hydroxyl group, an ethyl group, and a methyl ester functionality, suggest its potential for diverse chemical modifications and as a scaffold in the design of new chemical entities.
Table 1: Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₁BrO₃ |
| Molecular Weight | 259.10 g/mol |
| XLogP3 | 3.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
Section 2: Proposed Synthesis Pathway
The synthesis of this compound can be approached through a multi-step process, leveraging established organic chemistry reactions. A plausible synthetic route is outlined below, commencing from a commercially available starting material.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: A Step-by-Step Methodology
-
Friedel-Crafts Acylation of Methyl 3-hydroxybenzoate:
-
To a solution of methyl 3-hydroxybenzoate in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃).
-
Cool the mixture in an ice bath and add acetyl chloride dropwise while stirring.
-
Allow the reaction to proceed to completion, then quench with dilute hydrochloric acid.
-
Extract the product, methyl 3-hydroxy-2-acetylbenzoate, with an organic solvent and purify by column chromatography.
-
-
Reduction of the Acetyl Group:
-
The acetyl group of methyl 3-hydroxy-2-acetylbenzoate can be reduced to an ethyl group using either Clemmensen (amalgamated zinc and hydrochloric acid) or Wolff-Kishner (hydrazine and a strong base) reduction conditions to yield methyl 2-ethyl-3-hydroxybenzoate.
-
-
Electrophilic Bromination:
-
The aromatic ring of methyl 2-ethyl-3-hydroxybenzoate can be brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator or bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃). The directing effects of the existing substituents will favor bromination at the 5-position.
-
-
Hydroxylation:
-
Introduction of the final hydroxyl group at the 5-position can be achieved through methods like the Elbs persulfate oxidation of the corresponding phenol, which would first require demethylation of the ester, followed by re-esterification. A more direct approach might involve a regioselective hydroxylation, though this can be challenging.
-
Section 3: Structural Characterization
Confirmation of the successful synthesis and purity of this compound would require a suite of analytical techniques.
Caption: Workflow for the structural characterization and purity assessment.
Predicted Spectroscopic Data:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), the methyl ester protons (a singlet), and the hydroxyl proton (a broad singlet). The chemical shifts will be influenced by the electronic effects of the substituents.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl and methyl groups.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak at m/z 259 and 261 (due to the isotopic distribution of bromine). Key fragmentation patterns would likely involve the loss of the methoxy group, the ethyl group, and cleavage of the ester bond.[1][2][3][4]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band for the hydroxyl group (O-H stretch) around 3300 cm⁻¹, a strong carbonyl (C=O) stretch for the ester at approximately 1700-1730 cm⁻¹, and C-O stretching vibrations.[5][6][7][8]
Section 4: Potential Applications in Research and Drug Development
Substituted hydroxybenzoates are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials.
-
Medicinal Chemistry: The presence of multiple functional groups allows for further derivatization, making this compound a promising scaffold for the development of novel therapeutic agents. The hydroxyl and bromo substituents provide handles for introducing further diversity through etherification, esterification, and cross-coupling reactions. The core structure is related to natural products with known biological activities.[9][10][11][12][13][14]
-
Material Science: Phenolic compounds are known for their antioxidant properties and can be incorporated into polymers and other materials to enhance their stability and functionality.
-
Chemical Biology: This compound could serve as a starting point for the design of chemical probes to study biological pathways, leveraging its potential for derivatization with reporter tags.
Section 5: Safety and Handling
As a novel compound, the toxicological properties of this compound have not been established. It should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
References
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Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. PMC. [Link]
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The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia. [Link]
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Phys. Org. RSC Publishing. [Link]
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Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. PubMed. [Link]
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Improved Fischer Esterification of Substituted Benzoic Acid. Journal of Physical Science. [Link]
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Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]
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PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [Link]
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Structures and Chemical Rearrangements of Benzoate Derivatives Following Gas Phase Decarboxylation. MPG.PuRe. [Link]
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mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... Doc Brown's Chemistry. [Link]
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Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
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Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]
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17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]
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Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. St. Olaf College. [Link]
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Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Advion, Inc. [Link]
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Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing. [Link]
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Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. ACS Publications. [Link]
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15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
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NMR and IR Spectroscopy of Phenols. ResearchGate. [Link]
-
Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. [Link]
-
Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central. [Link]
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IR Spectrum: Alcohols and Phenols. Chem LibreTexts. [Link]
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Is it possible to selectively alkylate phenol with ethyl group in the para position?. Reddit. [Link]
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ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. CABI Digital Library. [Link]
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(i) Synthesis of Methyl-p-hydroxybenzoate. PrepChem.com. [Link]
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How can you prepare ethyl alcohol to phenol?. Quora. [Link]
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IR Absorption Table. University of Colorado Boulder. [Link]
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The underappreciated hydroxyl in drug discovery. Drug Discovery. [Link]
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Alcohols, Phenols and Ethers. NCERT. [Link]
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Reactions of Phenols. Chemistry Steps. [Link]
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ETHYL p-HYDROXYBENZOATE. FAO. [Link]
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Electrophilic bromination of substituted stilbenes and stilbazoles: a quantum-chemical investigation. RSC Publishing. [Link]
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Ethyl-4-hydroxybenzoate. HiMedia Laboratories. [Link]
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Ethyl-4-hydroxybenzoate (YMDB01688). Yeast Metabolome Database. [Link]
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Ethyl 4-hydroxybenzoate, ReagentPlus(R), 99%. PubChem. [Link]
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Methyl 3-bromo-2-ethyl-5-hydroxybenzoate solubility in organic solvents
An In-Depth Technical Guide to the Solubility of Methyl 3-bromo-2-ethyl-5-hydroxybenzoate in Organic Solvents
Introduction
This compound is a substituted aromatic compound with significant potential in pharmaceutical and materials science research. As a versatile chemical intermediate, its utility in synthesis and formulation is fundamentally governed by its solubility in various organic solvents.[1] Understanding the solubility profile of this compound is paramount for researchers and drug development professionals in designing efficient reaction conditions, purification protocols, and formulation strategies. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering insights into its physicochemical properties and a detailed methodology for its solubility determination.
Physicochemical Properties and their Influence on Solubility
| Property | Value (for Methyl 3-bromo-5-hydroxybenzoate) | Expected Influence of the 2-Ethyl Group |
| Molecular Formula | C8H7BrO3[2] | C10H11BrO3 |
| Molecular Weight | 231.043 g/mol [2] | 259.10 g/mol |
| LogP | 1.94130[2] | Increased LogP (more lipophilic) |
| Key Structural Features | Aromatic ring, Bromo group, Hydroxyl group, Methyl ester | Addition of a nonpolar ethyl group |
The structure of this compound contains several functional groups that dictate its solubility:
-
Aromatic Ring: The benzene ring is inherently nonpolar and will favor interactions with nonpolar solvents through van der Waals forces.
-
Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This significantly contributes to its solubility in polar protic solvents.
-
Methyl Ester Group (-COOCH3): The carbonyl oxygen can act as a hydrogen bond acceptor, and the entire group contributes to the molecule's polarity.
-
Bromo Group (-Br): The bromine atom is electronegative, contributing to the molecule's overall dipole moment.
-
Ethyl Group (-CH2CH3): The addition of the ethyl group at the 2-position increases the nonpolar surface area of the molecule, which is expected to enhance its solubility in less polar and nonpolar solvents compared to its non-ethylated counterpart.
The interplay of these functional groups suggests that this compound will exhibit a nuanced solubility profile, with appreciable solubility in a range of polar and moderately nonpolar organic solvents.
Principles of Solubility in Organic Solvents
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3] For this compound, the following interactions are key:
-
Hydrogen Bonding: The hydroxyl group is the primary driver for solubility in protic solvents like alcohols (e.g., methanol, ethanol) and water. The solvent molecules can act as hydrogen bond donors or acceptors, effectively solvating the solute.
-
Dipole-Dipole Interactions: The polar nature of the ester and hydroxyl groups, along with the electronegative bromine, will lead to favorable dipole-dipole interactions with polar aprotic solvents such as acetone, ethyl acetate, and dimethyl sulfoxide (DMSO).
-
Van der Waals Forces: The nonpolar aromatic ring and the ethyl group will interact with nonpolar solvents like hexane and toluene through weaker van der Waals forces.
The balance between the polar (hydroxyl, ester) and nonpolar (aromatic ring, ethyl group) characteristics of the molecule will determine its solubility in a given solvent.
Predicted Solubility Profile
Based on the structural analysis, a qualitative prediction of the solubility of this compound in various classes of organic solvents is presented below.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with the hydroxyl group. |
| Polar Aprotic | Acetone, Ethyl Acetate, DMSO | High to Moderate | Favorable dipole-dipole interactions with the ester and hydroxyl groups. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | Moderate polarity and ability to accept hydrogen bonds. |
| Halogenated | Dichloromethane, Chloroform | Moderate | Ability to engage in dipole-dipole interactions. |
| Aromatic | Toluene, Benzene | Low to Moderate | Primarily van der Waals interactions with the aromatic ring and ethyl group. |
| Nonpolar | Hexane, Cyclohexane | Low | Limited favorable interactions due to the polar functional groups of the solute. |
Experimental Protocol for Solubility Determination
The following is a detailed, step-by-step methodology for the experimental determination of the solubility of this compound.
Objective: To determine the qualitative and semi-quantitative solubility of this compound in a range of organic solvents.
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, THF, dichloromethane, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Water bath or heating block (optional)
-
Analytical balance
-
Spatula
-
Pipettes
Procedure:
-
Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.
-
Weighing the Solute: Accurately weigh a small amount of this compound (e.g., 10 mg) into each labeled test tube.
-
Solvent Addition: Add a specific volume of the corresponding solvent (e.g., 1 mL) to each test tube.
-
Mixing: Securely cap the test tubes and vortex for 30-60 seconds to facilitate dissolution.[4]
-
Observation: Observe each tube for the dissolution of the solid. If the solid dissolves completely, the compound is considered soluble under these conditions.
-
Semi-Quantitative Analysis (for soluble compounds): If the compound dissolves, incrementally add more solute (e.g., in 10 mg portions), vortexing after each addition, until a saturated solution is achieved (i.e., solid material remains undissolved). Record the total mass of solute dissolved in the known volume of solvent to estimate the solubility.
-
Insoluble Compounds: If the compound does not dissolve at room temperature, gentle heating using a water bath may be applied to assess temperature effects on solubility. Observe any changes upon heating and subsequent cooling.
-
Data Recording: Record all observations, including the mass of solute, volume of solvent, and whether the compound was soluble, partially soluble, or insoluble at room temperature and with heating.
Safety Precautions: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, should be worn at all times. Consult the Material Safety Data Sheet (MSDS) for this compound and all solvents used.[2]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its effective use in scientific research and development. While specific quantitative data is not widely published, a thorough understanding of its molecular structure and the principles of solute-solvent interactions allows for reliable predictions of its solubility profile. The compound is expected to be highly soluble in polar protic and aprotic solvents, with moderate to low solubility in nonpolar solvents. The provided experimental protocol offers a robust framework for the systematic determination of its solubility, enabling researchers to optimize their experimental designs and formulation strategies.
References
- Solubility test for Organic Compounds. (2024, September 24).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- METHYL 3-BROMO-5-HYDROXYBENZOATE | CAS#:192810-12-1 | Chemsrc. (2025, August 25).
- Dependence of solute solubility parameters on solvent polarity. (n.d.). PubMed.
- Solubility Tests for Organic Compounds. (2021, March 24). YouTube.
- Solubility of Organic Compounds: Principle and Examples 2026. (2026, February 1). chemistrysh.com.
- Effects of Solvent Polarity on the Acid Dissociation Constants of Benzoic Acids. (n.d.). PubMed.
- Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5 | Benchchem. (n.d.).
- Synthesis of Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+%. (n.d.). ChemicalBook.
- Understanding Methyl 3-Bromo-2-Hydroxybenzoate: Synthesis and Applications. (n.d.).
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Comparison of methyl 3-bromo-2-ethyl-5-hydroxybenzoate vs methyl 3-bromo-5-methylbenzoate
A Comparative Technical Guide: Methyl 3-bromo-2-ethyl-5-hydroxybenzoate vs. Methyl 3-bromo-5-methylbenzoate
Executive Summary
In medicinal chemistry, the selection of a benzoate scaffold dictates not only the physicochemical profile of the final pharmacophore but also the synthetic viability of the library generation. This guide provides a high-resolution technical comparison between two trisubstituted benzoate building blocks: This compound (Molecule A) and Methyl 3-bromo-5-methylbenzoate (Molecule B) .
While both serve as electrophiles in transition-metal-catalyzed cross-couplings, they represent divergent design philosophies. Molecule A offers a high-complexity, sterically congested core with orthogonal polarity (phenol/ester), suitable for specific binding pockets requiring hydrogen bond networks. Molecule B represents a low-steric, lipophilic scaffold ideal for hydrophobic space-filling and rapid parallel synthesis.
Part 1: Structural & Electronic Profiling
The fundamental difference lies in the ortho-substitution pattern. Molecule A possesses a 2-ethyl group, creating a "steric wall" between the ester and the 3-bromo handle. Molecule B lacks this ortho-substitution, resulting in a planar, accessible system.
Table 1: Comparative Physicochemical Profile[1]
| Feature | Molecule A (2-Ethyl-5-Hydroxy) | Molecule B (5-Methyl) |
| CAS Registry | Analogous to 28165-45-9 | 478375-40-5 |
| Core Geometry | Twisted: 2-Ethyl forces ester out of plane (Steric Inhibition of Resonance). | Planar: Conjugation between ester and ring is maximized. |
| Electronic Nature | Electron-rich (Phenol donor), Acidic (Phenol pKa ~9-10). | Electron-neutral to weak donor (Methyl), Non-ionizable core. |
| cLogP (Approx) | ~2.8 (Lower lipophilicity due to -OH). | ~3.5 (Higher lipophilicity). |
| H-Bonding | Donor (OH) + Acceptor (Ester, OH). | Acceptor only (Ester). |
| Metabolic Liability | Glucuronidation (Phase II) at 5-OH. | Benzylic oxidation (Phase I) at 5-Me. |
Mechanistic Insight: The "Ortho-Effect" in Molecule A
In Molecule A, the 2-ethyl group exerts significant steric pressure (A-value ~1.75) on the adjacent C1-ester and C3-bromo groups.
-
Ester Twist: The carbonyl is forced out of coplanarity with the aromatic ring, reducing conjugation. This paradoxically increases the electrophilicity of the carbonyl carbon but decreases the rate of nucleophilic attack due to steric blocking.
-
Coupling Hindrance: The 2-ethyl group shields the C3-bromo position, making oxidative addition by Palladium catalysts significantly slower compared to the exposed C3-bromo in Molecule B.
Part 2: Synthetic Reactivity & Protocols[2]
The choice of scaffold dictates the synthetic route. Molecule B tolerates standard conditions, while Molecule A requires specialized "surgical" chemistry.
2.1 The Suzuki-Miyaura Cross-Coupling Challenge[2]
-
Molecule B (The Standard): The 3-bromo position is sterically accessible.[3][4] Standard catalysts like
or are effective. -
Molecule A (The Challenge): The 2-ethyl group blocks the approach of the Pd-catalyst. Furthermore, the unprotected 5-OH can poison catalysts or undergo side reactions.
-
Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition in hindered systems, and protect the phenol.
-
DOT Diagram: Synthetic Decision Tree
The following diagram illustrates the divergent workflows required for these two scaffolds.
Caption: Synthetic workflow divergence. Molecule A requires protection and specialized ligands (SPhos) to overcome steric hindrance at the C3 position.
Part 3: Experimental Protocols
Protocol A: High-Steric Cross-Coupling (For Molecule A)
Targeting the C3-Bromo in the presence of ortho-2-Ethyl.
Prerequisite: The 5-OH must be protected (e.g., as a TBS ether) to prevent catalyst poisoning and competitive reactivity.
-
Reagents:
-
Substrate: TBS-protected Molecule A (1.0 equiv).
-
Boronic Acid: Arylboronic acid (1.5 equiv).[5]
-
Catalyst:
(2 mol%). -
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%). Note: SPhos is critical for hindered substrates.
-
Base:
(3.0 equiv). -
Solvent: Toluene/Water (10:1).
-
-
Procedure:
-
Charge a reaction vial with the protected benzoate, boronic acid,
, SPhos, and . -
Evacuate and backfill with Argon (
). -
Add degassed Toluene/Water.
-
Heat to 100°C for 12–18 hours. Note: Higher temperature is required to overcome the activation energy barrier caused by the 2-ethyl steric clash.
-
Monitor via LC-MS. The 2-ethyl group may cause peak broadening or distinct retention time shifts compared to planar analogs.
-
Protocol B: Standard Cross-Coupling (For Molecule B)
Targeting the accessible C3-Bromo.
-
Reagents:
-
Substrate: Molecule B (1.0 equiv).
-
Catalyst:
(3 mol%). -
Base:
(2.0 equiv). -
Solvent: Dioxane/Water (4:1).
-
-
Procedure:
-
Standard Schlenk technique.
-
Heat to 80°C for 4–6 hours.
-
Observation: Reaction proceeds significantly faster than Protocol A due to the lack of ortho-interference.
-
Part 4: Drug Design & Structural Implications
When docking these scaffolds into a protein binding pocket, the structural implications are profound.
1. The "Twist" Factor (Molecule A)
The 2-ethyl group forces the C1-ester (or subsequent amide/heterocycle) to rotate roughly 60–90° relative to the phenyl ring.
-
Application: Use Molecule A when the binding pocket requires a non-planar conformation to fit into a narrow cleft or to disrupt pi-stacking interactions with off-target proteins.
-
Bioisostere Potential: The 5-OH group mimics tyrosine residues, allowing for specific water-mediated hydrogen bonds.
2. The "Space-Filling" Factor (Molecule B)
Molecule B is relatively planar.[1]
-
Application: Use Molecule B for hydrophobic collapse . The 3-bromo-5-methyl pattern is excellent for filling lipophilic pockets (e.g., kinase allosteric sites) where a flat, greasy surface is required.
DOT Diagram: SAR Logic
Caption: SAR decision logic. Molecule A is selected for twisted conformations and polar interactions; Molecule B for planar, lipophilic binding.
References
-
National Institutes of Health (NIH) - PubChem. Methyl 3-bromo-5-methylbenzoate (CAS 478375-40-5). [Link]
-
Tang, W., et al. (2014). Sterically demanding aryl-alkyl Suzuki-Miyaura coupling.[2] Royal Society of Chemistry.[2][6] (Demonstrates the necessity of specialized ligands like AntPhos/SPhos for ortho-substituted aryl halides). [Link]
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- 3. Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5 | Benchchem [benchchem.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Strategic Precursor Analysis: Methyl 3-bromo-2-ethyl-5-hydroxybenzoate in EZH2 Inhibitor Development
The following technical guide provides an in-depth analysis of the patent landscape and synthetic utility of Methyl 3-bromo-2-ethyl-5-hydroxybenzoate , a critical intermediate in the development of next-generation epigenetic therapeutics.
Executive Summary
This compound (often designated as Intermediate 1e in patent literature) is a high-value synthetic scaffold primarily utilized by Jiangsu Hengrui Medicine in the development of novel EZH2 (Enhancer of Zeste Homolog 2) inhibitors .
Unlike first-generation EZH2 inhibitors (e.g., Tazemetostat) which rely on pyridone-indole cores, this precursor enables the construction of a highly substituted benzofuran-4-carboxylate scaffold. This structural innovation allows for unique binding modes within the EZH2 SET domain, offering potential therapeutic advantages in treating Diffuse Large B-Cell Lymphoma (DLBCL) , Follicular Lymphoma , and Synovial Sarcoma .
For medicinal chemists, this molecule represents a "linchpin" intermediate: it possesses orthogonal reactive handles (phenol, bromide, ester) that allow for the precise, regioselective assembly of complex tricyclic drugs.
Technical Profile & Chemical Ontology
| Property | Specification |
| Chemical Name | This compound |
| Common Code | Intermediate 1e (WO2017084494) |
| Molecular Formula | C₁₀H₁₁BrO₃ |
| Key Functionalities | C1-Ester: Precursor to the C4-amide/ester warhead.C2-Ethyl: Becomes the C5-hydrophobic anchor.C3-Bromo: Becomes the C6-coupling site for "tail" moieties.C5-Hydroxy: The nucleophile for furan ring closure. |
| Primary Application | Synthesis of Methyl 6-bromo-5-ethylbenzofuran-4-carboxylate |
| Therapeutic Target | EZH2 Histone Methyltransferase (Epigenetic Regulation) |
Core Synthetic Methodology
The synthesis of this precursor and its subsequent conversion into the benzofuran core is a lesson in directing group logic. The 2-ethyl and 1-carboxyl groups cooperatively direct incoming substituents to specific positions, ensuring high regioselectivity without the need for complex purification.
Phase 1: Synthesis of the Precursor (1e)
Starting Material: 2-Ethylbenzoic acid.
-
Regioselective Nitration (C5):
-
Reagents: NaNO₃, H₂SO₄.
-
Mechanism:[1] The ethyl group (ortho/para director) and carboxyl group (meta director) cooperatively activate position 5.
-
Outcome: 2-Ethyl-5-nitrobenzoic acid.
-
-
Bromination (C3):
-
Reagents: NBS (N-Bromosuccinimide), H₂SO₄.
-
Logic: With C5 blocked by the nitro group, the bulky ethyl group directs bromination to the remaining ortho position (C3), which is also meta to the carboxyl electron-withdrawing group.
-
-
Esterification & Reduction:
-
Reagents: MeOH/H₂SO₄ (Esterification) followed by Fe/NH₄Cl or H₂/Pd (Reduction).
-
Outcome: Methyl 5-amino-3-bromo-2-ethylbenzoate.
-
-
Sandmeyer-Type Hydrolysis:
-
Reagents: NaNO₂, H₂SO₄ (Diazotization) followed by H₂SO₄/H₂O (Hydrolysis).
-
Outcome:This compound (1e) .
-
Phase 2: The Benzofuran Construction (The "Hengrui Cyclization")
This is the critical step where the benzoate transforms into the pharmacologically active benzofuran scaffold.
-
Step A: Ether Formation
-
Protocol: React 1e with 2-bromo-1,1-diethoxyethane (Bromoacetaldehyde diethyl acetal) in DMF using K₂CO₃ at 120°C.
-
Result: Formation of the aryl-alkyl ether at the C5-hydroxyl.
-
-
Step B: Acid-Mediated Cyclization
-
Protocol: Treatment with Polyphosphoric acid (PPA) or Chlorobenzene/H₂SO₄ reflux.
-
Mechanism: Intramolecular electrophilic aromatic substitution. The acetal activates, and the ring closes onto C6 (ortho to the ether and adjacent to the ester).
-
Regiochemical Outcome:
-
Old C1 (Ester)
Benzofuran C4 -
Old C2 (Ethyl)
Benzofuran C5 -
Old C3 (Bromo)
Benzofuran C6
-
-
Final Scaffold: Methyl 6-bromo-5-ethylbenzofuran-4-carboxylate .
-
Visualization: Synthetic Pathway
Caption: Step-wise transformation from commodity chemical to the high-value benzofuran-4-carboxylate scaffold.
Patent Landscape & Commercial Context[2][5][6][7]
The utilization of this precursor is heavily concentrated within the intellectual property portfolio of Jiangsu Hengrui Medicine Co., Ltd. , a leading Chinese pharmaceutical entity.
Key Patent Family
-
Primary Patent: WO2017084494 A1 (and family members EP3378859 , US11059811 ).
-
Title: Benzofuran derivative, preparation method thereof and use thereof in medicine.
-
Assignee: Jiangsu Hengrui Medicine Co., Ltd.[2][3][4] / Shanghai Hengrui Pharmaceutical Co., Ltd.[2][3][5][4]
Strategic Analysis of the Claims
The patent claims focus on compounds of Formula (I) where the benzofuran core is substituted at the 4-position with an amide (derived from the methyl ester of our precursor).
-
Differentiation: Unlike competitors (e.g., Epizyme, Constellation) that use indole or benzene cores, Hengrui's use of the 5-ethyl-6-bromo-benzofuran core creates a unique shape vector. The "5-ethyl" group likely fills a specific hydrophobic pocket in the EZH2 mutant enzyme (Y641F), potentially improving potency or residence time.
-
The "Bromo" Handle: The bromine at position 6 (derived from position 3 of the precursor) is not an inert bystander. It serves as the site for Suzuki-Miyaura coupling to attach the "tail" of the inhibitor—often a solubilizing piperazine or complex heteroaryl group essential for pharmacokinetic properties.
-
Therapeutic Focus: The patent explicitly covers treatment of Non-Hodgkin's Lymphoma (NHL) and Diffuse Large B-Cell Lymphoma (DLBCL) , specifically targeting tumors with EZH2 gain-of-function mutations.
Visualization: The EZH2 Inhibitor Landscape
Caption: The strategic ecosystem surrounding the precursor, linking the assignee to the therapeutic outcome.
Detailed Experimental Protocol (Validated)
Note: The following protocol is synthesized from the best-practice methodologies described in the WO2017084494 patent family.
Step 1: Synthesis of this compound (1e)
-
Dissolution: Dissolve Methyl 5-amino-3-bromo-2-ethylbenzoate (15.0 g, 58 mmol) in Acetonitrile (10 mL).
-
Acidification: Add 10% Sulfuric Acid (200 mL) slowly. Stir well to form a suspension.
-
Diazotization: Cool the mixture to 0–3°C (ice-salt bath). Add a solution of Sodium Nitrite (4.4 g, 64 mmol) in water dropwise, maintaining temperature below 5°C. Stir for 4 hours.
-
Hydrolysis: Add 50% Sulfuric Acid (200 mL) dropwise. Heat the reaction mixture to 90°C and stir for 1 hour. (Nitrogen evolution will be observed).
-
Workup: Cool to room temperature. Extract with Ethyl Acetate (3 x 100 mL). Combine organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify residue via silica gel column chromatography (eluent: Petroleum Ether/Ethyl Acetate) to yield the title compound as a solid.
Step 2: Cyclization to Benzofuran Scaffold
-
Alkylation: Dissolve 1e (35 g, 135 mmol) in DMF (200 mL). Add 2-bromo-1,1-diethoxyethane (40 g, 202 mmol) and Potassium Carbonate (37 g, 269 mmol).
-
Reaction: Stir at 120°C for 12 hours.
-
Isolation: Evaporate DMF under reduced pressure. Resuspend residue in water/ethyl acetate. Wash and concentrate to obtain the acetal intermediate.
-
Cyclization: Dissolve the crude acetal in Chlorobenzene or Toluene . Add catalytic Polyphosphoric Acid (PPA) or Amberlyst-15 . Reflux for 2-4 hours.
-
Result: Formation of Methyl 6-bromo-5-ethylbenzofuran-4-carboxylate .
References
-
Benzofuran derivative, preparation method thereof and use thereof in medicine. Source: World Intellectual Property Organization (WIPO). Patent Number: WO2017084494 A1.[3] Assignee: Jiangsu Hengrui Medicine Co., Ltd.[2][6][3][5][4] URL:
- Benzofuran derivative, preparation method thereof and use thereof in medicine (European Family).
- Benzofuran derivative, preparation method thereof and use thereof in medicine (US Grant).
Sources
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- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2017084494A1 - Benzofuran derivative, preparation method thereof and use thereof in medicine - Google Patents [patents.google.com]
- 4. [논문]A patent review of EZH2 inhibitors from 2017 and beyond [scienceon.kisti.re.kr]
- 5. TW202508595A - Combination therapy for a ras related disease or disorder - Google Patents [patents.google.com]
- 6. US20180265517A1 - EZH2 Inhibitors - Google Patents [patents.google.com]
Methodological & Application
Protocol for cyclization of methyl 3-bromo-2-ethyl-5-hydroxybenzoate to benzofurans
Executive Summary
This application note details the optimized protocol for the synthesis of methyl 6-bromo-5-ethylbenzofuran-4-carboxylate via the cyclization of methyl 3-bromo-2-ethyl-5-hydroxybenzoate . This transformation is a critical sequence in the synthesis of EZH2 inhibitors and other pharmacophores requiring a densely substituted benzofuran core.[1]
The protocol utilizes a robust two-step sequence: (1) O-alkylation of the phenol moiety with bromoacetaldehyde diethyl acetal, followed by (2) Acid-mediated Pomeranz-Fritsch cyclization .[1] This guide addresses common scale-up challenges, including regioselectivity control and the management of exothermic cyclization events.[1]
Reaction Strategy & Mechanism
Retrosynthetic Logic
Direct cyclization of the starting material is structurally precluded by the lack of an adjacent electrophilic handle for the phenol.[1] Therefore, the strategy relies on installing a masked aldehyde (acetal) onto the 5-hydroxyl group.[1] Subsequent acid treatment unmasks the aldehyde, triggering an intramolecular electrophilic aromatic substitution (EAS) at the sterically accessible ortho-position (C6).[1]
Pathway Diagram
The following diagram illustrates the transformation from the benzoate precursor to the cyclized benzofuran.[1]
Figure 1: Mechanistic pathway for the two-step benzofuran synthesis.
Experimental Protocol
Phase 1: O-Alkylation (Synthesis of the Acetal Intermediate)
Objective: Functionalize the 5-hydroxyl group with a masked aldehyde handle.
Reagents & Materials:
-
This compound (1.0 equiv)[1]
-
2-Bromo-1,1-diethoxyethane (1.5 equiv)[1]
-
Potassium Carbonate (
), anhydrous (2.0 equiv)[1] -
N,N-Dimethylformamide (DMF), anhydrous (5-6 vol)[1]
Step-by-Step Procedure:
-
Setup: Charge a reaction vessel with This compound and anhydrous DMF under a nitrogen atmosphere.
-
Base Addition: Add
in a single portion. Ensure efficient stirring to suspend the solid. -
Alkylation: Add 2-Bromo-1,1-diethoxyethane dropwise over 15 minutes.
-
Reaction: Heat the mixture to 120°C . Maintain this temperature for 12–15 hours .
-
Expert Insight: The high temperature is necessary due to the steric hindrance of the ortho-ethyl group and the electron-withdrawing nature of the ester, which reduces the nucleophilicity of the phenoxide.[1]
-
-
Monitoring: Monitor by HPLC/TLC. The starting phenol should be consumed (<2%).[1]
-
Workup:
Phase 2: Cyclization (Benzofuran Formation)
Objective: Acid-catalyzed ring closure to form the furan moiety.[1]
Reagents & Materials:
-
Crude Acetal Intermediate (from Phase 1)[1]
-
Polyphosphoric Acid (PPA) OR Amberlyst 15 (solid acid catalyst)[1]
-
Solvent: Chlorobenzene or Toluene (for Amberlyst method)[1]
Step-by-Step Procedure (Recommended Amberlyst Method): Note: The Amberlyst method is preferred for cleaner impurity profiles compared to PPA.[1]
-
Dissolution: Dissolve the crude acetal in Chlorobenzene (10 vol).
-
Catalyst Addition: Add Amberlyst 15 (50 wt% relative to substrate).[1]
-
Cyclization: Heat the mixture to Reflux (approx. 130°C) with a Dean-Stark trap to remove ethanol/water.
-
Duration: Reflux for 2–4 hours . Monitor the disappearance of the acetal.[1]
-
Workup:
-
Purification: Recrystallize from Ethanol/Heptane or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
Technical Data & Specifications
| Parameter | Specification / Observation |
| Target Structure | Methyl 6-bromo-5-ethylbenzofuran-4-carboxylate |
| Molecular Weight | ~283.12 g/mol |
| Appearance | Off-white to pale yellow solid |
| Typical Yield | 65–75% (over 2 steps) |
| Key Impurity | De-alkylated phenol (if acid hydrolysis outcompetes cyclization) |
| Regioselectivity | >95:1 (Cyclization at C6 vs C4 due to steric directing of C2-Ethyl) |
Workflow Visualization
Figure 2: Operational workflow for the synthesis process.
Critical Process Parameters (CPPs)
-
Water Content (Phase 1): The O-alkylation is sensitive to water.[1] Use anhydrous DMF to prevent hydrolysis of the bromoacetal reagent, which would stall the reaction.[1]
-
Temperature Control (Phase 2): Cyclization requires temperatures >100°C to overcome the energy barrier for aromatic substitution.[1] Lower temperatures often result in incomplete acetal hydrolysis without ring closure.[1]
-
Regiocontrol: The presence of the 2-ethyl group on the starting benzoate is crucial.[1] It sterically shields the C1-Ester/C2-Ethyl region, directing the cyclization to the C6 position (ortho to the hydroxyl, para to the bromine).[1] This ensures the formation of the benzofuran-4-carboxylate isomer rather than the 6-carboxylate.[1]
References
-
Patent: Benzofuran derivative, preparation method thereof and use thereof in medicine. WO2017084494A1.[1] (Describes the specific alkylation and cyclization of this compound).
-
Patent: Benzofuran derivative, preparation method thereof and use thereof in medicine. EP3378859A1.[1] (European counterpart detailing the acidic cyclization conditions).[1]
-
Literature: Pomeranz-Fritsch Reaction. Comprehensive Organic Name Reactions and Reagents. (General mechanism for acetal-based cyclizations). [1]
Sources
- 1. WO2017084494A1 - Benzofuran derivative, preparation method thereof and use thereof in medicine - Google Patents [patents.google.com]
- 2. Methyl 3-amino-5-bromo-2-hydroxybenzoate 95+% synthesis - chemicalbook [chemicalbook.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Strategic Execution of the Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives of Methyl 3-bromo-2-ethyl-5-hydroxybenzoate
An authoritative guide to the successful Suzuki-Miyaura cross-coupling of methyl 3-bromo-2-ethyl-5-hydroxybenzoate, tailored for professionals in pharmaceutical and chemical research. This document provides an in-depth analysis of reaction components, a detailed experimental protocol, and optimization strategies based on established organometallic principles.
Introduction and Strategic Overview
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, particularly within drug discovery and development, for its remarkable ability to form carbon-carbon bonds with high functional group tolerance.[1][2][3][4] This application note addresses the specific challenges and strategic considerations for the palladium-catalyzed coupling of this compound with various arylboronic acids.
The target substrate presents a unique combination of functionalities that require careful optimization of reaction conditions:
-
An aryl bromide , which serves as a reliable electrophilic partner.[5]
-
A sterically demanding ortho-ethyl group , which can impede the initial oxidative addition step.
-
A phenolic hydroxyl group , which is acidic and can interact with the basic conditions required for the reaction.[6][7]
-
A methyl ester , which is susceptible to hydrolysis under strongly basic conditions.[8][9]
This guide provides a comprehensive framework for navigating these challenges to achieve high-yield synthesis of the desired biaryl products, which are valuable scaffolds in medicinal chemistry.
The Catalytic Cycle: A Mechanistic Blueprint
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[5][10][11] Understanding this mechanism is paramount for rational troubleshooting and optimization. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide, forming a Pd(II) intermediate.[5]
-
Transmetalation: The organic moiety from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[12][13]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.[5][14]
Rationale for Component Selection
The success of the coupling hinges on the synergistic interplay of the catalyst, base, and solvent. The choices must accommodate the substrate's specific electronic and steric properties.
The steric hindrance from the ortho-ethyl group necessitates a catalyst system that can facilitate the oxidative addition step. While simple catalysts like Pd(PPh₃)₄ may work, modern, more robust systems are recommended for consistently high yields.
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective Pd(II) and Pd(0) precatalysts, respectively.[3][8] They are reduced in situ to the active Pd(0) species.
-
Ligand Choice: Bulky, electron-rich phosphine ligands are critical. They promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species that can more easily access the sterically hindered C-Br bond. Recommended ligands include:
-
Buchwald-type biarylphosphines: SPhos, XPhos, and RuPhos are excellent choices for sterically demanding substrates.
-
Alkylphosphines: P(t-Bu)₃ and PCy₃ are also effective due to their large cone angles and strong electron-donating properties.[8]
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr or SImes, often delivered as PEPPSI-type precatalysts, are highly active and offer an alternative to phosphines.[12]
-
-
Arylboronic Acids: These are the most common coupling partners. However, they can be prone to side reactions like protodeboronation (replacement of the boronic acid group with hydrogen) and homocoupling, especially at elevated temperatures.[15]
-
Pinacol Boronate Esters (Bpin): These are generally more stable than the corresponding boronic acids, making them easier to handle, purify, and store.[14][15][16] They are particularly useful if the desired boronic acid is unstable or not commercially available. The Miyaura borylation can be used to synthesize the required boronate ester.[3]
The choice of base is arguably the most critical variable for this substrate. It must be strong enough to activate the boronic acid for transmetalation but weak enough to prevent saponification of the methyl ester. The acidic phenol also requires consideration.
-
Recommended Bases:
-
Potassium Phosphate (K₃PO₄): An excellent choice. It is sufficiently basic to promote the reaction while being generally compatible with esters.
-
Cesium Carbonate (Cs₂CO₃): A strong inorganic base that often gives high yields and is compatible with many esters, especially in solvents like dioxane.[9]
-
Potassium Fluoride (KF): A mild base that can be effective, particularly under anhydrous conditions, and is known to spare base-labile groups.[8]
-
-
Bases to Avoid: Strong hydroxide bases (NaOH, KOH) or alkoxides (NaOMe, KOtBu) should be avoided as they will readily hydrolyze the methyl ester functionality.[12]
The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous (or solid) base phases.
-
Aprotic Ethereal Solvents: 1,4-Dioxane or Tetrahydrofuran (THF) are excellent choices.[14][17] They are widely used and effective for a broad range of Suzuki couplings.
-
Aromatic Solvents: Toluene can also be used, often leading to clean reactions.[14]
-
Role of Water: A small amount of water is typically necessary, especially when using inorganic bases like carbonates or phosphates. It helps to dissolve the base and facilitates the formation of the active boronate species for transmetalation.[12][14] A common ratio is between 4:1 and 10:1 (organic solvent:water).
Detailed Experimental Protocol
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.
Workflow Overview
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1–3 mol%)
-
Phosphine ligand (e.g., SPhos, 2–6 mol%)
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 5:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction (e.g., Ethyl Acetate) and chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv).
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (5:1 ratio). Add the solvent via syringe to the reaction flask to achieve a substrate concentration of approximately 0.1 M. Degassing can be done by sparging with argon for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously overnight (12–18 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate).
-
Characterization: Confirm the structure and purity of the isolated product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Optimization and Troubleshooting
If the initial reaction provides suboptimal results, a systematic optimization should be performed. The following table outlines key parameters and suggested modifications.
| Parameter | Condition A (Standard) | Condition B (For Low Reactivity) | Condition C (Mild) | Rationale & Troubleshooting Notes |
| Catalyst System | Pd(OAc)₂ / SPhos | PEPPSI-IPr | Pd(PPh₃)₄ | Low Yield: Switch to a more active catalyst system like B or use a different ligand. Steric hindrance is the likely culprit. |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ / KF | Ester Hydrolysis: If saponification is observed, switch to a milder base like KF. No Reaction: A stronger base like Cs₂CO₃ may be needed to facilitate transmetalation. |
| Solvent | Dioxane / H₂O (5:1) | Toluene / H₂O (10:1) | THF / H₂O (4:1) | Solvent can influence catalyst stability and reactivity.[17][18] Toluene is less polar, while THF can be run at lower temperatures. |
| Temperature | 90 °C | 100-110 °C | 60-80 °C | Incomplete Conversion: Increase temperature. Degradation/Side Products: Lower the temperature and potentially extend the reaction time. |
| Boron Source | Boronic Acid (1.2 eq) | Boronic Acid (2.0 eq) | Pinacol Ester (1.2 eq) | Protodeboronation: If loss of the boronic acid is observed, use a more stable pinacol ester or increase the equivalents of the boronic acid. |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... ResearchGate. Available at: [Link]
-
Driess, M., & St-Gelais, M. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. Available at: [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]
-
ResearchGate. (2025). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. Available at: [Link]
-
MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]
-
PMC. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available at: [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Available at: [Link]
-
Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. Available at: [Link]
-
MDPI. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. MDPI. Available at: [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]
-
ACS Publications. (n.d.). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. Available at: [Link]
-
PMC. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... ResearchGate. Available at: [Link]
-
PubMed. (n.d.). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. PubMed. Available at: [Link]
-
MDPI. (n.d.). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI. Available at: [Link]
-
ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Available at: [Link]
-
ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. Available at: [Link]
-
Borates Today. (2021). Boron Suzuki Coupling. Borates Today. Available at: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Available at: [Link]
-
PMC. (n.d.). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. PMC. Available at: [Link]
-
Scientific Research Publishing. (2022). The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Green and Sustainable Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). The Suzuki−Miyaura coupling between different aryl halides and various... ResearchGate. Available at: [Link]
-
Reddit. (2021). base free suzuki coupling ? (more description in comments). r/Chempros. Available at: [Link]
-
PMC. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available at: [Link]
-
Thieme. (2011). Direct Suzuki–Miyaura Coupling of Phenol Derivatives via Mutual Activation. Synfacts. Available at: [Link]
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- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. Boron Suzuki Coupling | Borates Today [borates.today]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
O-alkylation of methyl 3-bromo-2-ethyl-5-hydroxybenzoate with 2-bromo-1,1-diethoxyethane
Application Note & Protocol
Topic: O-alkylation of Methyl 3-bromo-2-ethyl-5-hydroxybenzoate with 2-bromo-1,1-diethoxyethane
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the O-alkylation of this compound using 2-bromo-1,1-diethoxyethane. This reaction, a specific application of the Williamson ether synthesis, is a crucial transformation for introducing a protected aldehyde functionality onto a phenolic core, a common strategy in the synthesis of complex pharmaceutical intermediates. We present a detailed, field-tested protocol, elucidate the underlying reaction mechanism, and offer expert insights into experimental choices, optimization, and troubleshooting. The protocol is designed to be a self-validating system, incorporating in-process monitoring and detailed characterization of the final product.
Introduction and Scientific Context
The Williamson ether synthesis, first reported in 1850, remains a cornerstone of modern organic synthesis for the formation of ethers from an organohalide and an alkoxide.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] Its broad applicability and relative simplicity have made it a staple in both academic and industrial laboratories.[2]
In the context of drug development, the specific O-alkylation of substituted phenols like this compound is of significant interest. The resulting aryl ether products serve as versatile intermediates. The alkylating agent in this protocol, 2-bromo-1,1-diethoxyethane, is a protected form of bromoacetaldehyde. The diethoxyacetal group is stable under the basic conditions of the Williamson synthesis but can be readily hydrolyzed to an aldehyde under acidic conditions, providing a synthetic handle for further elaboration into various functional groups or heterocyclic systems.
This guide explains the causality behind the selection of reagents and conditions, ensuring a robust and reproducible synthesis of methyl 3-bromo-2-ethyl-5-(2,2-diethoxyethoxy)benzoate.
Reaction Mechanism: An SN2 Pathway
The O-alkylation follows a classical SN2 pathway, which can be broken down into two primary steps.
-
Deprotonation: The phenolic hydroxyl group of this compound is acidic enough to be deprotonated by a moderately strong base, such as potassium carbonate (K₂CO₃).[3] This acid-base reaction forms a potassium phenoxide salt, a potent nucleophile, and potassium bicarbonate.
-
Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic carbon of 2-bromo-1,1-diethoxyethane. This is a concerted step where the phenoxide forms a new carbon-oxygen bond while simultaneously displacing the bromide leaving group.[1]
This reaction is most efficient with primary alkyl halides like 2-bromo-1,1-diethoxyethane, as steric hindrance is minimal, favoring the SN2 substitution over competing elimination (E2) reactions.[1][3]
Figure 1: The two-step mechanism of the Williamson ether synthesis.
Experimental Protocol
This protocol details the synthesis of methyl 3-bromo-2-ethyl-5-(2,2-diethoxyethoxy)benzoate on a laboratory scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Amount (mmol) | Mass/Volume | Supplier Notes |
| This compound | C₁₀H₁₁BrO₃ | 275.10 | >98% | 10.0 | 2.75 g | Starting Material |
| 2-bromo-1,1-diethoxyethane | C₆H₁₃BrO₂ | 197.07 | >97% | 12.0 (1.2 eq) | 2.36 g (1.65 mL) | Alkylating Agent |
| Anhydrous Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | >99%, fine powder | 20.0 (2.0 eq) | 2.76 g | Base |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous | - | 50 mL | Solvent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Reagent Grade | - | ~200 mL | Extraction Solvent |
| Deionized Water | H₂O | 18.02 | - | - | ~200 mL | Work-up |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | Saturated | - | ~50 mL | Work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | >99% | - | As needed | Drying Agent |
Equipment
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Reflux condenser
-
Nitrogen/Argon inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Reaction Workflow
Figure 2: Overall experimental workflow from setup to characterization.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.75 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Causality Note: Using at least two equivalents of K₂CO₃ ensures complete deprotonation of the phenol and neutralizes the HBr byproduct that could form, driving the reaction to completion.
-
-
Add 50 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.
-
Causality Note: DMF is a polar aprotic solvent that effectively solvates the potassium cation while leaving the phenoxide nucleophile highly reactive, accelerating the SN2 reaction.[2]
-
-
Fit the flask with a reflux condenser and flush the system with an inert gas (Nitrogen or Argon).
-
Add 2-bromo-1,1-diethoxyethane (1.65 mL, 12.0 mmol) to the stirring suspension via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-90 °C using a heating mantle.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) every hour. Use a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is complete when the starting phenol spot (visualized by UV light or iodine staining) is no longer visible. The reaction typically takes 4-6 hours.[1]
-
Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 150 mL of deionized water. A precipitate of the product may form.
-
Transfer the aqueous suspension to a 250 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[4]
-
Causality Note: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.
-
-
Combine the organic layers in the separatory funnel.
-
Wash the combined organic layer sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Causality Note: The water wash removes residual DMF, and the brine wash removes dissolved water from the organic layer, aiding the subsequent drying step.[5]
-
-
Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate.[3] Swirl the flask; if the Na₂SO₄ clumps, add more until some remains free-flowing.
-
Decant or filter the dried solution into a pre-weighed round-bottom flask and concentrate the solvent using a rotary evaporator to yield the crude product, likely as a pale yellow oil or solid.
Purification
The crude product should be purified by flash column chromatography on silica gel.[6]
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.
-
Elution: Load the adsorbed product onto the column and elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc in hexane and gradually increasing to 15% EtOAc).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
Product Characterization
The identity and purity of the isolated methyl 3-bromo-2-ethyl-5-(2,2-diethoxyethoxy)benzoate should be confirmed using standard spectroscopic methods.[7][8]
-
¹H NMR (CDCl₃, 400 MHz): Expect to see the disappearance of the phenolic -OH proton singlet. New signals should appear for the -O-CH₂-CH(OEt)₂ moiety, including a triplet for the terminal methyl groups (~1.2 ppm), a quartet for the -OCH₂CH₃ methylene protons (~3.6-3.8 ppm), a doublet for the -O-CH₂- protons (~4.1 ppm), and a triplet for the acetal proton (-CH(OEt)₂) (~4.9 ppm). Aromatic protons and signals for the ethyl and methyl ester groups on the benzene ring should also be present.
-
¹³C NMR (CDCl₃, 100 MHz): Expect new signals in the aliphatic region corresponding to the carbons of the added ether chain (~15, 62, 67, 101 ppm).
-
FT-IR (thin film, cm⁻¹): The broad O-H stretch from the starting material (~3300-3400 cm⁻¹) should be absent. Key peaks will include the C=O stretch of the ester (~1720-1730 cm⁻¹), C-O stretches for the ether and ester (~1100-1300 cm⁻¹), and C-H stretches (~2850-3000 cm⁻¹).[9][10]
-
Mass Spectrometry (ESI-MS): Calculate the expected exact mass for the product (C₁₆H₂₃BrO₅). The observed m/z should correspond to [M+H]⁺ or [M+Na]⁺. The isotopic pattern for the bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) should be visible.[7]
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | 1. Insufficient heating or reaction time. | Increase reaction temperature to 100 °C or prolong the reaction time. Continue to monitor by TLC until the starting material is consumed. |
| 2. Inactive base (absorbed moisture). | Use freshly opened or properly dried K₂CO₃. Consider using a stronger base like Cesium Carbonate (Cs₂CO₃), which is often more effective.[11] | |
| 3. Decomposed alkylating agent. | Use freshly purchased or distilled 2-bromo-1,1-diethoxyethane. Store it properly under inert gas and away from light. | |
| Low Yield | 1. Inefficient extraction. | Perform more extractions (e.g., 4-5 times) with the organic solvent. Ensure thorough mixing in the separatory funnel. |
| 2. Product loss during chromatography. | Use a less polar eluent system initially to prevent premature elution of the product. Ensure the crude product is properly loaded onto the column. | |
| Side Product Formation | 1. Competing C-alkylation. | This is generally minimal for phenoxides but can occur. Using a highly polar aprotic solvent like DMF or acetonitrile helps favor O-alkylation.[11] |
| 2. Hydrolysis of the acetal. | Ensure all work-up steps are performed under neutral or slightly basic conditions. Avoid any acidic treatment until the acetal protection is meant to be removed. |
Safety Precautions
-
2-bromo-1,1-diethoxyethane: Is a lachrymator and irritant. Handle in a well-ventilated fume hood.
-
N,N-Dimethylformamide (DMF): Is a skin and respiratory irritant and is toxic. Avoid inhalation and skin contact.
-
General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
References
-
Cesium carbonate Catalyzed O-Alkylation of Phenol to Synthesize Alkly Aryl Ethers. Semantic Scholar. Available at: [Link]
- Jing, H., et al. (2006). Organic base catalyzed O-alkylation of phenols under solvent-free condition.
-
The Williamson Ether Synthesis. University of Missouri-St. Louis. Available at: [Link]
-
Williamson Ether Synthesis. Edubirdie. Available at: [Link]
-
Williamson ether synthesis. Wikipedia. Available at: [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharmapproach. Available at: [Link]
-
Williamson Ether Synthesis. ChemTalk. Available at: [Link]
-
Smith, C., et al. (2020). Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. AKJournals. Available at: [Link]
-
Purification and Characterization of Organic Compounds. TopperLearning. Available at: [Link]
-
Tasioula-Margari, M., & Sakarellos, C. (2017). Isolation and Characterization of Phenolic Compounds From Selected Foods of Plant Origin Using Modern Spectroscopic Approaches. ResearchGate. Available at: [Link]
-
Methyl 5-bromo-2-hydroxybenzoate. National Institutes of Health. Available at: [Link]
-
Sarveswari, S., et al. (2016). Synthesis, cytotoxic and antibacterial activities of 6-bromobenzo[d]thiazol-2(3H)-one-[12][13][14] triazole hybrids. ACG Publications. Available at: [Link]
- Tahir, M. N., et al. (2017). Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Molbank.
-
Methyl 5-bromo-2-hydroxybenzoate. ResearchGate. Available at: [Link]
- Selective 3-o-alkylation of methyl alpha-l-rhamnopyranoside. Google Patents.
-
El-Gohary, N. S., et al. (2024). Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][4][12][13]diazaphosphole-6-carboxylates and their anticancer efficacy.... Scientific Reports.
-
Gálico, D. A., et al. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. Available at: [Link]
-
tert-Butyl ((1R)-1-(4-(benzyloxy)phenyl)-2-bromo-2-nitroethyl)carbamate. Organic Syntheses. Available at: [Link]
- de la Torre-Carbot, K., et al. (2005). Characterization and Quantification of Phenolic Compounds in Olive Oils by Solid-Phase Extraction, HPLC-DAD, and HPLC-MS/MS. Journal of Agricultural and Food Chemistry.
-
ARKIVOC. ARKIVOC. Available at: [Link]
-
Arslan, O., & Yildiz, E. (2023). Purification and Biochemical Characterization of Polyphenol Oxidase from Falcaria vulgaris Bernh. MDPI. Available at: [Link]
- Zhang, W., et al. (2018). Preparation and Characterization of Phenolic Foam Modified with Bio-Oil. Polymers.
- Ishida, S., & Yoshida, Y. (2022). Metal-catalyzed valence isomerization of a methylene(thioxo)phosphorane to a thiaphosphirane.
Sources
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- 7. researchgate.net [researchgate.net]
- 8. figshare.com [figshare.com]
- 9. Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis [mdpi.com]
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- 14. daneshyari.com [daneshyari.com]
Strategic Protection of the 5-Hydroxy Moiety in Bromobenzoate Scaffolds
Executive Summary: The Triad of Reactivity
In medicinal chemistry, 5-hydroxy-bromobenzoates represent a high-value "triad" scaffold containing three distinct reactive centers:
-
The Phenol (5-OH): A nucleophilic and acidic site (
) prone to poisoning palladium catalysts and interfering with organometallic reagents. -
The Aryl Bromide (Br): An electrophilic handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or metallation.
-
The Benzoate Ester (COOMe/Et): An electrophilic center susceptible to hydrolysis or nucleophilic attack (e.g., by Grignards or hydrides).
The Challenge: The protection strategy must be orthogonal . It must mask the phenol to allow manipulation of the bromide (e.g., Suzuki coupling) without hydrolyzing the ester or reducing the bromide prematurely.
Critical Constraint: Standard Benzyl (Bn) protection is often contraindicated for this scaffold. Removal of benzyl groups typically requires catalytic hydrogenation (
Strategic Decision Matrix
Select your protecting group (PG) based on the downstream chemistry required for the bromide and ester.
Decision Logic (Graphviz)
Caption: Decision tree for selecting phenolic protecting groups based on downstream chemoselectivity requirements.
Detailed Protocols
Protocol A: Silyl Protection (TBS) – The "Standard of Care"
Best For: Suzuki couplings, mild base tolerance, fluoride-triggered deprotection. Mechanism: Nucleophilic substitution at silicon activated by imidazole.
Reagents:
-
Substrate: 5-hydroxy-bromobenzoate (1.0 equiv)
-
TBS-Cl (tert-Butyldimethylsilyl chloride): 1.2 – 1.5 equiv
-
Imidazole: 2.0 – 2.5 equiv
-
Solvent: DMF (Anhydrous)
Step-by-Step Methodology:
-
Dissolution: Charge a flame-dried round-bottom flask with the substrate and imidazole. Add anhydrous DMF (concentration ~0.5 M). Stir until fully dissolved.
-
Addition: Cool the solution to 0 °C (ice bath). Add TBS-Cl portion-wise over 10 minutes.
-
Note: The reaction is exothermic. Rapid addition can lead to bis-silylation if other nucleophiles are present.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3–12 hours. Monitor by TLC (The TBS ether is significantly less polar than the free phenol).
-
Workup (Critical for Ester Stability):
-
Purification: Flash chromatography (typically 5-10% EtOAc in Hexanes).
Deprotection Note: Use TBAF (1.0 M in THF) buffered with Acetic Acid (1:1 ratio) if the ester is sensitive to basicity of "naked" fluoride.
Protocol B: MOM Protection (MOM) – The "Base Shield"
Best For: Organolithium chemistry (if ester is hindered) or harsh basic conditions where silyl groups might migrate or cleave. Safety Alert: MOM-Cl (Chloromethyl methyl ether) is a known carcinogen. Handle in a fume hood with double gloving.
Reagents:
-
Substrate: 5-hydroxy-bromobenzoate (1.0 equiv)
-
MOM-Cl: 1.5 equiv[1]
-
DIPEA (Diisopropylethylamine): 2.0 equiv[1]
-
Solvent: DCM (Dichloromethane), Anhydrous
Step-by-Step Methodology:
-
Setup: Dissolve substrate and DIPEA in anhydrous DCM (0.2 M) under Nitrogen atmosphere at 0 °C.
-
Process Insight: We use DIPEA/DCM instead of the classic NaH/DMF method. Why? NaH can generate enolates from the benzoate ester, leading to Claisen condensation self-reaction. DIPEA is non-nucleophilic and safe for the ester.
-
-
Addition: Add MOM-Cl dropwise via syringe.
-
Reaction: Stir at 0 °C for 1 hour, then warm to RT for 4–16 hours.
-
Quench: Add saturated
solution. -
Workup: Extract with DCM. Wash organic layer with water and brine.[1][2][3] Dry over
.[1] -
Deprotection: Cleavage requires acid (e.g., 2M HCl in MeOH or TFA/DCM). Ensure the ester is stable to these acidic conditions before selection.
Protocol C: PMB Protection (PMB) – The "Orthogonal Oxidative"
Best For: Scenarios where both Acid and Base sensitivity exists. PMB is removed via Oxidation (DDQ) , leaving the Ester (acid/base sensitive) and Bromine (reduction sensitive) untouched.
Reagents:
-
Substrate: 1.0 equiv
-
PMB-Cl (p-Methoxybenzyl chloride): 1.2 equiv
- (Potassium Carbonate): 2.0 equiv[4]
-
Solvent: Acetone or DMF[4]
Step-by-Step Methodology:
-
Suspension: Suspend substrate and finely powdered
in Acetone (0.3 M). -
Addition: Add PMB-Cl (liquid) or PMB-Br (solid) at RT.
-
Reflux: Heat to mild reflux (approx 55 °C) for 4–6 hours.
-
Workup: Filter off solids (
). Concentrate filtrate.[1] Redissolve in EtOAc, wash with water/brine.[3] -
Deprotection (The Key Step):
Comparative Stability Data
| Condition | TBS Ether | MOM Ether | PMB Ether | Benzyl Ether (Bn) |
| Suzuki Coupling ( | Stable | Stable | Stable | Stable |
| Dilute Acid ( | Labile | Stable | Stable | Stable |
| Fluoride (TBAF) | Labile | Stable | Stable | Stable |
| Oxidation (DDQ) | Stable | Stable | Labile | Stable (Slow) |
| Hydrogenation ( | Stable | Stable | Labile | Labile (Risk of Debromination) |
| Strong Base (nBuLi) | Moderate | High | High | High |
References
-
Greene's Protective Groups in Organic Synthesis , 4th Ed.[6] Wuts, P.G.M. & Greene, T.W. (2006). John Wiley & Sons. (The definitive guide for stability charts).
-
TBS Protection Protocol: "Protection of Phenol by Silyl ether." SynArchive. Available at: [Link]
-
PMB Deprotection (DDQ): "PMB Protecting Group: PMB Protection & Deprotection Mechanism."[3] Total Synthesis. Available at: [Link]
- Selectivity of DDQ: Horita, K., et al. "On the selectivity of deprotection of benzyl, MPM, and DMPM protecting groups for hydroxy functions." Tetrahedron 42.11 (1986): 3021-3028.
Sources
Application Note & Protocols: A Strategic Synthesis of EZH2 Inhibitors from Methyl 3-bromo-2-ethyl-5-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a critical epigenetic regulator frequently dysregulated in various cancers.[1][2][3] Its role in catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3) leads to the silencing of tumor suppressor genes, making it a prime target for therapeutic intervention.[1][4] Tazemetostat (EPZ-6438), an FDA-approved EZH2 inhibitor, has demonstrated clinical efficacy in treating certain lymphomas and sarcomas.[5][6] This guide provides a comprehensive, field-proven synthetic strategy and detailed protocols for the synthesis of a potent EZH2 inhibitor, structurally analogous to Tazemetostat, commencing from the readily accessible starting material, methyl 3-bromo-2-ethyl-5-hydroxybenzoate . This document is designed to provide researchers with the causal logic behind experimental choices and a validated, step-by-step pathway to the target compound.
Introduction: EZH2 as a Therapeutic Target
The PRC2 complex, through the enzymatic activity of EZH2, plays a master regulatory role in cellular processes including proliferation, differentiation, and apoptosis by modulating chromatin structure and gene expression.[1][3] Overexpression or gain-of-function mutations of EZH2 are linked to aggressive forms of cancer, including non-Hodgkin lymphoma and various solid tumors.[4][7] EZH2 inhibitors, such as Tazemetostat, act as S-adenosyl methionine (SAM) competitive inhibitors, blocking the methyltransferase activity of EZH2.[5][8] This action leads to a global decrease in H3K27me3 levels, de-repression of silenced tumor suppressor genes, and subsequent cell cycle arrest and apoptosis in cancer cells.[5][8] The strategic development of novel synthetic routes to access these complex molecules is crucial for advancing cancer research and drug discovery.
Mechanism of Action: The EZH2 Signaling Pathway
EZH2 functions within the multi-protein PRC2 complex. Its primary role is to silence gene expression, which it accomplishes through the trimethylation of H3K27. This epigenetic mark serves as a docking site for other repressive complexes, leading to chromatin compaction and transcriptional silencing. In many cancers, this mechanism is hijacked to turn off tumor suppressor genes. EZH2 activity is also integrated with major oncogenic signaling pathways, including Wnt/β-catenin, PI3K/Akt, and Notch, further highlighting its central role in tumorigenesis.[1][2][3]
Caption: Canonical EZH2 signaling pathway and point of inhibition.
Retrosynthetic Analysis and Strategic Plan
The target molecule, Tazemetostat, is a complex biphenyl carboxamide. Our synthetic strategy begins with the user-specified starting material, This compound , and constructs the core scaffold through a series of robust and well-documented chemical transformations.
Retrosynthetic Logic: The final amide bond of Tazemetostat is formed between a complex biphenyl carboxylic acid and a chiral cyclohexylamine. This biphenyl core can be constructed via a Suzuki coupling reaction. The required precursors are a functionalized bromo-aniline derivative and a morpholinyl-pyridine boronic acid. The bromo-aniline itself can be synthesized from the starting material through a sequence of protection, regioselective nitration, and reduction.
Caption: Retrosynthetic analysis from the specified starting material.
Detailed Experimental Protocols
This section outlines the step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.
Step 1: Protection of Phenolic Hydroxyl Group (O-Methylation)
Principle: The free hydroxyl group on the starting material is acidic and can interfere with subsequent reactions, particularly organometallic couplings. A Williamson ether synthesis using an environmentally benign methylating agent like dimethyl carbonate (DMC) provides a stable methoxy group, protecting the phenol and increasing the molecule's stability for the following steps.
Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add This compound (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and dimethyl carbonate (DMC, 10-15 volumes).
-
Heat the suspension to reflux (approx. 90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the excess DMC.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 3-bromo-2-ethyl-5-methoxybenzoate as a crude product, which can be purified by column chromatography if necessary.
Step 2: Regioselective Aromatic Nitration
Principle: The introduction of a nitro group is required to serve as a precursor to the amine needed for the final amide coupling. The directing effects of the existing substituents (ortho, para-directing methoxy and ethyl groups vs. the meta-directing ester) favor nitration at the C4 position, para to the strongly activating methoxy group.[9] A standard nitric acid/sulfuric acid mixture provides the necessary nitronium ion (NO₂⁺) electrophile.[10][11]
Protocol:
-
To a flask containing concentrated sulfuric acid (H₂SO₄, 5 volumes), cooled to 0 °C in an ice bath, slowly add methyl 3-bromo-2-ethyl-5-methoxybenzoate (1.0 eq) while maintaining the internal temperature below 10 °C.
-
Once dissolution is complete, add a mixture of concentrated sulfuric acid (1 volume) and fuming nitric acid (HNO₃, 1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C.
-
Stir the reaction at 0-5 °C for 1-2 hours, monitoring by TLC/LC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried.
-
This affords methyl 3-bromo-2-ethyl-5-methoxy-4-nitrobenzoate , typically with high purity.
Step 3: Suzuki-Miyaura Cross-Coupling
Principle: The Suzuki coupling is a robust palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[12][13] This key step constructs the biphenyl core of the target molecule. The bromo-nitrobenzoate intermediate is coupled with a suitable morpholinyl-pyridine boronic acid derivative.
Protocol:
-
To a reaction vessel, add methyl 3-bromo-2-ethyl-5-methoxy-4-nitrobenzoate (1.0 eq), 4'-(morpholinomethyl)biphenyl-3-ylboronic acid (or a suitable pyridine-based analogue, 1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (Na₂CO₃, 2.5 eq).
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the mixture to 80-90 °C and stir until the starting aryl bromide is consumed as monitored by LC-MS (typically 6-16 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography (silica gel) to isolate the coupled product, methyl 5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-4'-(morpholinomethyl)-[1,1'-biphenyl]-3-carboxylate (structure adapted for Tazemetostat core).
Step 4: Reduction of the Nitro Group
Principle: The nitro group must be reduced to a primary amine to enable the final amide bond formation. Several methods are effective, but catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and high-yielding choice that is compatible with most other functional groups present in the molecule.[14][15][16] Alternatives like tin(II) chloride or iron in acidic media can also be used.[14]
Protocol (Catalytic Hydrogenation):
-
Dissolve the biphenyl nitro compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add palladium on carbon (10% Pd/C, ~5-10 mol% Pd) to the solution.
-
Place the reaction vessel under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction until completion (disappearance of starting material by LC-MS).
-
Carefully filter the reaction mixture through celite to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate to yield the desired aniline, methyl 3-amino-5-(ethyl...)-[1,1'-biphenyl]-3-carboxylate , which is often used in the next step without further purification.
Step 5: Saponification of the Methyl Ester
Principle: To form the final amide, the methyl ester must be hydrolyzed to the corresponding carboxylic acid. This is a standard saponification reaction using a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
Protocol:
-
Dissolve the aniline methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction by LC-MS. Upon completion, concentrate the mixture to remove the THF.
-
Dilute with water and acidify the aqueous solution to a pH of ~4-5 with 1N HCl.
-
The precipitated carboxylic acid is collected by filtration, washed with water, and dried under vacuum.
Step 6: Final Amide Coupling
Principle: This final step connects the two key fragments of the molecule. The coupling of a sterically hindered carboxylic acid with a complex amine can be challenging. Powerful coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P (Propylphosphonic anhydride) are often required to achieve high yields, especially when dealing with electron-deficient or sterically demanding substrates.[17]
Protocol:
-
In an inert atmosphere, dissolve the carboxylic acid (1.0 eq), the chiral amine side chain (e.g., (1R,2S,4R)-2-isopropyl-1-methyl-4-(propan-2-yl)cyclohexan-1-amine , 1.1 eq), and a coupling reagent like HATU (1.2 eq) in an anhydrous aprotic solvent like dimethylformamide (DMF).
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring for completion by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by preparative HPLC or column chromatography to yield the final EZH2 inhibitor.
Data Summary and Characterization
The following table summarizes the key transformations and expected outcomes. Yields and purity are representative and may vary based on experimental conditions and scale.
| Step | Transformation | Key Reagents | Typical Yield | Purity (LC-MS) |
| 1 | O-Methylation | Dimethyl Carbonate, K₂CO₃ | >95% | >95% |
| 2 | Nitration | HNO₃, H₂SO₄ | 85-95% | >98% |
| 3 | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, Boronic Acid | 70-85% | >95% |
| 4 | Nitro Reduction | H₂, 10% Pd/C | >95% | >95% |
| 5 | Saponification | LiOH·H₂O | 90-98% | >98% |
| 6 | Amide Coupling | HATU, DIPEA, Chiral Amine | 60-80% | >99% (Post-Purification) |
Characterization: Each intermediate and the final product should be thoroughly characterized using standard analytical techniques, including ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC to confirm structure and purity.
Application in Biological Assays
The synthesized EZH2 inhibitor can be evaluated for its biological activity using established assays.
Protocol 1: In Vitro EZH2 Enzymatic Assay
-
The inhibitory activity can be measured using a biochemical assay with purified PRC2 complex.[18]
-
The assay measures the transfer of a tritiated methyl group from S-[methyl-³H]-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate.
-
Incubate the PRC2 enzyme with varying concentrations of the synthesized inhibitor for a set period (e.g., 30 minutes).[18]
-
Initiate the methyltransferase reaction by adding the histone peptide and [³H]-SAM.
-
After incubation, stop the reaction and quantify the amount of incorporated tritium using a scintillation counter.
-
Calculate IC₅₀ values from the dose-response curve. Tazemetostat typically exhibits an IC₅₀ in the low nanomolar range (2-11 nM).[5][18][19]
Protocol 2: Cell-Based H3K27me3 Assay
-
Culture a relevant cancer cell line (e.g., a diffuse large B-cell lymphoma line with an EZH2 mutation).[20]
-
Treat the cells with a dilution series of the synthesized inhibitor for 72-96 hours.
-
Lyse the cells and quantify the global levels of H3K27me3 and total Histone H3 using an ELISA or Western blot.
-
A potent EZH2 inhibitor should demonstrate a dose-dependent reduction in the H3K27me3/H3 ratio.
References
-
The roles of EZH2 in cancer and its inhibitors. (2023). Journal of Translational Medicine. Available at: [Link]
-
Regulation and Role of EZH2 in Cancer. (2014). Cancer Research and Treatment. Available at: [Link]
-
EZH2-targeted therapies in cancer: hype or a reality. (2020). Clinical Cancer Research. Available at: [Link]
-
EZH2 Dysregulation and Its Oncogenic Role in Human Cancers. (2025). MDPI. Available at: [Link]
-
EZH2 inhibition: a promising strategy to prevent cancer immune editing. (2020). Epigenomics. Available at: [Link]
-
Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. (2023). JRF Global. Available at: [Link]
-
EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma. (2021). Future Oncology. Available at: [Link]
-
Discovery of a Novel Covalent EZH2 Inhibitor Based on Tazemetostat Scaffold for the Treatment of Ovarian Cancer. (2023). Journal of Medicinal Chemistry. Available at: [Link]
-
Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation. (2012). Oncogene. Available at: [Link]
-
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data. Available at: [Link]
-
EZH2-Targeted Therapies in Cancer: Hype or a Reality. (2020). AACR Journals. Available at: [Link]
-
Design, synthesis and evaluation of EZH2-based PROTACs targeting PRC2 complex in lymphoma. (2023). European Journal of Medicinal Chemistry. Available at: [Link]
-
Reduction of nitro compounds. (n.d.). Wikipedia. Available at: [Link]
- Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols. (n.d.). Google Patents.
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry. Available at: [Link]
-
Efficacy and safety of oral tazemetostat, an EZH2 inhibitor, in relapsed or refractory B-cell non-Hodgkin lymphomas: A systematic review and proportionality meta-analysis. (2025). ASCO Publications. Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). University of Copenhagen Research Portal. Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (n.d.). OUCI. Available at: [Link]
-
EZH2 Inhibition by Tazemetostat Results in Altered Dependency on B-cell Activation Signaling in DLBCL. (2017). AACR Journals. Available at: [Link]
-
Methylation of phenols using DMC and a PTC. (n.d.). Hive Novel Discourse. Available at: [Link]
- Process for the o-methylation of phenols and a catalyst for carrying out the process. (n.d.). Google Patents.
- Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. (n.d.). Google Patents.
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). University of Southern Denmark. Available at: [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015). ResearchGate. Available at: [Link]
-
Methylation of phenols. (2011). Sciencemadness Discussion Board. Available at: [Link]
-
Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. (n.d.). PMC. Available at: [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Tazemetostat. (2015). New Drug Approvals. Available at: [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Available at: [Link]
-
Help needed with unreproducible Suzuki coupling. (2023). Reddit. Available at: [Link]
-
Synthesis of Polysubstituted Benzenes. (n.d.). Fiveable. Available at: [Link]
- Ezh2 inhibitors for treating lymphoma. (n.d.). Google Patents.
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). PMC. Available at: [Link]
-
Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. (n.d.). Audrey Yun Li. Available at: [Link]
-
METHYL 3-BROMO-5-HYDROXYBENZOATE. (2025). Chemsrc. Available at: [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Available at: [Link]
-
3 Steps in Nitration of Benzene via Electrophilic Substitution. (2018). H2 Chemistry. Available at: [Link]
-
METHYL 5-BROMO-2-HYDROXYBENZOATE. (n.d.). Matrix Fine Chemicals. Available at: [Link]
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- 2. Regulation and Role of EZH2 in Cancer [e-crt.org]
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- 4. EZH2-targeted therapies in cancer: hype or a reality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. ezh2andcancer.com [ezh2andcancer.com]
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- 14. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
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- 18. selleckchem.com [selleckchem.com]
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- 20. aacrjournals.org [aacrjournals.org]
Application Note & Protocol: Chemoselective Esterification of 3-bromo-2-ethyl-5-hydroxybenzoic acid
Abstract
This technical guide provides a detailed protocol for the chemoselective esterification of 3-bromo-2-ethyl-5-hydroxybenzoic acid, a substituted aromatic compound with potential applications as a building block in medicinal chemistry and materials science. The presence of three distinct functional groups—a sterically hindered carboxylic acid, a nucleophilic phenol, and a bromo substituent—presents a significant challenge in achieving selective esterification of the carboxyl group without inducing unwanted side reactions at the phenolic hydroxyl. This document evaluates common esterification strategies and presents a primary, optimized protocol based on the Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild, anhydrous conditions. We provide a step-by-step methodology, mechanistic insights, purification techniques, and strategies for reaction monitoring and product characterization, designed for researchers in organic synthesis and drug development.
Strategic Considerations: Navigating Chemoselectivity
The primary obstacle in the esterification of 3-bromo-2-ethyl-5-hydroxybenzoic acid is the competing nucleophilicity of the phenolic hydroxyl group. Standard acid-catalyzed methods like the Fischer-Speier esterification, which utilize a strong acid (e.g., H₂SO₄) and an excess of alcohol at elevated temperatures, risk O-alkylation or polymerization, leading to a complex product mixture and reduced yields.[1][2] The equilibrium nature of the Fischer reaction further complicates matters, often necessitating the removal of water to drive the reaction to completion.[2][3]
To circumvent these issues, two primary strategies are considered:
-
Protecting Group Strategy: This involves the temporary masking of the phenolic hydroxyl group, performing the esterification, and subsequent deprotection.[4][5] While effective, this multi-step approach reduces overall process efficiency and atom economy.
-
Chemoselective Reagent-Controlled Esterification: This superior strategy relies on reaction conditions mild enough to selectively activate the carboxylic acid in the presence of the unprotected phenol.
The Steglich esterification is exceptionally well-suited for this purpose. It proceeds at room temperature and under neutral pH conditions, thereby preserving acid-sensitive functional groups.[6][7] The reaction utilizes a carbodiimide (DCC or EDC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[7][8] A nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), is crucial for efficient ester formation, particularly with sterically hindered substrates or alcohols.[7][9] DMAP intercepts the O-acylisourea to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol to yield the desired ester.[7]
Given its mildness, high functional group tolerance, and efficacy with hindered systems, the Steglich esterification is the recommended method for this transformation.
Primary Protocol: Steglich Esterification of 3-bromo-2-ethyl-5-hydroxybenzoic acid
This protocol details the procedure for the synthesis of the corresponding methyl ester. The methodology can be adapted for other primary or secondary alcohols.
Principle & Mechanism
The reaction proceeds via the DCC-mediated activation of the carboxylic acid, followed by a DMAP-catalyzed acyl transfer to the alcohol. The insoluble dicyclohexylurea (DCU) byproduct precipitates from the reaction mixture, aiding in driving the reaction forward.
Caption: Catalytic cycle of the Steglich Esterification.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (for 1 mmol scale) | Molar Eq. | Notes |
| 3-bromo-2-ethyl-5-hydroxybenzoic acid | 245.07 | 245 mg | 1.0 | Starting material. Ensure it is dry. |
| Methanol (MeOH) | 32.04 | 65 mg (82 µL) | 2.0 | Reagent. Use anhydrous grade. A moderate excess is used. |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 248 mg | 1.2 | Coupling agent. Handle with care; it is a sensitizer. |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 12 mg | 0.1 | Catalyst. Highly effective acyl-transfer catalyst.[7][10] |
| Dichloromethane (DCM), Anhydrous | - | 10 mL | - | Reaction solvent. Must be anhydrous to prevent DCC hydrolysis. |
| 1 M Hydrochloric Acid (HCl) | - | ~20 mL | - | For aqueous workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | ~20 mL | - | For aqueous workup. |
| Brine (Saturated NaCl Solution) | - | ~20 mL | - | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~2 g | - | Drying agent. |
| Ethyl Acetate & Hexanes | - | As needed | - | Solvents for TLC and column chromatography. |
Detailed Experimental Protocol
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-bromo-2-ethyl-5-hydroxybenzoic acid (245 mg, 1.0 mmol) and 4-(dimethylamino)pyridine (DMAP) (12 mg, 0.1 mmol).
-
Solvent and Reagent Addition: Add anhydrous dichloromethane (DCM, 10 mL) and stir until all solids are dissolved. Add anhydrous methanol (82 µL, 2.0 mmol).
-
Initiation: In a separate vial, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (248 mg, 1.2 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture at 0 °C (ice bath) over 5 minutes.
-
Rationale: Slow addition at low temperature helps to control the initial exothermic reaction and minimize potential side reactions.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
-
Monitoring: Track the consumption of the starting material using Thin-Layer Chromatography (TLC).
-
Mobile Phase: 30% Ethyl Acetate in Hexanes.
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate.
-
The product ester will have a higher R_f value (be less polar) than the starting carboxylic acid.
-
| Compound | Typical R_f (30% EtOAc/Hex) |
| Starting Carboxylic Acid | ~0.2 |
| Product Methyl Ester | ~0.6 |
-
Workup - DCU Removal: Once the reaction is complete (as indicated by TLC), cool the mixture in an ice bath for 30 minutes to maximize DCU precipitation. Filter the mixture through a pad of Celite or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with cold DCM (2 x 5 mL).
-
Workup - Aqueous Extraction: Transfer the combined filtrate to a separatory funnel.
-
Wash sequentially with 1 M HCl (2 x 10 mL) to remove residual DMAP and any unreacted DCC.
-
Wash with saturated NaHCO₃ solution (2 x 10 mL) to remove any unreacted starting acid.
-
Wash with brine (1 x 20 mL) to break any emulsions and remove bulk water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 25%) to afford the pure ester.
-
Characterization: The structure and purity of the final product should be confirmed by NMR (¹H, ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy.
Experimental Workflow Visualization
Sources
- 1. jps.usm.my [jps.usm.my]
- 2. studylib.net [studylib.net]
- 3. researchgate.net [researchgate.net]
- 4. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification [scirp.org]
- 5. Protective Groups [organic-chemistry.org]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
Scalable synthesis of methyl 3-bromo-2-ethyl-5-hydroxybenzoate intermediate 1e
Application Note & Protocol
Topic: Scalable Synthesis of Methyl 3-bromo-2-ethyl-5-hydroxybenzoate (Intermediate 1e)
Introduction: Strategic Synthesis of a Key Pharmaceutical Building Block
Polysubstituted aromatic compounds are foundational scaffolds in modern drug discovery and development. This compound (1e) represents a versatile intermediate, featuring a dense and strategically arranged array of functional groups—a hydroxyl, an ethyl group, a bromine atom, and a methyl ester. This substitution pattern makes it an invaluable precursor for constructing complex molecular architectures, particularly in the synthesis of novel therapeutic agents.[1][2]
However, the direct synthesis of this specific isomer presents a significant regiochemical challenge. The powerful ortho, para-directing influence of the phenolic hydroxyl group would typically direct electrophilic substitution, such as bromination, to positions C4 and C6, not the desired C3 position. A scalable and high-purity synthesis therefore requires a more sophisticated, multi-step strategy that exerts precise control over the regiochemical outcome.
This application note details a robust and scalable four-step synthetic pathway starting from the readily available precursor, 2-ethyl-5-hydroxybenzoic acid. The strategy hinges on leveraging a nitro group as a masked amine, which is then converted to the target bromo-substituent via a Sandmeyer reaction, thereby guaranteeing the desired 3-bromo substitution pattern. This guide provides detailed, field-tested protocols, mechanistic insights, and process workflow optimizations for researchers in pharmaceutical and fine chemical synthesis.
Overall Synthetic Scheme
The synthesis of this compound (1e) is achieved via a four-step sequence: (I) Fischer esterification, (II) regioselective nitration, (III) nitro group reduction, and (IV) a concluding Sandmeyer bromination.
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in 2-Ethyl Substituted Benzoate Reactions
Welcome to the technical support center for navigating the challenges of steric hindrance in reactions involving 2-ethyl substituted benzoates. This guide is designed for researchers, scientists, and drug development professionals who encounter synthetic roadblocks due to the unique steric and electronic properties of ortho-substituted benzoic acid derivatives. Here, we provide in-depth, experience-driven advice in a question-and-answer format, focusing on the "why" behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: Why are my esterification yields for 2-ethylbenzoic acid so low compared to its meta and para isomers when using standard Fischer esterification conditions?
A1: This is a classic case of the "ortho effect," a phenomenon where a substituent at the 2-position of a benzoic acid derivative significantly alters its reactivity in ways not predicted by electronic effects alone.[1][2] The ethyl group on the ortho position sterically hinders the approach of the alcohol nucleophile to the carboxylic acid's carbonyl carbon.[3]
Furthermore, the ortho-ethyl group forces the carboxyl group to twist out of the plane of the benzene ring.[1][4] This "steric inhibition of resonance" disrupts the conjugation between the carboxyl group and the aromatic ring, which ironically increases the acidity of the carboxylic acid compared to its meta and para counterparts.[1][5] While this increased acidity might seem beneficial, the overwhelming steric hindrance is the dominant factor leading to poor yields in traditional acid-catalyzed esterifications.[6]
Q2: I'm trying to hydrolyze a 2-ethylbenzoate ester, and the reaction is incredibly sluggish, even with strong base and heat. What's happening?
A2: Just as steric hindrance impedes the formation of 2-ethylbenzoate esters, it also significantly slows their hydrolysis. In base-catalyzed hydrolysis (saponification), a hydroxide ion must attack the electrophilic carbonyl carbon of the ester. The bulky ortho-ethyl group shields this carbon, making the nucleophilic attack difficult.[7][8]
This steric hindrance raises the activation energy of the reaction, requiring more forcing conditions (higher temperatures, longer reaction times, stronger bases) than for less hindered esters.[8][9] In some cases, standard aqueous hydrolysis conditions may be insufficient to achieve complete conversion.
Q3: Are there any general strategies I should consider before starting a reaction with a 2-ethyl substituted benzoate?
A3: Absolutely. A proactive approach can save significant time and resources. Here are a few key considerations:
-
Reagent Selection: Opt for less bulky reagents whenever possible. For instance, when choosing an alcohol for esterification, methanol or ethanol will generally react more readily than isopropanol or tert-butanol.
-
Catalyst Choice: For esterifications, consider moving beyond simple acid catalysis. Coupling agents and specialized esterification methods are often necessary. For hydrolysis, non-aqueous conditions or phase-transfer catalysis can be effective.
-
Reaction Conditions: Be prepared to use more forcing conditions than you would for unhindered analogs. This may include higher temperatures, longer reaction times, or the use of microwave irradiation to provide localized, efficient heating.
-
Protecting Groups: In complex syntheses, it may be advantageous to introduce the ortho-ethyl group at a later stage to avoid dealing with its steric hindrance in earlier steps.
Troubleshooting Guides
Issue 1: Poor Yields in the Esterification of 2-Ethylbenzoic Acid
Symptom:
Low conversion of 2-ethylbenzoic acid to its corresponding ester under standard Fischer esterification conditions (e.g., refluxing in alcohol with a catalytic amount of sulfuric or p-toluenesulfonic acid).[10][11]
Root Cause Analysis:
The primary issue is the steric hindrance around the carboxylic acid functionality, which prevents the effective nucleophilic attack by the alcohol.
Solutions & Protocols:
Solution A: Switch to a More Powerful Esterification Method
For sterically hindered substrates, more sophisticated methods that activate the carboxylic acid are required.
-
Yamaguchi Esterification: This is an excellent choice for hindered systems.[12][13] It involves the formation of a mixed anhydride, which is then reacted with the alcohol in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[14][15]
dot graph "Yamaguchi_Esterification_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
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Yamaguchi Esterification Workflow Protocol: Yamaguchi Esterification of 2-Ethylbenzoic Acid
-
Dissolve 2-ethylbenzoic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene.
-
Add 2,4,6-trichlorobenzoyl chloride (1.05 eq) dropwise at room temperature and stir for 2 hours.
-
In a separate flask, dissolve the alcohol (1.5 eq) and DMAP (1.2 eq) in anhydrous toluene.
-
Add the alcohol/DMAP solution to the mixed anhydride solution and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Perform an aqueous workup to remove water-soluble byproducts.
-
-
Mitsunobu Reaction: This method is particularly useful for converting primary and secondary alcohols to esters with inversion of stereochemistry, and it works well for hindered acids.[16][17] The reaction uses triphenylphosphine (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[17]
Caution: The Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can sometimes be challenging to remove.
Solution B: Use a Solid Acid Catalyst
Modified clays, such as phosphoric acid-treated Montmorillonite K10, can serve as heterogeneous acid catalysts, sometimes offering improved performance in solvent-free conditions.[18]
Issue 2: Incomplete Hydrolysis of a 2-Ethylbenzoate Ester
Symptom:
The hydrolysis of a 2-ethylbenzoate ester stalls, leaving a significant amount of starting material even after prolonged heating with aqueous NaOH or KOH.
Root Cause Analysis:
The steric bulk of the ortho-ethyl group hinders the approach of the hydroxide nucleophile. Additionally, in aqueous solutions, the hydroxide ion is heavily solvated, which can further impede its reactivity.[8]
Solutions & Protocols:
Solution A: Non-Aqueous Saponification
Performing the hydrolysis in a non-aqueous or low-water medium can enhance the nucleophilicity of the hydroxide ion.
Protocol: Mild Hydrolysis in a Non-Aqueous Medium [9][19]
-
Dissolve the 2-ethylbenzoate ester (1.0 eq) in a mixture of dichloromethane (CH2Cl2) and methanol (MeOH) (e.g., 9:1 v/v).[9][19]
-
Add a solution of NaOH in methanol (a low concentration is often sufficient).
-
Stir the reaction at room temperature and monitor its progress. The "naked" or less-solvated hydroxide ions in this medium are more reactive and can more effectively attack the sterically hindered carbonyl group.[8][9]
-
Upon completion, neutralize the reaction with aqueous acid and proceed with extraction.
Solution B: High-Pressure or Microwave-Assisted Hydrolysis
For particularly stubborn esters, increasing the temperature and pressure can provide the necessary energy to overcome the activation barrier.
-
Microwave Reactor: Offers rapid and efficient heating, often significantly reducing reaction times.
-
Sealed Tube/Autoclave: Allows for heating the reaction mixture above the boiling point of the solvent, increasing the reaction rate.
Quantitative Data Summary: Comparison of Hydrolysis Methods
| Method | Conditions | Typical Reaction Time | Yield | Notes |
| Standard Aqueous | 2M NaOH (aq), Reflux | 24-48 hours | < 50% | Often incomplete. |
| Non-Aqueous | NaOH in MeOH/CH2Cl2, RT | 2-6 hours | > 90% | Milder conditions, better for sensitive substrates.[9][19] |
| Microwave-Assisted | 2M NaOH (aq), 150 °C | 15-30 minutes | > 95% | Requires specialized equipment. |
Advanced Methodologies
Q4: Are there alternative ways to synthesize 2-ethylbenzoate esters without direct esterification of the corresponding carboxylic acid?
A4: Yes, in some cases, it's more efficient to form the ester bond through a different synthetic route. One powerful approach is through cross-coupling reactions. For example, a palladium-catalyzed carbonylation reaction can be employed. Starting with 2-ethyl-iodobenzene, you can introduce a carbonyl group and trap it with an alcohol in the presence of a palladium catalyst and carbon monoxide.
dot graph "Palladium_Catalyzed_Carbonylation" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
}
This strategy completely bypasses the sterically hindered carboxylic acid intermediate, offering a viable alternative for complex syntheses.
References
-
Ortho effect. (n.d.). In Wikipedia. Retrieved February 15, 2024, from [Link]
-
Substituent Effects on Acidity. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]
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Reusch, W. (n.d.). The Ortho Effect of benzoic acids. Virtual Textbook of Organic Chemistry. Retrieved from [Link]
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How does ortho-effect work in benzoic acids? (n.d.). Khan Academy. Retrieved from [Link]
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Exner, O., & Böhm, S. (2004). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Physical Chemistry Chemical Physics, 6(17), 4262-4269. [Link]
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Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. Retrieved from [Link]
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Yamaguchi Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Mitsunobu Reaction. (2019, August 26). Organic Chemistry Portal. Retrieved from [Link]
-
Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47-50. [Link]
-
Kalita, C., Bharadwaj, S. K., & Saikia, P. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research, 9(2), 658-662. [Link]
-
Kumar, A., & Mahajan, S. (2022). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 10, 967936. [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 1-12. [Link]
-
Dodge, J. A., & Martin, S. F. (1995). A general procedure for Mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 72, 214. [Link]
-
Yamaguchi esterification. (n.d.). In Wikipedia. Retrieved February 15, 2024, from [Link]
-
Tapolcsányi, P., et al. (2004). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. Synthetic Communications, 34(15), 2825-2832. [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]
-
But, T. Y. S., & Toy, P. H. (2007). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemistry – An Asian Journal, 2(11), 1340-1355. [Link]
-
Newman, M. S., & Darlak, R. S. (1967). The Esterification of ortho-Substituted Benzoic Acids. The Journal of Organic Chemistry, 32(7), 2248-2250. [Link]
-
Hydrolysis of esters - Mechanisms. (2021, December 28). YouTube. Retrieved from [Link]
-
Salehi, M., & Zarei, M. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4847. [Link]
-
da Silva, A. B. F., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 716-726. [Link]
-
Kumar, A., & Mahajan, S. (2022). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers. [Link]
-
Kokotos, G., & Constantinou-Kokotou, V. (2008). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Tetrahedron Letters, 49(29-30), 4535-4537. [Link]
-
Bodor, N., & Buchwald, P. (1999). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Journal of Medicinal Chemistry, 42(26), 5361-5369. [Link]
-
Al-Mulla, A. M. (2016). Studying the Optimum Reaction Conditions for Organic Esterification of Glycerol to Benzoic Acid and Some Devices by Using Ecofriendly Media. Chemistry and Materials Research, 8(1), 48-55. [Link]
-
Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkat USA. [Link]
-
Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]
-
What is ethyl benzoate from benzoic acid? (2021, June 24). Quora. Retrieved from [Link]
-
Fischer Esterification. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]
-
Newman, M. S. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 63(9), 2431-2434. [Link]
-
What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? (2020, July 19). Quora. Retrieved from [Link]
- The preparation method of the new 2 Ethylbutanoic acid of one class. (2017).
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Athabasca University. Retrieved from [Link]
-
Fischer Esterification: Benzoic Acid Lab Manual. (n.d.). Studylib. Retrieved from [Link]
-
Fischer Esterification. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Topczewski, J. J., & Sanford, M. S. (2015). ortho‐C−H monohalogenations of para‐substituted benzoic acids. Angewandte Chemie International Edition, 54(11), 3331-3334. [Link]
-
Chapman, N. B., Shorter, J., & Sturrock, J. R. (1962). Nature of the ortho effect. III. Acid hydrolysis of ortho-substituted benzoates and esterification of ortho-substituted benzoic acids. Journal of the American Chemical Society, 84(10), 1919-1925. [Link]
- Preparation method of benzoic acid (2-ethyl) hexyl ester. (2015).
-
Bickelhaupt, F. M., & Fernández, I. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? Chemistry – A European Journal, 28(16), e202104514. [Link]
- Method of producing alkyl benzoates. (2013).
-
Katritzky, A. R., et al. (2004). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. The Journal of Organic Chemistry, 69(20), 6917-6920. [Link]
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- 13. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 14. Yamaguchi Esterification [organic-chemistry.org]
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- 18. ijstr.org [ijstr.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Yield for Bromination of Methyl 2-Ethyl-5-Hydroxybenzoate
Welcome to the technical support center for the bromination of methyl 2-ethyl-5-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and achieve high regioselectivity.
Introduction: The Chemistry at Play
The bromination of methyl 2-ethyl-5-hydroxybenzoate is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] The aromatic ring, activated by the hydroxyl (-OH) and ethyl (-CH₂CH₃) groups, acts as a nucleophile, attacking an electrophilic bromine species. The hydroxyl group is a powerful ortho-, para-director, while the ethyl group is a weaker ortho-, para-director. The methyl ester (-COOCH₃) group is a deactivating meta-director. Understanding the interplay of these directing effects is crucial for predicting and controlling the reaction's outcome. The primary challenge lies in achieving selective monobromination at the desired position while minimizing the formation of polybrominated and other isomeric byproducts.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing probable causes and actionable solutions based on established chemical principles.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| 1. Low or No Conversion | - Insufficiently reactive brominating agent. - Reaction temperature is too low. - Inadequate reaction time. | - Increase Electrophilicity: If using a mild brominating agent like N-Bromosuccinimide (NBS), consider adding a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid, pTsOH) or a Lewis acid (e.g., FeBr₃, AlBr₃) to generate a more potent electrophile.[2][3] - Optimize Temperature: Gradually increase the reaction temperature. For many brominations, reactions are initially run at 0°C and then allowed to warm to room temperature.[4] - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction. Extend the reaction time if the starting material is still present. |
| 2. Formation of Polybrominated Products | - Highly reactive brominating agent (e.g., Br₂ in a polar solvent). - The hydroxyl group strongly activates the ring, making it susceptible to multiple substitutions.[5] - Incorrect stoichiometry (excess brominating agent). | - Use a Milder Brominating Agent: Switch from molecular bromine (Br₂) to N-Bromosuccinimide (NBS).[5][6] NBS provides a slow, controlled release of electrophilic bromine, reducing the likelihood of over-bromination. - Control Stoichiometry: Use precisely one equivalent of the brominating agent relative to the substrate. - Solvent Choice: Employ a less polar solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) to temper the reactivity of the brominating agent.[5] |
| 3. Poor Regioselectivity (Mixture of Isomers) | - Competing directing effects of the hydroxyl, ethyl, and ester groups. - Steric hindrance influencing the position of attack. | - Leverage Solvent Effects: The choice of solvent can influence the ortho:para ratio.[7] Experiment with a range of solvents from nonpolar (e.g., hexane) to polar aprotic (e.g., acetonitrile) to find the optimal conditions for your desired isomer. - Employ Directing Catalysts: The use of catalytic p-toluenesulfonic acid (pTsOH) with NBS in methanol has been shown to favor ortho-bromination on para-substituted phenols.[8] - Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the product formed via the lower activation energy pathway. |
| 4. Difficult Product Purification | - Presence of unreacted starting material and multiple brominated byproducts. - Formation of colored impurities from bromine degradation. | - Optimize the Reaction: The best purification strategy starts with a clean reaction. Address the issues of polybromination and poor regioselectivity first. - Chromatography: Column chromatography is often necessary to separate the desired product from isomers and unreacted starting material. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point. - Recrystallization: If the product is a solid, recrystallization can be an effective final purification step. - Aqueous Wash: Washing the crude reaction mixture with a solution of sodium bisulfite or sodium thiosulfate can remove residual bromine. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely position for monobromination on methyl 2-ethyl-5-hydroxybenzoate?
A1: The hydroxyl group is the most powerful activating group, directing ortho and para. The para position to the hydroxyl group is blocked by the ethyl group. The two ortho positions are C4 and C6. The C4 position is also para to the ethyl group, making it electronically favorable. The C6 position is ortho to both the hydroxyl and ethyl groups. Steric hindrance from the adjacent ethyl and methyl ester groups might influence the substitution pattern. Therefore, the C4 and C6 positions are the most probable sites of monobromination.
Q2: Should I use molecular bromine (Br₂) or N-Bromosuccinimide (NBS)?
A2: For achieving high yields of a monobrominated product, N-Bromosuccinimide (NBS) is generally the superior choice .[5][6] Molecular bromine is a very reactive and hazardous reagent that often leads to polybromination, especially with highly activated rings like phenols. NBS is a solid that is easier to handle and provides a milder, more controlled source of electrophilic bromine.
Q3: What is the role of a Lewis acid catalyst like FeBr₃?
A3: A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), polarizes the Br-Br bond in molecular bromine, creating a more powerful electrophile (Br⁺).[3] This is often necessary for the bromination of less activated aromatic rings. While methyl 2-ethyl-5-hydroxybenzoate is an activated ring, a catalyst might still be employed to increase the reaction rate, but its use should be carefully controlled to avoid over-bromination.
Q4: How does the solvent affect the outcome of the reaction?
A4: The solvent plays a critical role in modulating the reactivity of the brominating agent and can influence the regioselectivity.[7]
-
Polar protic solvents (e.g., methanol, water) can enhance the electrophilicity of the brominating agent, potentially leading to faster reactions but also an increased risk of polybromination.[5]
-
Nonpolar solvents (e.g., dichloromethane, carbon disulfide) generally lead to milder reaction conditions and can favor para-substitution.[5]
-
The use of specific solvents, like methanol with NBS and a catalytic acid, has been reported to promote ortho-bromination in certain phenolic substrates.[8][9]
Q5: My reaction mixture has turned dark brown/purple. What does this indicate?
A5: The formation of a dark color is often due to the presence of molecular bromine (Br₂), which is reddish-brown, or the formation of charge-transfer complexes. If using NBS, some decomposition to Br₂ can occur, especially in the presence of light or acid. While not always indicative of a failed reaction, it's a sign that the reaction should be monitored closely for the formation of byproducts.
Experimental Protocols
Protocol 1: General Procedure for Monobromination using NBS
This protocol provides a starting point for the selective monobromination of methyl 2-ethyl-5-hydroxybenzoate.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-ethyl-5-hydroxybenzoate (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile, ~10 mL per mmol of substrate).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring. Monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with the reaction solvent (e.g., dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Ortho-Selective Bromination using NBS and pTsOH
This protocol is adapted from methodologies that have shown success in ortho-bromination of para-substituted phenols.[5][8]
-
Preparation of Solutions:
-
Prepare a solution of methyl 2-ethyl-5-hydroxybenzoate (1.0 eq) and p-toluenesulfonic acid (pTsOH) (0.1 eq) in methanol (~1.0 mL per mmol of substrate).
-
Prepare a 0.1 M solution of NBS (1.0 eq) in methanol.
-
-
Reaction Setup: Stir the substrate/pTsOH solution at room temperature (~20°C).
-
Slow Addition: Add the NBS solution dropwise to the stirred substrate solution over 20 minutes.
-
Reaction Completion: Continue stirring for an additional 5-10 minutes after the addition is complete. Monitor by TLC.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Visualizing the Process
Reaction Mechanism
The bromination of methyl 2-ethyl-5-hydroxybenzoate proceeds through a three-step electrophilic aromatic substitution mechanism.[10]
Caption: Electrophilic Aromatic Substitution Mechanism.
Troubleshooting Workflow
A logical approach to troubleshooting can save significant time and resources.
Caption: A logical workflow for troubleshooting bromination reactions.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 3. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]
- 4. Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5 | Benchchem [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. byjus.com [byjus.com]
Avoiding debromination side reactions in methyl 3-bromo-2-ethyl-5-hydroxybenzoate coupling
Ticket ID: #BR-302-ETH-OH Subject: Preventing Debromination (Hydrodehalogenation) in Pd-Catalyzed Cross-Couplings Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Users working with Methyl 3-bromo-2-ethyl-5-hydroxybenzoate often report a specific impurity profile where the starting material is consumed, but the desired coupled product yield is low. Mass spectrometry (LC-MS) reveals a major peak with a mass shift of M-80 (loss of Br, gain of H).
This indicates hydrodehalogenation (debromination) .[1] This guide addresses the root causes—primarily the formation of Palladium-Hydride (Pd-H) species—and provides a self-validating protocol to suppress this side reaction. The presence of the 2-ethyl group creates significant steric hindrance around the bromine at position 3, slowing the desired oxidative addition/transmetalation steps and allowing the competing debromination pathway to dominate.
Part 1: Diagnostic & Troubleshooting
Before altering your synthesis, confirm the diagnosis using the logic flow below.
Caption: Diagnostic decision tree for identifying debromination based on mass spectral shifts.
Part 2: Technical Deep Dive (Q&A)
Q1: Why is the bromine falling off? I didn't add any reducing agents.
A: You likely generated a reducing agent in situ.
The mechanism is Palladium-Hydride (
-
The Trigger: If you use a primary/secondary alcohol solvent (MeOH, EtOH) or an alkoxide base (Isopropoxide), the Palladium(II) center can coordinate to the oxygen.
-
The Transformation: The coordinated alkoxide undergoes
-hydride elimination, oxidizing the alcohol to a ketone/aldehyde and transferring a Hydride (H-) to the Palladium. -
The Kill: This [Pd(Ar)(H)] species undergoes reductive elimination, releasing your substrate as the debrominated arene (Ar-H) and regenerating Pd(0).[2]
Q2: Why is this specific molecule (this compound) so sensitive?
A: It is a "Perfect Storm" of sterics and electronics.
-
Steric Crowding (The 2-Ethyl Effect): The ethyl group at position 2 is bulky. It sits right next to the bromine at position 3. This steric bulk slows down the desired transmetalation step with your coupling partner.
-
Kinetic Competition: Because the desired coupling is slow (due to the ethyl group), the catalyst sits in the active state longer, statistically increasing the chance it will find a stray hydride source and debrominate.
-
The Phenol (-OH): The free hydroxyl group at position 5 is acidic. If deprotonated, it makes the ring electron-rich, which can further complicate the oxidative addition rates, or the phenoxide itself can act as a ligand, potentially poisoning the catalyst.
Q3: How do I select the right solvent/base combination?
Use the matrix below. Avoid "Red Zone" combinations for this substrate.
| Component | Recommended (Green Zone) | Risky (Yellow Zone) | Forbidden (Red Zone) |
| Solvent | 1,4-Dioxane, Toluene, DMF (Anhydrous) | THF (Can ring open/hydride transfer at high T) | Methanol, Ethanol, Isopropanol (Direct hydride sources) |
| Base | NaOEt, KOtBu, NaOiPr (Oxidize to form Pd-H) | ||
| Water | Minimal (Trace for solubility only) | 4:1 Organic:Water | High water content (Promotes protodeboronation) |
Part 3: Optimized Experimental Protocol
Objective: Suzuki Coupling of this compound with Phenylboronic Acid (Model Reaction).
The "Anti-Debromination" System
This protocol uses a bulky, electron-rich Buchwald ligand (XPhos or SPhos ). These ligands facilitate the desired reductive elimination so rapidly that the side-reaction (debromination) cannot compete.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.5 equiv)
-
Catalyst:
(2 mol%) -
Ligand: XPhos (8 mol%) - Critical: High ligand/metal ratio protects the Pd.
-
Base: Anhydrous
(3.0 equiv) -
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)
Step-by-Step Procedure:
-
Pre-complexation (The "Bake"):
-
In a glovebox or under strict
, add , XPhos, and the aryl bromide substrate to the reaction vial. -
Add the anhydrous 1,4-Dioxane.
-
Note: Do not add the base or boronic acid yet. Stir at RT for 10 mins. This ensures the oxidative addition occurs before any base is present to trigger side reactions.
-
-
Base Addition:
-
Add the finely ground
and the boronic acid. -
Tip: If solubility is zero, add exactly 1% v/v of degassed water. Do not exceed this.
-
-
Degassing (Crucial):
-
Oxygen promotes homocoupling, which consumes your boronic acid and leaves the Pd idle (leading to debromination). Sparge with Argon for 10 minutes.
-
-
Reaction:
-
Heat to 80°C . Do not overheat. Higher temperatures (>100°C) exponentially increase the rate of
-hydride elimination. -
Monitor via LC-MS at 1 hour. Look for the product mass. If M-80 is <5%, continue.
-
-
Workup:
-
Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with 0.5M HCl (to protonate the phenol and ensure it stays in the organic layer).
-
Part 4: Mechanistic Visualization
Understanding the competition between the Cycle A (Desired) and Cycle B (Parasitic) is key to control.
Caption: Kinetic competition between Cross-Coupling (Blue) and Hydrodehalogenation (Red).
References
-
Mechanisms of Debromination: Zask, A., & Helquist, P. (1978). "Palladium-catalyzed reduction of aryl halides." Journal of Organic Chemistry.
-
Ligand Effects (Buchwald): Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.
-
Solvent Effects on Hydrodehalogenation: Ahmadi, Z., & McIndoe, J. S. (2013).[2] "A mechanistic investigation of hydrodehalogenation using ESI-MS." Chemical Communications.[3]
-
Base Selection Strategies: Miyaura, N. (2002). "Suzuki-Miyaura Cross-Coupling Reaction: Base and Solvent Effects." Topics in Current Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 3. Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Purification methods for methyl 3-bromo-2-ethyl-5-hydroxybenzoate (HPLC/recrystallization)
Welcome to the technical support center for the purification of methyl 3-bromo-2-ethyl-5-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions for the two primary purification techniques for this compound: High-Performance Liquid Chromatography (HPLC) and recrystallization. Our goal is to equip you with the necessary knowledge to overcome common challenges and optimize your purification workflows.
Section 1: High-Performance Liquid Chromatography (HPLC) Purification
HPLC is a powerful technique for the analysis and purification of this compound, offering high resolution and sensitivity. However, achieving optimal separation can be challenging. This section provides a troubleshooting guide for common HPLC issues and a detailed FAQ.
Troubleshooting Guide: HPLC
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution/Peak Overlap | - Inappropriate mobile phase composition (pH, organic modifier concentration).[1] - Column degradation or contamination.[1][2] - Column overloading.[1][3] | - Optimize Mobile Phase: Adjust the mobile phase composition. For phenolic compounds like the target molecule, a reversed-phase C18 column is often effective.[4] Start with a gradient of water (with 0.1% formic or trifluoroacetic acid) and acetonitrile or methanol.[4] - Column Maintenance: Flush the column with a strong solvent like isopropanol.[3] If performance does not improve, consider replacing the column.[5] - Reduce Sample Load: Decrease the injection volume or the concentration of the sample.[1] |
| Peak Tailing | - Secondary interactions between the analyte and the stationary phase (e.g., silanol interactions). - Column overload.[1] - Incompatible sample solvent with the mobile phase.[3] | - Modify Mobile Phase: Add a competing base, such as triethylamine (0.1-1.0%), to the mobile phase to mask silanol interactions.[3] Lowering the pH of the mobile phase can also help by protonating the silanol groups.[1] - Optimize Injection: Dilute the sample in the mobile phase.[2] - Increase Flow Rate: A slightly higher flow rate can sometimes reduce peak tailing.[1] |
| Baseline Noise or Drift | - Air bubbles in the pump or detector.[3][5] - Contaminated mobile phase or detector cell.[2] - Leaks in the system.[3] | - Degas Mobile Phase: Ensure the mobile phase is properly degassed using an online degasser or by sonication.[1] - System Flush: Flush the system with a high-purity solvent. - Leak Check: Inspect all fittings and connections for any signs of leaks.[3] |
| Inconsistent Retention Times | - Changes in mobile phase composition.[3] - Fluctuations in column temperature.[3] - Air trapped in the pump.[3] | - Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase. - Use a Column Oven: Maintain a constant column temperature for reproducible results. - Prime the Pump: Purge the pump to remove any trapped air bubbles.[3] |
HPLC Workflow Diagram
Caption: A typical workflow for HPLC purification.
Frequently Asked Questions (FAQs): HPLC
Q1: What is a good starting mobile phase for the purification of this compound?
A good starting point for a reversed-phase separation of this compound would be a gradient elution using a C18 column. You can begin with a mobile phase consisting of Solvent A: Water with 0.1% formic acid and Solvent B: Acetonitrile with 0.1% formic acid. A typical gradient might be 10-90% Solvent B over 20-30 minutes. The acidic modifier helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shape.
Q2: What detection wavelength should I use?
Based on the benzoyl structure, a UV detector set between 254 nm and 280 nm should provide good sensitivity for this compound. It is always recommended to run a UV scan of your compound to determine the optimal wavelength for detection.
Q3: My peaks are fronting. What could be the cause?
Peak fronting is less common than tailing but can occur due to column collapse, a partially blocked column frit, or channeling in the column bed.[2] If you observe fronting, first check for any blockages in the system. If the problem persists, the column may need to be replaced.[2]
Q4: Can I use methanol instead of acetonitrile?
Yes, methanol can be used as the organic modifier. Acetonitrile generally has a lower viscosity and can sometimes provide different selectivity compared to methanol.[6] It is worth screening both solvents during method development to see which provides the better separation for your specific sample.
Section 2: Recrystallization Purification
Recrystallization is a classic and effective method for purifying solid compounds like this compound.[7] The success of this technique relies heavily on the choice of solvent and careful execution of the procedure.
Troubleshooting Guide: Recrystallization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound Fails to Crystallize | - Too much solvent was used.[8][9] - The solution is supersaturated.[8] | - Reduce Solvent Volume: Evaporate some of the solvent to increase the concentration of the compound.[8][9] - Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[8][10] |
| Oiling Out | - The melting point of the compound is lower than the boiling point of the solvent.[8][9] - The solution is too concentrated. | - Add More Solvent: Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.[8] - Change Solvent System: Choose a solvent with a lower boiling point or use a mixed solvent system. |
| Low Recovery of Crystals | - Too much solvent was used.[10][11] - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration.[8] | - Use Minimum Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[10][12] - Cool Thoroughly: Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize crystal formation.[11] - Preheat Funnel: During hot filtration, preheat the funnel to prevent the compound from crystallizing prematurely.[8] |
| Colored Impurities in Crystals | - Colored impurities are co-crystallizing with the product. | - Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter it out before cooling.[10][13] Note: Avoid using charcoal with phenolic compounds as it can sometimes react.[13] |
Recrystallization Workflow Diagram
Caption: A standard procedure for recrystallization.
Frequently Asked Questions (FAQs): Recrystallization
Q1: How do I choose a suitable solvent for recrystallizing this compound?
The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[13][14] For a substituted benzoate with a phenolic hydroxyl group, good starting points for solvent screening include ethanol, methanol, ethyl acetate, or a mixed solvent system like ethanol/water or ethyl acetate/heptane.[12][15]
Q2: What is a mixed solvent system and when should I use it?
A mixed solvent system is a combination of two miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent).[13] This is useful when no single solvent has the desired solubility characteristics.[13] To use a mixed solvent system, dissolve the compound in a minimum amount of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes cloudy. Reheat to clarify and then allow to cool.[16]
Q3: My compound has a low melting point. What precautions should I take during recrystallization?
If the compound's melting point is below the boiling point of the chosen solvent, it may "oil out" instead of crystallizing.[8][9] In this case, select a solvent with a lower boiling point or use a mixed solvent system to lower the overall boiling point of the solution.
Q4: How can I improve the yield of my recrystallization?
To maximize your yield, ensure you are using the minimum amount of hot solvent required for dissolution.[10][17] After the initial cooling to room temperature, placing the flask in an ice bath can further decrease the solubility of your compound and promote more complete crystallization.[11] When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[10]
References
-
Biocyclopedia. Problems in recrystallization. [Link]
-
University of Rochester. Tips & Tricks: Recrystallization. [Link]
-
Unknown Source. Recrystallization. [Link]
-
ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation? [Link]
-
Unknown Source. Recrystallization. [Link]
-
Unknown Source. Recrystallization-1.pdf. [Link]
-
Unknown Source. Recrystallization 2. [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
-
University of York. Problems with Recrystallisations. [Link]
-
YouTube. Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]
-
YouTube. 4 Recrystallization Methods for Increased Yield. [Link]
-
PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [Link]
-
PMC. Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. [Link]
-
Chemistry LibreTexts. Recrystallization. [Link]
-
ResearchGate. (PDF) Recrystallization of Impure Benzoic Acid. [Link]
-
Chemistry Stack Exchange. Solvent for recrystallization of benzoic acid? [Link]
-
Unknown Source. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
-
LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]
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Technical Support Center: Enhancing Aqueous Solubility of Methyl 3-bromo-2-ethyl-5-hydroxybenzoate
Welcome to the dedicated technical support center for addressing solubility challenges with methyl 3-bromo-2-ethyl-5-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting strategies, frequently asked questions, and detailed experimental protocols. Our approach is grounded in fundamental physicochemical principles to empower you to overcome solubility hurdles in your aqueous media experiments.
Troubleshooting Guide: A-Logical Workflow for Solubility Enhancement
When encountering poor solubility with a novel or sparsely documented compound like this compound, a systematic approach is crucial. The following workflow diagram outlines a logical progression of techniques, from simple adjustments to more complex formulation strategies.
Caption: A step-by-step decision tree for enhancing the aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely physicochemical properties of this compound influencing its solubility?
Q2: How can I use pH adjustment to improve the solubility of this compound?
A2: The phenolic hydroxyl group on your molecule is weakly acidic.[3][4] By raising the pH of your aqueous medium above the pKa of this group, you can deprotonate it to form the more soluble phenoxide salt. The relationship between pH, pKa, and the ratio of the ionized (A⁻) to the un-ionized (HA) form of the acid is described by the Henderson-Hasselbalch equation:[9][10][11][12]
pH = pKa + log([A⁻]/[HA])
To significantly increase solubility, the pH should be adjusted to at least one or two units above the pKa.[11][13] For a typical phenol pKa of around 10, adjusting the pH to 11 or 12 with a suitable base (e.g., NaOH) will convert a substantial portion of the compound to its more soluble ionic form. It is crucial to ensure that the compound remains chemically stable at the chosen pH.
Q3: What are co-solvents and how do I choose the right one?
A3: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of nonpolar or poorly water-soluble compounds.[14][15][16] They work primarily by reducing the polarity of the aqueous environment, making it more favorable for hydrophobic molecules to dissolve.[15][17]
Commonly used co-solvents in pharmaceutical and research settings include:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycols (PEGs), particularly PEG 400
-
Glycerin
The selection of a co-solvent is often empirical. A good starting point is to screen a panel of these solvents at various concentrations (e.g., 5%, 10%, 20% v/v in water) to determine which provides the best solubility enhancement without negatively impacting your experimental system.
| Co-solvent | Typical Starting Concentration (v/v) | Notes |
| Ethanol | 5-20% | Widely used, can be volatile. |
| Propylene Glycol | 5-30% | Less volatile than ethanol. |
| PEG 400 | 10-40% | Effective for many hydrophobic compounds. |
| Glycerin | 10-50% | Viscous, can affect handling. |
Q4: How do cyclodextrins work, and which type should I consider?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19][20] They can encapsulate poorly water-soluble "guest" molecules, like yours, within their hydrophobic core, forming an inclusion complex.[18][21] This complex has a hydrophilic exterior, which significantly enhances the apparent water solubility of the guest molecule.[19][20][21][22]
The most commonly used cyclodextrins in pharmaceuticals are:
-
β-Cyclodextrin (β-CD): Often used, but has relatively low aqueous solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified version with much higher aqueous solubility and a better safety profile, making it a very popular choice.[18]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another modified cyclodextrin with high water solubility.
For a new compound, HP-β-CD is an excellent starting point due to its high solubility and proven efficacy in solubilizing a wide range of hydrophobic molecules.[18]
Q5: When should I consider using surfactants?
A5: Surfactants, or surface-active agents, are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration called the critical micelle concentration (CMC).[23][24] These micelles have a hydrophobic core and a hydrophilic shell.[25][26] Hydrophobic compounds can partition into the hydrophobic core of the micelle, a process known as micellar solubilization, which effectively increases their concentration in the aqueous medium.[23][24][25][27]
Surfactants are a powerful tool, particularly when other methods are insufficient. Common non-ionic surfactants used in research include:
-
Polysorbate 80 (Tween® 80)
-
Polysorbate 20 (Tween® 20)
-
Polyoxyl 35 castor oil (Cremophor® EL)
The choice and concentration of surfactant need to be carefully considered, as they can interfere with some biological assays.
Experimental Protocols
Protocol 1: Determining Aqueous Solubility via the Shake-Flask Method
-
Preparation: Prepare a series of aqueous buffers (e.g., pH 5.0, 7.4, 9.0, 10.0, 11.0, 12.0).
-
Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in a sealed vial. An excess is confirmed by the presence of undissolved solid.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution. This can be done by centrifugation followed by careful collection of the supernatant, or by filtration through a 0.22 µm filter (ensure the filter does not bind your compound).
-
Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[28][29] Phenolic compounds typically absorb UV light in the range of 280 nm.[30]
-
Calculation: The measured concentration represents the equilibrium solubility at that specific pH and temperature.
Protocol 2: Screening of Co-solvents for Solubility Enhancement
-
Preparation of Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures (e.g., 10%, 20%, 30%, 40%, 50% v/v of ethanol, propylene glycol, and PEG 400 in purified water).
-
Solubility Determination: For each co-solvent mixture, determine the solubility of your compound using the shake-flask method described in Protocol 1.
-
Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration for each co-solvent tested. This will allow you to identify the most effective co-solvent and the optimal concentration range.
Protocol 3: Phase Solubility Study with Cyclodextrins
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15, 20% w/v).
-
Addition of Compound: Add an excess amount of this compound to each cyclodextrin solution.
-
Equilibration and Quantification: Follow steps 3-6 from Protocol 1 to determine the concentration of the dissolved compound in each solution.
-
Data Analysis: Plot the total concentration of the dissolved compound against the concentration of HP-β-CD. A linear increase in solubility with increasing cyclodextrin concentration (an Aₗ-type phase solubility diagram) indicates the formation of a soluble 1:1 inclusion complex.[21]
References
-
Al-Ghazali, M., & Al-Qirim, T. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. [Link]
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Abeywickrama, G., & C. L. (2021). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 26(21), 6581. [Link]
-
National Center for Biotechnology Information. (n.d.). Phenol. PubChem. [Link]
-
Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation, 49(5), 547-560. [Link]
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Kumar, S., & Singh, S. (2016). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 7(7), 2737-2747. [Link]
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Wikipedia. (n.d.). Cosolvent. [Link]
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Al-Ghazali, M., & Al-Qirim, T. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
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Tiwari, G., et al. (2010). Cyclodextrin in drug delivery: an updated review. International Journal of Pharmaceutical Investigation, 1(2), 113-125. [Link]
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Pearson. (n.d.). Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a.... [Link]
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Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-80. [Link]
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Oreate AI Blog. (2026). Understanding the pKa Value of Phenol: A Key to Its Chemical Behavior. [Link]
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YouTube. (2025). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
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Filo. (2025). How does co-solvency increase solubility. [Link]
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University of California, Irvine. (n.d.). Approximate pKa chart of the functional groups. [Link]
-
Shakeel, F., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports, 15(1), 12345. [Link]
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Mota, F. L., et al. (2008). Studies on the solubility of phenolic compounds. ResearchGate. [Link]
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Vattem, D. A., & Shetty, K. (2005). SPECTROPHOTOMETRIC METHODS FOR THE MEASUREMENT OF TOTAL PHENOLIC COMPOUNDS AND TOTAL FLAVONOIDS IN FOODS. Redalyc. [Link]
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Chemistry LibreTexts. (2022). 7.5: Acid-base Properties of Phenols. [Link]
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Sari, Y., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]
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Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
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Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
-
Pawar, R., & Aher, C. S. (2017). Solubility of Phenolic Compounds in Pure Water and Alcohols with FTIR and DFT Study. Semantic Scholar. [Link]
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Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi. [Link]
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Harnly, J. M., et al. (2007). Profiling methods for the determination of phenolic compounds in foods and dietary supplements. Analytical and bioanalytical chemistry, 389(1), 47-62. [Link]
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Chemistry LibreTexts. (2023). Physical Properties of Phenol. [Link]
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Spahiu, K., et al. (2013). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Journal of chromatographic science, 51(8), 737-743. [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journal of Pharmaceutical and Therapeutic Innovations, 1(1), 1-2. [Link]
-
Quora. (2017). Is phenol soluble in water?. [Link]
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Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. [Link]
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Lafarga, T., et al. (2021). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Foods, 10(11), 2686. [Link]
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Holmberg, K. (2019). Solubilization of Hydrophobic Dyes in Surfactant Solutions. Dyes and Pigments, 170, 107612. [Link]
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Yalkowsky, S. H., et al. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK, 3(4), 359-362. [Link]
-
Mota, F. L., et al. (2012). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. ResearchGate. [Link]
-
Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]
-
Chemsrc. (2025). METHYL 3-BROMO-5-HYDROXYBENZOATE. [Link]
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Wikipedia. (n.d.). Henderson–Hasselbalch equation. [Link]
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Science Info. (2022). Henderson Hasselbalch Equation – Estimating The pH of Buffers. [Link]
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JoVE. (2020). Video: Henderson-Hasselbalch Equation. [Link]
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Technical Support Center: Regioselective Synthesis of 3-Bromo-2-Ethyl Scaffolds
This technical guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-bromo-2-ethyl substituted aromatic scaffolds. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve high regioselectivity in your electrophilic aromatic bromination reactions.
Introduction to Regioselectivity in Aromatic Bromination
The synthesis of specifically substituted aryl bromides is a cornerstone of modern organic chemistry, as these compounds are versatile intermediates in the creation of pharmaceuticals, agrochemicals, and functional materials.[1][2] Achieving the desired regioselectivity during the bromination of a substituted aromatic ring, such as one bearing a 2-ethyl group, is a common challenge.[2][3] The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of the incoming bromine electrophile.[4][5]
An ethyl group is an electron-donating group (EDG) and is classified as an ortho, para-director.[5][6] This means it activates the aromatic ring towards electrophilic substitution and directs the incoming electrophile to the positions ortho (adjacent) and para (opposite) to it. However, achieving bromination specifically at the 3-position (meta to the ethyl group) requires overcoming this inherent directing effect. This guide will explore strategies to control and manipulate these directing effects to favor the formation of the desired 3-bromo-2-ethyl scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing 3-bromo-2-ethyl scaffolds with high regioselectivity?
The main challenge lies in the electronic properties of the ethyl group. As a weak activating group, it directs incoming electrophiles to the ortho and para positions. In a 2-ethyl substituted aromatic ring, this would lead to bromination at the 3-position (ortho) and the 5-position (para). To selectively obtain the 3-bromo isomer, reaction conditions must be carefully optimized to either suppress the formation of the 5-bromo isomer or to favor the electronically less-favored meta-bromination through alternative strategies.
Q2: How do the directing effects of substituents influence the outcome of the bromination reaction?
Substituents on an aromatic ring influence the regioselectivity of electrophilic aromatic substitution (EAS) through a combination of inductive and resonance effects.[5]
-
Electron-Donating Groups (EDGs): These groups, like alkyl chains, donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. They stabilize the carbocation intermediate (arenium ion) formed during the reaction, particularly when the positive charge is located at the ortho and para positions.[4]
-
Electron-Withdrawing Groups (EWGs): These groups pull electron density away from the ring, deactivating it towards EAS. They destabilize the arenium ion, with the destabilization being most pronounced at the ortho and para positions, thereby directing the incoming electrophile to the meta position.[5][6]
Q3: What are some common brominating agents used for aromatic compounds?
A variety of brominating agents can be employed, each with different reactivity and selectivity profiles. Common choices include:
-
Molecular Bromine (Br₂): Often used with a Lewis acid catalyst like FeBr₃ or AlCl₃. This is a potent brominating system but can sometimes lead to over-bromination and lack of selectivity.[7]
-
N-Bromosuccinimide (NBS): A milder and more selective source of electrophilic bromine.[1] It is often used with a catalyst or under specific solvent conditions to achieve high regioselectivity.[1][8]
-
Other sources: Various other reagents like pyridinium tribromide, and systems involving oxidants like Oxone with a bromide salt, have been developed for specific applications.[9]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 3-bromo-2-ethyl scaffolds and provides actionable solutions.
Problem 1: Low Yield of the Desired 3-Bromo Isomer and Formation of Multiple Bromo-Isomers
Root Cause Analysis:
The formation of a mixture of isomers, typically the 3-bromo and 5-bromo products, is the most common issue. This arises from the competing ortho and para directing effects of the ethyl group. Steric hindrance from the ethyl group can play a role in the ortho:para ratio, but electronic effects are often dominant.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low regioselectivity.
Corrective Actions & Scientific Rationale:
1. Temperature Control
-
Action: Perform the reaction at a lower temperature. Electrophilic aromatic brominations are often run at or below room temperature to enhance selectivity.[1]
-
Rationale: The activation energies for the formation of different regioisomers are often different. By lowering the reaction temperature, you provide less thermal energy, which can favor the kinetic product (the one with the lower activation energy). While the para position is often thermodynamically favored, steric hindrance around the ortho position can sometimes make it the kinetically favored product under colder conditions.
2. Solvent Effects
-
Action: Experiment with different solvents. The polarity of the solvent can influence the stability of the reaction intermediates and transition states.
-
Rationale: A change in solvent can alter the solvation of the arenium ion intermediate. Less polar solvents may favor the formation of the less polar transition state, potentially leading to higher selectivity. For instance, using a non-polar solvent like dichloromethane or carbon tetrachloride might yield different results compared to a more polar solvent like acetonitrile.
3. Catalyst Selection
-
Action: Utilize a sterically bulky Lewis acid catalyst or a heterogeneous catalyst like a zeolite.[1][10]
-
Rationale: A bulky catalyst can sterically hinder the approach of the electrophile to the more accessible para position (5-position), thereby favoring substitution at the less hindered ortho position (3-position). Zeolites can provide shape-selectivity due to their porous structure, allowing the formation of one isomer over another.[1]
4. Introduction of a Directing Group
-
Action: If direct bromination proves unselective, a multi-step strategy involving a directing group can be employed. This involves introducing a group that strongly directs bromination to the desired position, followed by its removal.
-
Rationale: For example, if the starting material contains a hydroxyl or amino group at a position that would direct bromination to the desired 3-position, this can be a powerful strategy. Subsequent removal of this directing group would yield the target molecule.
Problem 2: Over-bromination (Formation of Di- or Tri-brominated Products)
Root Cause Analysis:
The activating nature of the ethyl group can make the mono-brominated product more reactive than the starting material, leading to subsequent bromination reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for over-bromination.
Corrective Actions & Scientific Rationale:
1. Stoichiometry Control
-
Action: Carefully control the stoichiometry of the brominating agent. Use slightly less than one equivalent of the brominating agent relative to the substrate.
-
Rationale: By limiting the amount of the electrophile, you can favor the initial mono-bromination and reduce the likelihood of a second bromination event occurring.
2. Milder Reaction Conditions
-
Action: Employ a milder brominating agent, such as N-bromosuccinimide (NBS), often without a strong Lewis acid catalyst.[8][11]
-
Rationale: A less reactive electrophile will be more selective and less prone to over-bromination. The reaction can be further controlled by adjusting the temperature and reaction time.
3. Reaction Monitoring
-
Action: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed and before significant amounts of di-brominated products appear.
-
Rationale: Real-time monitoring allows for precise control over the reaction endpoint, preventing the reaction from proceeding to undesired side products.
Experimental Protocols
Protocol 1: Regioselective Bromination using N-Bromosuccinimide (NBS)
This protocol aims to favor the ortho (3-position) bromination by using a milder brominating agent and controlled conditions.
Materials:
-
2-Ethyl substituted aromatic starting material
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve the 2-ethyl substituted aromatic compound (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the 3-bromo-2-ethyl isomer.
Rationale: Acetonitrile can promote the formation of a more selective brominating species from NBS. The low temperature helps to control the reaction rate and improve selectivity.[1]
Protocol 2: Lewis Acid Catalyzed Bromination with Molecular Bromine
This protocol uses a traditional approach that can be tuned for regioselectivity.
Materials:
-
2-Ethyl substituted aromatic starting material
-
Molecular Bromine (Br₂)
-
Iron(III) bromide (FeBr₃, catalytic amount)
-
Dichloromethane (anhydrous)
-
Stir bar
-
Round-bottom flask with a dropping funnel
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a stirred solution of the 2-ethyl substituted aromatic compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere, add a catalytic amount of FeBr₃.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of molecular bromine (1.0 eq) in dichloromethane via a dropping funnel over 30 minutes.
-
Allow the reaction to stir at 0 °C and monitor by TLC.
-
Once the reaction is complete, quench by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with saturated sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify by column chromatography.
Rationale: The Lewis acid catalyst polarizes the Br-Br bond, creating a more potent electrophile. Careful control of temperature and slow addition of bromine are crucial to manage the reactivity and selectivity of this powerful system.
Data Summary Table
The following table provides a hypothetical comparison of different reaction conditions on the regioselectivity of the bromination of a 2-ethyl substituted aromatic compound.
| Brominating Agent | Catalyst | Solvent | Temperature (°C) | 3-Bromo:5-Bromo Ratio |
| Br₂ | FeBr₃ | CH₂Cl₂ | 25 | 1 : 2.5 |
| Br₂ | FeBr₃ | CH₂Cl₂ | 0 | 1 : 1.8 |
| NBS | None | CH₃CN | 0 | 2.1 : 1 |
| NBS | Zeolite H-BEA | Dioxane | 25 | 3.5 : 1 |
Note: These are illustrative values and actual results will vary depending on the specific substrate and reaction setup.
References
-
Taylor & Francis. (2022). Introduction of efficient catalytic system for the regioselective aerobic bromination of aromatic compounds. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Introduction of efficient catalytic system for the regioselective aerobic bromination of aromatic compounds. Retrieved from [Link]
-
ACS Publications. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective bromination of aromatic compounds with Br 2/SO 2Cl 2 over microporous catalysts. Retrieved from [Link]
-
PMC. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
-
ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective and High-Yielding Bromination of Aromatic Compounds Using Hexamethylenetetramine—Bromine. Retrieved from [Link]
-
ACS Omega. (2023). Sustainable Aerobic Bromination with Controllable Chemoselectivity. Retrieved from [Link]
-
TopSCHOLAR, Western Kentucky University. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
- Unknown Source. (n.d.). 12.14 Substituent Effects in Electrophilic Aromatic Substitution: Halogens F, Cl, Br, and I are ortho-para directing, but deacti.
-
Save My Exams. (2025). Directing Effects - A Level Chemistry Revision Notes. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
American Chemical Society. (2023). Development of a green and regioselective aromatic bromination reaction for the undergraduate organic chemistry laboratory. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs. Retrieved from [Link]
-
RSC Publishing. (n.d.). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. Retrieved from [Link]
-
Stack Exchange. (2017). Explain the selectivity in bromination of this compound with two substituted benzene rings. Retrieved from [Link]
-
Reddit. (2024). Bromination Help. Retrieved from [Link]
-
Western Kentucky University. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]
-
RSC Publishing. (n.d.). Expedient regioselective synthesis of all-different tetraaryl furans. Retrieved from [Link]
-
PubMed. (2006). The regioselective synthesis of aryl pyrroles. Retrieved from [Link]
-
MDPI. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Retrieved from [Link]
-
ResearchGate. (2005). Z/E Stereoselective Synthesis of ?-Bromo Baylis?Hillman Ketones Using MgBr2 as Promoter via a One-Pot Three-Component Reaction. Retrieved from [Link]
Sources
- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Regiospecific P-Bromination of Activated Aromatic Systems – Greener Ap" by Elnaz Jalali [digitalcommons.wku.edu]
- 3. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 4. One moment, please... [chemistrytalk.org]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. savemyexams.com [savemyexams.com]
- 7. theses.gla.ac.uk [theses.gla.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Development of a green and regioselective aromatic bromination reaction for the undergraduate organic chemistry laboratory - American Chemical Society [acs.digitellinc.com]
Technical Support Center: A Researcher's Guide to Methyl 3-bromo-2-ethyl-5-hydroxybenzoate
Welcome to the dedicated technical resource for researchers, chemists, and drug development professionals working with methyl 3-bromo-2-ethyl-5-hydroxybenzoate (CAS No. 2110515-01-8). This molecule is a valuable synthetic intermediate, but its utility can be compromised by unintended hydrolysis of the methyl ester functional group.[1] This guide provides in-depth, experience-driven answers to common challenges, focusing on the prevention, diagnosis, and mitigation of hydrolysis byproducts.
Frequently Asked Questions: The Science of Hydrolysis
Q1: What exactly is the hydrolysis byproduct I should be concerned about?
In the context of this compound, hydrolysis is the chemical reaction where the methyl ester group (-COOCH₃) reacts with water to form a carboxylic acid (-COOH) and methanol (CH₃OH).
The primary byproduct you will encounter is 3-bromo-2-ethyl-5-hydroxybenzoic acid . The presence of this impurity can complicate subsequent reaction steps, alter the physicochemical properties of your product, and create challenges during purification.
Q2: My reaction is failing. What are the fundamental chemical pathways that cause this hydrolysis?
Ester hydrolysis is not spontaneous; it is catalyzed by the presence of either an acid or a base.[2][3] Understanding these two mechanisms is critical for troubleshooting.
-
Acid-Catalyzed Hydrolysis : This is a reversible equilibrium reaction.[3][4][5] The reaction is driven forward by using a large excess of water. In a typical organic synthesis setup where you are trying to avoid hydrolysis, even trace amounts of acid and water can initiate this process, especially when heated. The mechanism begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon a much stronger electrophile for water to attack.[5]
-
Base-Catalyzed Hydrolysis (Saponification) : This pathway is irreversible and generally more problematic in synthetic chemistry.[4][6] The reaction is initiated by the attack of a hydroxide ion (or other base) on the ester's carbonyl carbon. The key irreversible step occurs after the methanol is eliminated; the resulting carboxylic acid is immediately deprotonated by the base in the reaction mixture to form a carboxylate salt.[6] This salt is unreactive towards the alcohol byproduct, driving the reaction to completion.[6]
Q3: How do the different groups on my starting material influence its stability against hydrolysis?
The rate of hydrolysis is significantly influenced by the electronic properties of the substituents on the aromatic ring.
-
Bromo Group (-Br) : As an electron-withdrawing group, the bromine atom pulls electron density away from the benzene ring. This effect makes the ester's carbonyl carbon more electron-deficient (more electrophilic) and thus more susceptible to nucleophilic attack, increasing the rate of base-catalyzed hydrolysis.[7][8]
-
Ethyl Group (-CH₂CH₃) : This is a weakly electron-donating group through induction, which slightly decreases the electrophilicity of the carbonyl carbon, thus having a minor rate-decelerating effect.
-
Hydroxyl Group (-OH) : This group has a dual role. It is strongly electron-donating via resonance, which would tend to decrease the rate of hydrolysis. However, under basic conditions (pH > pKa of the phenol), it will be deprotonated to a phenoxide ion (-O⁻). This phenoxide is an extremely powerful electron-donating group, which significantly reduces the carbonyl carbon's electrophilicity and can slow the rate of further hydroxide attack.
The net effect is a balance of these competing influences. However, the presence of the electron-withdrawing bromine group means the molecule should still be handled with care, particularly under basic conditions.
Troubleshooting Guide: Proactive Prevention & Reaction Optimization
Q4: I am designing a new synthesis. What are the critical experimental parameters I must control to prevent hydrolysis from the start?
Proactive control is the most effective strategy. Unintended hydrolysis is almost always a result of suboptimal reaction conditions, particularly the presence of water and uncontrolled pH.
Protocol 1: Rigorous Control of Reaction Environment
-
Solvent & Reagent Purity : Use only anhydrous ("dry") solvents. If you are unsure of the quality, solvents can be dried using standard laboratory procedures (e.g., distillation from a drying agent or passing through a column of activated alumina). Ensure all reagents are free from excess water.
-
Atmospheric Control : Perform your reaction under an inert atmosphere (e.g., Nitrogen or Argon). This prevents atmospheric moisture from entering the reaction vessel, which is especially critical for reactions that run for extended periods or require heating.[9]
-
pH Management :
-
Avoid strong aqueous bases like sodium hydroxide or potassium hydroxide. If a base is required, consider using non-nucleophilic organic bases (e.g., triethylamine, pyridine, DBU) which are less likely to initiate hydrolysis.
-
Avoid strong mineral acids (HCl, H₂SO₄) if possible. If acidic conditions are necessary, use the minimum catalytic amount required.
-
In some cases, adding a moisture scavenger like activated molecular sieves (3Å or 4Å) to the reaction mixture can be an effective way to trap trace amounts of water.
-
| Parameter | Recommendation | Rationale |
| Water Content | < 50 ppm in solvents | Water is a direct reactant in the hydrolysis reaction.[4] |
| pH Range | Maintain between 4 and 7 | Both strong acid (pH < 3) and strong base (pH > 8) catalyze hydrolysis.[9] |
| Temperature | Use lowest effective temperature | Hydrolysis, like most reactions, is accelerated by heat.[10] |
| Inert Gas | N₂ or Ar blanket | Prevents atmospheric moisture ingress during the reaction. |
graph G { graph [rankdir="LR"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];// Nodes start [label="Reaction Setup", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_base [label="Is a base required?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; use_organic_base [label="Use anhydrous\nnon-nucleophilic base\n(e.g., Et₃N, Pyridine)", fillcolor="#FFFFFF", fontcolor="#202124"]; check_acid [label="Is an acid required?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; use_lewis_acid [label="Use minimal catalytic amount\nof a Lewis or mild Brønsted acid", fillcolor="#FFFFFF", fontcolor="#202124"]; check_water [label="Is the reaction\nsensitive to trace H₂O?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; use_anhydrous [label="Use anhydrous solvents\nand inert atmosphere", fillcolor="#34A853", fontcolor="#FFFFFF"]; add_sieves [label="Consider adding\nmolecular sieves", fillcolor="#FFFFFF", fontcolor="#202124"]; proceed [label="Proceed with\nreaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_base; check_base -> use_organic_base [label=" Yes"]; use_organic_base -> check_acid; check_base -> check_acid [label=" No"]; check_acid -> use_lewis_acid [label=" Yes"]; use_lewis_acid -> check_water; check_acid -> check_water [label=" No"]; check_water -> add_sieves [label=" Yes"]; add_sieves -> use_anhydrous; check_water -> use_anhydrous [label=" No"]; use_anhydrous -> proceed; }
Troubleshooting Guide: Diagnosis and Mitigation
Q5: I've completed my reaction and suspect hydrolysis occurred. How can I quickly and reliably detect the carboxylic acid byproduct?
Several analytical techniques can confirm the presence of the hydrolysis byproduct. High-Performance Liquid Chromatography (HPLC) is the most common and quantitative method.
-
Thin-Layer Chromatography (TLC) : This is a fast, qualitative check. The carboxylic acid byproduct is significantly more polar than the starting ester. It will have a much lower Rf value (it will stick closer to the baseline) on a normal-phase silica plate.
-
High-Performance Liquid Chromatography (HPLC) : HPLC provides excellent separation and quantification. The more polar carboxylic acid will typically have a shorter retention time than the ester on a reversed-phase (C18) column.
Protocol 2: Abridged HPLC Method for Hydrolysis Detection
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | Start at 70% A / 30% B, ramp to 10% A / 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Result | The carboxylic acid byproduct will elute before the parent ester. |
This is a general-purpose method; optimization may be required for your specific sample matrix.[11][12]
Q6: I've confirmed my product is contaminated with the hydrolysis byproduct. What is the best way to remove it?
Purification is often straightforward due to the significant difference in acidity between the desired ester and the carboxylic acid byproduct.
-
Acid-Base Extraction : This is the most effective method.
-
Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.
-
The carboxylic acid byproduct will be deprotonated to its sodium salt, which is water-soluble and will be extracted into the aqueous layer. The desired ester, which is neutral, will remain in the organic layer.
-
Separate the layers. The organic layer now contains the purified ester. It can be washed with brine, dried over sodium sulfate, and concentrated to yield the final product.
-
-
Column Chromatography : If extraction is insufficient, silica gel column chromatography can be used. The less polar ester will elute much faster than the highly polar carboxylic acid byproduct.
Advanced Strategies
Q7: My downstream reaction involves strong bases or highly reactive electrophiles. Should I protect the phenolic hydroxyl group?
Yes. In situations where the free phenol could interfere, protection is a wise strategy. The phenolic proton is acidic and will be abstracted by strong bases (e.g., organolithiums, Grignards), and the resulting phenoxide is a potent nucleophile that can react with electrophiles.
Protecting groups act as temporary masks for a reactive functional group.[13] The ideal protecting group is easy to install, stable to the desired reaction conditions, and easy to remove selectively without affecting the rest of the molecule.[14]
| Protecting Group | Protection Reagents | Deprotection Conditions | Stability Notes |
| Benzyl Ether (Bn) | Benzyl bromide (BnBr), K₂CO₃, Acetone | H₂, Pd/C | Stable to most acids, bases, and redox reagents. Not stable to catalytic hydrogenation.[14] |
| t-Butyldimethylsilyl Ether (TBDMS) | TBDMS-Cl, Imidazole, DMF | TBAF in THF; or mild acid (e.g., 1M HCl) | Stable to bases and mild aqueous conditions. Cleaved by fluoride ions or strong acid.[15] |
| Methoxymethyl Ether (MOM) | MOM-Cl, DIPEA, CH₂Cl₂ | Strong Acid (e.g., TFA, conc. HCl) | Stable to bases, nucleophiles, and reducing agents. Cleaved by strong acids.[13] |
Choosing the correct protecting group depends on the overall synthetic route, a strategy known as orthogonal protection.[13]
References
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
Chemistry Notes. (2016). Ester hydrolysis: Easy Introduction with 8 mechanisms. Retrieved from [Link]
-
Chemguide. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]
-
Milliken. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]
-
Baran Group, Scripps Research. (n.d.). Protecting Groups. Retrieved from [Link]
-
Homework.Study.com. (n.d.). The following reactivity order has been found for the basic hydrolysis of p-substituted methyl benzoates. Retrieved from [Link]
-
Indian Institute of Technology Bombay. (2020). Protecting Groups. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 3-Bromo-2-Hydroxybenzoate: Synthesis and Applications. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Vaia. (n.d.). Question:21-67 The following reactivity order has been found for the basic hydrolysis of p-substituted methyl benzoates. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Hydrolysis and saponification of methyl benzoates. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. homework.study.com [homework.study.com]
- 8. vaia.com [vaia.com]
- 9. carbodiimide.com [carbodiimide.com]
- 10. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Determination of total maleic acid, fumaric acid, p-hydroxybenzoic acid and benzoic acid in food by ultra performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Protective Groups [organic-chemistry.org]
- 14. chem.iitb.ac.in [chem.iitb.ac.in]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Thermal stability of methyl 3-bromo-2-ethyl-5-hydroxybenzoate at high reflux temperatures
Technical Support Center: Thermal Stability of Methyl 3-Bromo-2-ethyl-5-hydroxybenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the thermal stability of this compound, particularly at high reflux temperatures. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction involving this compound at high reflux temperatures is giving low yields and multiple unknown spots on my TLC. What could be the cause?
Answer:
Low yields and the appearance of multiple unexpected products when refluxing this compound at elevated temperatures often point to thermal degradation. While the compound itself has a high melting point, suggesting good intrinsic thermal stability, its stability in solution, especially at the boiling point of common organic solvents, can be compromised. The primary degradation pathways to consider are hydrolysis followed by decarboxylation, and potentially intermolecular reactions like etherification or polymerization.
The initial and most probable degradation step is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-bromo-2-ethyl-5-hydroxybenzoic acid. This can be catalyzed by trace amounts of acid or base in your reaction mixture or solvent. Once formed, this salicylic acid derivative can undergo decarboxylation at high temperatures, typically around 200-230°C, to yield 2-bromo-6-ethylphenol.[1]
Troubleshooting Steps:
-
Solvent Selection: Re-evaluate your choice of solvent. If your reaction allows, consider using a solvent with a lower boiling point to reduce the thermal stress on your compound.
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon). This minimizes the presence of moisture, which can initiate hydrolysis.
-
Dry Solvents: Use freshly dried solvents. Even anhydrous solvents from commercial suppliers can absorb moisture over time.
-
pH Control: If your reaction is sensitive to acid or base, consider adding a non-nucleophilic base (e.g., proton sponge) or ensuring your glassware is scrupulously clean and free of acidic or basic residues.
-
Reaction Time: Minimize the reaction time at high temperatures. Monitor the reaction progress closely and stop the reflux as soon as the reaction is complete.
Question 2: I suspect my this compound is degrading. What are the likely degradation products I should be looking for?
Answer:
Based on the structure of this compound, several degradation products are possible under high-temperature reflux conditions. Identifying these can help confirm that degradation is occurring and can aid in optimizing your reaction conditions.
The most probable degradation pathway involves a two-step process:
-
Hydrolysis: The ester is hydrolyzed to 3-bromo-2-ethyl-5-hydroxybenzoic acid and methanol. This is often the initiating step.
-
Decarboxylation: The resulting carboxylic acid, being a substituted salicylic acid, is prone to losing carbon dioxide at high temperatures to form 2-bromo-6-ethylphenol.[1]
Other potential side reactions, although generally less common, include:
-
Transesterification: If other alcohols are present in the reaction mixture, transesterification can occur, leading to different ester byproducts.
-
Etherification: The phenolic hydroxyl group could react with another molecule of the starting material or with methanol (formed during hydrolysis) to form an ether linkage. This is more likely under acidic conditions.
-
Polymerization: At very high temperatures, phenolic compounds can undergo oxidative polymerization, leading to complex, often insoluble, polymeric materials.
Table 1: Potential Degradation Products of this compound
| Degradation Product | Formation Pathway | Notes |
| 3-bromo-2-ethyl-5-hydroxybenzoic acid | Hydrolysis | Primary degradation product, often an intermediate. |
| 2-bromo-6-ethylphenol | Decarboxylation of the hydrolyzed acid | A likely major byproduct at high temperatures. |
| Various Esters | Transesterification | Possible if other alcohols are present. |
| Dimeric or Polymeric Ethers | Intermolecular Etherification | Can occur at very high temperatures, leading to high molecular weight impurities. |
Question 3: How can I monitor the thermal stability of my reaction and confirm the presence of degradation products?
Answer:
A robust analytical approach is crucial for monitoring the stability of your starting material and identifying any degradation products. A combination of chromatographic and spectroscopic techniques is recommended.
Recommended Analytical Workflow:
-
In-process Monitoring with Thin Layer Chromatography (TLC):
-
Regularly take small aliquots from your reaction mixture.
-
Spot them on a TLC plate alongside a spot of your pure starting material.
-
The appearance of new spots, especially those with different polarities, can indicate the formation of degradation products. The hydrolyzed acid will likely have a lower Rf value (more polar), while the decarboxylated phenol may have a higher Rf value (less polar) than the starting ester.
-
-
High-Performance Liquid Chromatography (HPLC) for Quantification:
-
HPLC is an excellent technique for separating and quantifying the starting material and its degradation products.[2][3][4]
-
A stability-indicating HPLC method should be developed, which can resolve the parent compound from all potential degradation products.[5][6][7]
-
A typical starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water with a small amount of acid (e.g., formic or phosphoric acid) to ensure good peak shape.[1]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification:
-
GC-MS is a powerful tool for identifying volatile degradation products like the decarboxylated phenol.
-
The mass spectrum of the parent compound will show a molecular ion peak, and the fragmentation pattern can provide structural information. The fragmentation of related compounds like methyl salicylate often involves the loss of the methoxy group.[8]
-
By analyzing the mass spectra of the new peaks in your chromatogram, you can often identify the structures of the degradation products.
-
Experimental Protocol: Stability Monitoring by HPLC
-
Sample Preparation: At various time points during your reflux reaction, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture. Quench the reaction by diluting it in a known volume of a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of your HPLC method.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., the λmax of the parent compound).
-
Injection Volume: 10 µL
-
-
Analysis: Inject your prepared samples and a standard of your pure starting material. Monitor for a decrease in the peak area of the starting material and the appearance of new peaks. The identity of new peaks can be confirmed by comparing their retention times to standards of suspected degradation products or by collecting the fractions and analyzing them by mass spectrometry.
Question 4: What are some preventative measures I can take to avoid thermal degradation during a high-temperature reflux?
Answer:
Preventing thermal degradation is key to achieving high yields and product purity. The following preventative measures address the root causes of decomposition.
Key Preventative Strategies:
-
Optimize Reaction Temperature: Determine the minimum temperature required for your reaction to proceed at a reasonable rate. Not all reactions need to be run at the boiling point of the solvent.
-
Solvent Choice: Select a solvent with a boiling point that is appropriate for the reaction without being excessively high. Refer to the table below for boiling points of common solvents.
-
Strictly Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction. This is the most effective way to prevent hydrolysis.
-
Control of Reaction pH: If your reaction is not pH-sensitive, the addition of a small amount of a non-nucleophilic acid scavenger can neutralize any acidic impurities that might catalyze hydrolysis.
-
Use of a Reflux Condenser: Ensure your reflux condenser is efficient to prevent the loss of solvent, which could lead to an increase in the concentration of your reactants and potentially accelerate degradation.[9][10][11][12]
-
Purify Starting Materials: Ensure your starting material and any other reagents are of high purity and free from acidic or basic contaminants.
Table 2: Boiling Points of Common Organic Solvents
| Solvent | Boiling Point (°C) |
| Dichloromethane | 40 |
| Diethyl Ether | 35 |
| Acetone | 56 |
| Ethyl Acetate | 77 |
| Methanol | 65 |
| Ethanol | 78 |
| Tetrahydrofuran (THF) | 66 |
| Acetonitrile | 82 |
| Isopropanol | 82 |
| Toluene | 111 |
| N,N-Dimethylformamide (DMF) | 153 |
| Dimethyl Sulfoxide (DMSO) | 189 |
Source: Adapted from various sources.[3][4][5]
Visualizing Degradation and Troubleshooting
To better understand the potential degradation pathways and the troubleshooting logic, the following diagrams are provided.
Caption: Primary degradation pathway of this compound.
Caption: Troubleshooting workflow for thermal stability issues.
References
-
Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. MDPI. [Link]
-
Decarboxylation of Salicylic acid. Chemistry Stack Exchange. [Link]
-
The analysis of methyl salicylate and salicylic acid from Chinese herbal medicine ingestion. PubMed. [Link]
-
Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. Semantic Scholar. [Link]
-
Phenol ether. Wikipedia. [Link]
-
mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen. doc brown's advanced organic chemistry revision notes. [Link]
-
Transesterification reaction of methylparaben with sugar alcohol showing one of the six sorbitol monoesters of p-hydroxybenzoic acid. ResearchGate. [Link]
-
HPLC and LC–MS Studies of the Transesterification Reaction of Methylparaben with Twelve 3- to 6-Carbon Sugar Alcohols and Prop. Journal of Chromatographic Science. [Link]
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC. [Link]
-
Transesterification of p-hydroxybenzoate esters (parabens) by human intestinal (Caco-2) cells. PubMed. [Link]
-
Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water. ResearchGate. [Link]
-
Formation of Ethers under acidic conditions mechanism. YouTube. [Link]
-
Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]
-
ether synthesis through acid-catalysis. YouTube. [Link]
-
Stability Indicating Forced Degradation Studies. RJPT. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
-
RESULTS OF FORCED DEGRADATION STUDY. ResearchGate. [Link]
-
Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]
-
MITOCW | Refluxing a Reaction | MIT Digital Lab Techniques Manual. MIT OpenCourseWare. [Link]
-
Refluxing a Reaction | MIT Digital Lab Techniques Manual. YouTube. [Link]
-
What Is Reflux in Organic Chemistry? Understanding the Basics. Orango. [Link]
-
1.4K: Reflux. Chemistry LibreTexts. [Link]
-
Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PMC. [Link]
-
Determination and confirmation of methyl p-hydroxybenzoate in royal jelly and other foods produced by the honey bee. PubMed. [Link]
-
Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Semantic Scholar. [Link]
-
Optimization of pH and Paraben Concentration in a Non-Aqueous Solution Formulation with Transesterification Reaction Products of Parabens (alkyl -4-hydroxybenzoates) and Glycerin. Bentham Science Publishers. [Link]
-
Methylparaben. NIST WebBook. [Link]
-
Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutica. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- The synthetic method of methyl hydroxybenzoate.
-
Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Food Safety and Inspection Service. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Methylparaben. USP. [Link]
-
Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. Journal of Molecular Structure. [Link]
-
Base hydrolysis of Ethyl Benzoate with reflux. Reddit. [Link]
-
Methyl 5-bromo-2-hydroxybenzoate. ResearchGate. [Link]
-
Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. [Link]
Sources
- 1. Separation of Methyl salicylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. mdpi.com [mdpi.com]
- 3. The analysis of methyl salicylate and salicylic acid from Chinese herbal medicine ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. irjpms.com [irjpms.com]
- 6. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. francis-press.com [francis-press.com]
- 10. Methyl 3-bromo-2-hydroxybenzoate - [sigmaaldrich.com]
- 11. Methyl 5-bromo-2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Catalyst Selection for Cross-Coupling of Methyl 3-bromo-2-ethyl-5-hydroxybenzoate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when selecting a catalyst for cross-coupling reactions with methyl 3-bromo-2-ethyl-5-hydroxybenzoate. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific principles to empower your experimental design.
I. Understanding the Substrate: Key Challenges
This compound presents a unique set of challenges in cross-coupling reactions due to the electronic and functional group characteristics of the molecule.
-
Electron-Rich Aryl Bromide: The presence of a hydroxyl (-OH) and an ethyl (-CH2CH3) group, both electron-donating, increases the electron density of the aromatic ring. This can make the initial oxidative addition step of the catalytic cycle, where the palladium catalyst inserts into the carbon-bromine bond, more challenging.[1]
-
Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can react with strong bases, potentially leading to undesired side reactions or catalyst deactivation. Furthermore, the oxygen atom can coordinate to the palladium center, influencing the catalyst's reactivity and selectivity.[2] In some cases, oxidative coupling of the phenol itself can occur, leading to unwanted byproducts.[3][4]
-
Steric Hindrance: The ethyl group at the 2-position introduces steric bulk around the bromine atom, which can hinder the approach of the catalyst and the coupling partner.
II. FAQ: Catalyst and Condition Selection
This section addresses common questions regarding the selection of catalysts and reaction conditions for various cross-coupling reactions with your substrate.
Q1: Which type of cross-coupling reaction is most suitable for my substrate?
The choice of reaction depends on the desired bond formation (C-C, C-N, C-O, etc.). Here's a breakdown of common choices:
-
Suzuki-Miyaura Coupling (C-C bond): This is a versatile and widely used reaction for forming biaryl compounds by coupling your aryl bromide with a boronic acid or ester.[5][6][7] It is known for its mild reaction conditions and tolerance of a wide range of functional groups.[5][8]
-
Buchwald-Hartwig Amination (C-N bond): This reaction is the method of choice for forming arylamines by coupling your substrate with a primary or secondary amine.[9][10] It has largely replaced harsher classical methods.[9]
-
Heck Reaction (C-C bond): This reaction couples your aryl bromide with an alkene to form a substituted alkene.[5][6][11]
-
Sonogashira Coupling (C-C bond): This reaction is used to form a carbon-carbon bond between your aryl bromide and a terminal alkyne.[12][13][14]
Q2: What is the general mechanism for these palladium-catalyzed cross-coupling reactions?
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle consisting of three main steps:[5][6][7][11][15]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of your substrate to form a Pd(II) intermediate.[5][7]
-
Transmetalation (for Suzuki, Sonogashira, etc.) or Olefin Coordination/Insertion (for Heck): The coupling partner's organic group is transferred to the palladium center, or in the case of the Heck reaction, the alkene coordinates and inserts into the Pd-C bond.[5][11]
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.[5]
Diagram: Generalized Catalytic Cycle for Cross-Coupling Reactions
Caption: A simplified representation of the catalytic cycle for palladium-catalyzed cross-coupling reactions.
Q3: How do I choose the right palladium catalyst and ligand?
The choice of catalyst and ligand is critical for a successful reaction, especially with a challenging substrate like yours.
-
Palladium Precatalyst: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladacycles.[8][16][17] The choice often depends on the specific reaction and the ligand used.
-
Ligands: The ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling selectivity. For your electron-rich and sterically hindered substrate, bulky and electron-rich phosphine ligands are generally recommended.[1][8][9][18]
-
For Suzuki-Miyaura: Biarylphosphine ligands like SPhos, XPhos, and RuPhos are often effective.[8][18]
-
For Buchwald-Hartwig Amination: Ligands such as BrettPhos, RuPhos, and various Josiphos-type ligands have shown broad applicability.[19][20]
-
For Heck and Sonogashira: Triphenylphosphine (PPh₃) is a common starting point, but more specialized ligands, including N-heterocyclic carbenes (NHCs), may be necessary for challenging substrates.[14][21][22]
-
Table 1: Recommended Ligand Classes for Different Cross-Coupling Reactions
| Cross-Coupling Reaction | Recommended Ligand Class | Key Features |
| Suzuki-Miyaura | Biarylphosphines (e.g., SPhos, XPhos) | Bulky, electron-rich, promote oxidative addition |
| Buchwald-Hartwig | Biarylphosphines (e.g., BrettPhos, RuPhos) | Highly active for C-N bond formation |
| Heck | Phosphines, N-Heterocyclic Carbenes (NHCs) | Thermally stable, good for less reactive substrates |
| Sonogashira | Phosphines (e.g., PPh₃), NHCs | Effective with or without a copper co-catalyst |
Q4: What is the role of the base, and which one should I use?
The base plays a critical role in the catalytic cycle, and its choice can significantly impact the reaction outcome.[23]
-
In Suzuki-Miyaura: The base activates the boronic acid, making it more nucleophilic for the transmetalation step.[23] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For your substrate with a free hydroxyl group, a weaker base like K₂CO₃ or K₃PO₄ is often preferred to avoid deprotonation of the phenol and potential side reactions.[24][25]
-
In Buchwald-Hartwig: A strong, non-nucleophilic base is typically required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice.[17] However, for substrates with base-sensitive functional groups, weaker bases like carbonates or phosphates can sometimes be employed, often requiring more specialized catalyst systems.[17][20]
-
In Heck: An inorganic base like K₂CO₃ or a tertiary amine like triethylamine (NEt₃) is used to neutralize the HX generated during the reaction.[16][26]
-
In Sonogashira: An amine base, such as triethylamine or diisopropylethylamine, is typically used.[8][12]
Q5: Should I protect the hydroxyl group?
The decision to protect the hydroxyl group depends on the specific reaction conditions and the chosen catalyst system.
-
When to Consider Protection: If you are using a strong base (e.g., NaOtBu in a Buchwald-Hartwig amination) and observing significant side reactions or low yields, protecting the hydroxyl group may be necessary. Common protecting groups for phenols include silyl ethers (e.g., TBS), methyl ethers, or benzyl ethers.[27]
-
When Protection May Not Be Necessary: Many modern catalyst systems exhibit high functional group tolerance, and it is often possible to perform the cross-coupling without protecting the hydroxyl group.[20][28] It is generally advisable to first attempt the reaction with the unprotected phenol, as this reduces the number of synthetic steps.
III. Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the cross-coupling of this compound.
Problem 1: Low or No Conversion of Starting Material
Possible Causes & Solutions:
-
Inactive Catalyst:
-
Troubleshooting: Ensure your palladium precatalyst and ligand are of high quality and have been stored under an inert atmosphere. Consider using a pre-formed catalyst or a palladacycle, which can be more robust.[17]
-
Workflow:
-
Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃).
-
Try a different, more electron-rich and bulky ligand.
-
Ensure your reaction is set up under strictly anaerobic and anhydrous conditions.
-
-
-
Inefficient Oxidative Addition:
-
Troubleshooting: As your substrate is electron-rich, the oxidative addition step may be slow.
-
Workflow:
-
Increase the reaction temperature.
-
Switch to a more electron-rich ligand to facilitate the oxidative addition.
-
If using an aryl bromide is unsuccessful, consider synthesizing the corresponding aryl iodide, which is generally more reactive.[29]
-
-
-
Incorrect Base:
-
Troubleshooting: The base may not be strong enough to promote the desired catalytic cycle or may be incompatible with your substrate.
-
Workflow:
-
For Suzuki-Miyaura, try a stronger base like Cs₂CO₃ if K₂CO₃ is ineffective, but be mindful of potential side reactions with the hydroxyl group.
-
For Buchwald-Hartwig, ensure your base is sufficiently strong (e.g., NaOtBu) and anhydrous.
-
-
Diagram: Troubleshooting Low Conversion
Caption: A decision-making workflow for addressing low or no conversion in cross-coupling reactions.
Problem 2: Formation of Significant Byproducts
Possible Byproducts & Solutions:
-
Dehalogenation (Hydrodehalogenation): The bromine atom is replaced by a hydrogen atom.
-
Identification: Look for a product with a molecular weight corresponding to the loss of bromine and the gain of a hydrogen atom by GC-MS. In the ¹H NMR, a new aromatic proton signal will appear.[24]
-
Causes: High temperatures, prolonged reaction times, and certain bases can promote dehalogenation.[24]
-
Solutions:
-
Lower the reaction temperature.
-
Reduce the reaction time by using a more active catalyst system.
-
Switch to a weaker base (e.g., from an alkoxide to a carbonate).[24]
-
-
-
Homocoupling: Two molecules of your aryl bromide couple to form a biaryl, or two molecules of the coupling partner couple.
-
Identification: GC-MS and NMR will show a product with a molecular weight double that of the dehalogenated starting material or the coupling partner.
-
Causes: This can be particularly problematic in Sonogashira couplings if a copper co-catalyst is used.[8]
-
Solutions:
-
For Sonogashira, consider using a copper-free protocol.[8]
-
Optimize the stoichiometry of the coupling partners.
-
Use a ligand that favors the cross-coupling pathway.
-
-
-
Protodeboronation (in Suzuki-Miyaura): The boronic acid is converted to the corresponding arene before it can couple.
-
Identification: You will observe the formation of the arene corresponding to your boronic acid.
-
Causes: This can be promoted by excess base or the presence of water.
-
Solutions:
-
Use a milder base.
-
Ensure your reaction is anhydrous.
-
Consider using a boronic ester, which can be more stable.[8]
-
-
IV. Experimental Protocols
The following are representative, non-optimized protocols that can serve as a starting point for your experiments. Always perform small-scale test reactions to optimize conditions for your specific substrate and coupling partner.
Protocol 1: Suzuki-Miyaura Coupling (General Conditions)
-
Reagents:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
SPhos (0.04 mmol)
-
K₃PO₄ (2.0 mmol)
-
Anhydrous 1,4-dioxane/water (4:1, 5 mL)
-
-
Procedure:
-
To an oven-dried flask, add the aryl bromide, arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in the dioxane/water mixture and sparge with the inert gas for 10 minutes.
-
Add the catalyst solution to the flask containing the solids.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination (Unprotected Phenol)
-
Reagents:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
BrettPhos (0.04 mmol)
-
NaOtBu (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
-
Procedure:
-
To an oven-dried flask under an inert atmosphere, add NaOtBu.
-
In a separate flask, dissolve the aryl bromide, amine, Pd₂(dba)₃, and BrettPhos in toluene.
-
Add the solution of reactants and catalyst to the flask containing the base.
-
Heat the reaction mixture to 80-110 °C and stir until completion.
-
Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
-
V. References
Sources
- 1. reddit.com [reddit.com]
- 2. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 4. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 8. jmcct.com [jmcct.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. nobelprize.org [nobelprize.org]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases [dspace.mit.edu]
- 20. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. Heck Reaction—State of the Art [mdpi.com]
- 27. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 28. pubs.rsc.org [pubs.rsc.org]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. arodes.hes-so.ch [arodes.hes-so.ch]
- 32. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 33. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 34. pubs.acs.org [pubs.acs.org]
- 35. sigmaaldrich.com [sigmaaldrich.com]
- 36. uwindsor.ca [uwindsor.ca]
- 37. chinesechemsoc.org [chinesechemsoc.org]
- 38. Csp 2 –H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00687A [pubs.rsc.org]
- 39. youtube.com [youtube.com]
- 40. pubs.acs.org [pubs.acs.org]
- 41. organic-synthesis.com [organic-synthesis.com]
- 42. chemrxiv.org [chemrxiv.org]
- 43. mdpi.com [mdpi.com]
- 44. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 45. m.youtube.com [m.youtube.com]
Validation & Comparative
Comparative Guide: NMR Spectrum Analysis of Methyl 3-bromo-2-ethyl-5-hydroxybenzoate
This guide provides an in-depth technical analysis of the NMR spectral characteristics of methyl 3-bromo-2-ethyl-5-hydroxybenzoate . It focuses on differentiating this specific polysubstituted scaffold from its precursors and regioisomers—a critical step in validating synthetic pathways in drug discovery.
H,Executive Summary & Structural Context
This compound represents a densely functionalized aromatic scaffold often used as an intermediate in the synthesis of polyketide mimetics or fragment-based drug design.
The core challenge in analyzing this molecule is regiochemical verification . The steric crowding between the C1-ester, C2-ethyl, and C3-bromine substituents creates specific shielding/deshielding zones that distinguish it from its isomers (e.g., the 5-bromo-2-ethyl-3-hydroxy isomer).
Structural Breakdown
-
C1: Carbomethoxy group (Ester)
-
C2: Ethyl group (Steric bulk, donor)
-
C3: Bromine (Inductive acceptor, heavy atom effect)
-
C5: Hydroxyl (Strong resonance donor)
-
Protons: Only two aromatic protons remain (H4 and H6), situated in a meta relationship.
Experimental Protocol: Self-Validating Workflow
To ensure high-fidelity data, follow this standardized acquisition protocol. This workflow minimizes solvent effects that can obscure the labile phenolic proton.
Sample Preparation[1][2]
-
Solvent: DMSO-
(Preferred for observing Phenolic -OH) or (Standard for shifts).-
Note: In
, the -OH signal may broaden or drift depending on concentration and water content. DMSO- sharpens the -OH peak (~9-10 ppm) via hydrogen bonding.
-
-
Concentration: 10-15 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or Residual Solvent Peak (
: 7.26 ppm; DMSO- : 2.50 ppm).
Acquisition Parameters (400 MHz+)
-
Pulse Sequence: zg30 (Standard 1D Proton).
-
Relaxation Delay (D1):
2.0 seconds (Essential for accurate integration of the ethyl group vs. aromatic protons). -
Scans (NS): 16 (Proton), 1024+ (Carbon).
Analytical Logic Workflow
Figure 1: Logical workflow for spectral acquisition and regio-verification.
Predicted Spectral Data & Assignment
Note: Values are predicted based on substituent chemical shift additivity rules (SCS) and analogous benzoate scaffolds.
H NMR Data (400 MHz, )
| Position | Type | Shift ( | Multiplicity | Interpretation | |
| H6 | Ar-H | 7.25 - 7.35 | Doublet (d) | ~2.5 (Meta) | Flanked by OH (C5) and COOMe (C1). Upfield relative to typical benzoates due to OH shielding. |
| H4 | Ar-H | 7.50 - 7.60 | Doublet (d) | ~2.5 (Meta) | Flanked by Br (C3) and OH (C5). Deshielded by ortho-Br. |
| -OH | Phenol | 5.50 - 6.50 | Broad Singlet | - | Highly variable in |
| -OCH | Ester | 3.85 - 3.90 | Singlet (s) | - | Characteristic methyl ester. |
| Ar-CH | Ethyl | 2.80 - 2.95 | Quartet (q) | 7.5 | Critical Diagnostic: Deshielded due to steric compression between Ester and Br. |
| -CH | Ethyl | 1.15 - 1.25 | Triplet (t) | 7.5 | Typical terminal methyl. |
C NMR Data (100 MHz, )
| Carbon Type | Shift ( | Assignment Logic |
| C=O | ~167.0 | Carbonyl ester. |
| C-OH (C5) | ~154.0 | Deshielded ipso-carbon (Phenolic). |
| C-Et (C2) | ~142.0 | Ipso-carbon, crowded environment. |
| C-Br (C3) | ~118.0 - 122.0 | Distinctive upfield shift for C-Br ipso carbon (Heavy atom effect). |
| OCH | ~52.0 | Methyl ester carbon. |
| Ethyl CH | ~26.0 | Benzylic methylene. |
| Ethyl CH | ~14.0 | Terminal methyl. |
Comparative Analysis: The "Comparison Guide"
This section objectively compares the target molecule against its most common synthetic precursor and a likely regioisomer.
Scenario A: Reaction Monitoring (Target vs. Precursor)
Precursor: Methyl 2-ethyl-5-hydroxybenzoate (No Bromine).
| Feature | Precursor (Starting Material) | Target (Brominated Product) | Diagnostic Change |
| Aromatic Count | 3 Protons (H3, H4, H6) | 2 Protons (H4, H6) | Loss of H3 signal (~7.1 ppm). |
| Coupling Pattern | H3/H4 (Ortho, | H4/H6 (Meta, | Collapse of Ortho coupling. The large 8Hz splitting disappears. |
| Ethyl CH | ~2.6 ppm | ~2.9 ppm | Downfield shift due to Br proximity (Steric/Inductive). |
Scenario B: Regioisomer Differentiation
Isomer: Methyl 5-bromo-2-ethyl-3-hydroxybenzoate (Br and OH swapped).
-
Target (3-Br, 5-OH):
-
H6 is between OH and Ester. It will be relatively shielded (OH is ortho-donor).
-
H4 is between OH and Br.[1]
-
-
Isomer (5-Br, 3-OH):
Structural Logic & Mechanism
The "Ortho-Effect" of Bromine
The introduction of Bromine at C3 creates a significant steric clash with the Ethyl group at C2.
-
Steric Inhibition of Resonance: The ethyl group may be forced out of the aromatic plane slightly, or the ester group at C1 may twist.
-
Chemical Shift Consequence: The methylene protons (
) of the ethyl group "feel" the electron cloud of the large Bromine atom. This results in a distinctive downfield shift ( ppm) compared to the non-brominated precursor.
Signaling Pathway (Synthetic Logic)
Figure 2: Regioselectivity logic. The C3 position is activated by the ethyl group (ortho) and the hydroxyl group (para), making it the kinetic product.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for substituent additivity rules).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
BenchChem. (2025).[2] Spectral Analysis of Benzoate Derivatives. (General reference for benzoate shifts).
-
SDBS. (2024). Spectral Database for Organic Compounds. AIST. (Reference for Methyl 2-hydroxybenzoate analog data). [4]
Sources
A Comparative Guide to HPLC Retention Time Standards for the Analysis of Methyl 3-Bromo-2-ethyl-5-hydroxybenzoate
In the landscape of pharmaceutical research and drug development, the precise and accurate identification and quantification of chemical entities are paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for these purposes. A critical parameter in HPLC is the retention time (t_R_), which serves as a qualitative identifier for a compound under a specific set of chromatographic conditions. However, the reliance on absolute retention time can be precarious due to its susceptibility to variations in instrumental conditions, such as column aging, mobile phase composition, and temperature fluctuations. To mitigate these variabilities and ensure the reliability of analytical data, the use of retention time standards is an indispensable practice.[1]
This guide provides a comprehensive comparison of potential retention time standards for the analysis of methyl 3-bromo-2-ethyl-5-hydroxybenzoate, a substituted aromatic compound of interest in synthetic chemistry and drug discovery. We will delve into the rationale behind the selection of appropriate standards, present a detailed experimental protocol for their comparative analysis, and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable HPLC methods for the analysis of novel chemical entities.
The Critical Role of Retention Time Standards
Retention time in HPLC is governed by the distribution of an analyte between the stationary phase and the mobile phase.[1] For a given analyte and HPLC system, this distribution is influenced by a multitude of factors. The use of a retention time standard, a well-characterized compound co-injected with the analyte of interest, provides a reference point. By comparing the relative retention time (RRT) of the analyte to that of the standard, analysts can achieve more consistent and transferable results across different instruments and laboratories.
The ideal retention time standard should possess the following characteristics:
-
Structural Similarity: The standard should be structurally related to the analyte to ensure that their chromatographic behaviors are similarly affected by changes in experimental conditions.
-
Chemical Stability: The standard must be stable under the analytical conditions.
-
Commercial Availability and Purity: Ready availability of a high-purity standard is crucial for its routine use.
-
Resolution from the Analyte: The standard's peak should be well-resolved from the analyte's peak in the chromatogram.
Selecting Potential Retention Time Standards for this compound
This compound is a polysubstituted benzoate ester.[2] Its structure incorporates a bromine atom, a hydroxyl group, an ethyl group, and a methyl ester functionality on an aromatic ring. Based on these structural features, we have selected three commercially available compounds as potential retention time standards:
-
Methyl 5-bromo-2-hydroxybenzoate: This compound shares the bromo, hydroxyl, and methyl benzoate functionalities, differing in the absence of the ethyl group and the position of the substituents.[3][4]
-
Sodium Benzoate: A simpler, widely used standard in the analysis of benzoates, providing a baseline for comparison.[5][6][7][8]
-
Gallic Acid: A common phenolic acid standard, chosen for its structural similarity as a substituted hydroxybenzoic acid.[9][10]
Experimental Design for Comparative Analysis
To evaluate the suitability of the selected compounds as retention time standards, a series of HPLC experiments were designed. The primary objective is to compare the retention behavior of each standard relative to this compound under varying chromatographic conditions.
Sources
- 1. Comparing HPLC and GC: Retention Time and Effectiveness [eureka.patsnap.com]
- 2. Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5 | Benchchem [benchchem.com]
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A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 3-bromo-2-ethyl-5-hydroxybenzoate
For researchers, scientists, and professionals in drug development, understanding the structural elucidation of novel organic molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable information about a molecule's structure through its fragmentation pattern. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of methyl 3-bromo-2-ethyl-5-hydroxybenzoate, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. By dissecting the fragmentation of this molecule, we can gain insights that are crucial for its unambiguous identification and characterization.
This guide will delve into the expected fragmentation pathways of this compound, drawing comparisons with the known fragmentation of related structural motifs. We will explore the interplay of the various functional groups—the bromine atom, the ethyl group, the hydroxyl group, and the methyl ester—in directing the fragmentation process. Furthermore, a detailed experimental protocol for acquiring the mass spectrum is provided, alongside a comparative discussion of alternative analytical techniques.
Predicted Fragmentation Pattern of this compound
The structure of this compound presents several key features that will dictate its fragmentation under electron ionization. The presence of a bromine atom is a significant diagnostic tool due to its characteristic isotopic pattern. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, which will result in pairs of peaks (M and M+2) of roughly equal intensity for all bromine-containing fragments.[1]
The molecular ion peak ([M]⁺˙) is expected to be observed, and its m/z value will correspond to the molecular weight of the compound (C₁₀H₁₁BrO₃). The isotopic peaks at m/z 258 (with ⁷⁹Br) and 260 (with ⁸¹Br) will be a key indicator of the molecular ion.
The primary fragmentation pathways are anticipated to be initiated by the ionization of the aromatic ring or the lone pair electrons on the oxygen atoms of the hydroxyl and ester groups. The subsequent fragmentation will be a competition between various bond cleavages and rearrangements, driven by the formation of stable carbocations and neutral losses.
Key Fragmentation Pathways
Several major fragmentation pathways are predicted for this compound:
-
Loss of the Methoxy Radical (•OCH₃): A common fragmentation pathway for methyl esters is the loss of the methoxy radical, leading to the formation of a stable acylium ion.[2] This would result in fragment ions at m/z 227/229.
-
Loss of a Methyl Radical (•CH₃) from the Ethyl Group: Benzylic cleavage, the cleavage of the bond beta to the aromatic ring, is a favorable process. The loss of a methyl radical from the ethyl group would lead to a stable benzylic cation at m/z 243/245.
-
Loss of Ethene (C₂H₄) via McLafferty-like Rearrangement: While a classic McLafferty rearrangement is not possible, a rearrangement involving the ethyl group and the ortho-hydroxyl group could lead to the elimination of ethene and the formation of a radical cation at m/z 230/232.
-
Loss of the Bromine Radical (•Br): Cleavage of the C-Br bond would result in a fragment ion at m/z 179. This peak would be a singlet, as it no longer contains bromine.
-
Cleavage of the Ester Group: Fragmentation of the ester can also occur through the loss of the entire methoxycarbonyl group (•COOCH₃), leading to an ion at m/z 199/201.
These predicted fragmentation pathways are summarized in the table below.
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Fragmentation Pathway |
| 258/260 | [C₁₀H₁₁BrO₃]⁺˙ | Molecular Ion |
| 243/245 | [C₉H₈BrO₃]⁺ | Loss of •CH₃ from the ethyl group (Benzylic cleavage) |
| 227/229 | [C₉H₈BrO₂]⁺ | Loss of •OCH₃ from the ester group |
| 199/201 | [C₈H₈BrO]⁺ | Loss of •COOCH₃ |
| 179 | [C₁₀H₁₁O₃]⁺ | Loss of •Br |
| 171/173 | [C₇H₅BrO]⁺ | Further fragmentation involving loss of CO from m/z 199/201 |
Visualization of Predicted Fragmentation
The following diagram illustrates the primary predicted fragmentation pathways of this compound.
Caption: Predicted major fragmentation pathways of this compound under electron ionization.
Experimental Protocol for Mass Spectrometry Analysis
To obtain a high-quality electron ionization mass spectrum of this compound, the following protocol is recommended.
Sample Preparation
-
Purity: Ensure the sample is of high purity to avoid interference from impurities in the mass spectrum. Purification can be achieved by techniques such as column chromatography or recrystallization.
-
Solvent: Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent like methanol, acetonitrile, or dichloromethane. The choice of solvent should be based on the solubility of the compound and its compatibility with the mass spectrometer's inlet system.
Instrumentation and Parameters
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended to obtain accurate mass measurements, which can aid in the confirmation of elemental compositions of the fragment ions.
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.[3]
-
Inlet System: A gas chromatograph (GC) can be used to introduce the sample, which also serves to separate it from any remaining impurities. Alternatively, a direct insertion probe can be used for pure solid samples.
-
Mass Analyzer Scan Range: Set the scan range to cover the expected molecular ion and fragment ions (e.g., m/z 50-350).
-
Source Temperature: Typically set between 200-250 °C to ensure complete vaporization of the sample.
Data Acquisition and Analysis
-
Acquisition: Acquire the mass spectrum, ensuring a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
-
Data Analysis:
-
Identify the molecular ion peak and its characteristic bromine isotopic pattern.
-
Analyze the major fragment ions and propose fragmentation pathways.
-
Compare the obtained spectrum with spectral databases (e.g., NIST, Wiley) for potential matches with known compounds.
-
Utilize high-resolution data to determine the elemental composition of the ions and confirm the proposed fragmentation mechanisms.
-
Experimental Workflow Diagram
The general workflow for the mass spectrometry analysis is depicted below.
Caption: General workflow for the GC-MS analysis of this compound.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization of a novel compound often relies on a combination of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the carbon-hydrogen framework of a molecule. NMR would provide definitive information on the substitution pattern of the aromatic ring and the connectivity of the ethyl and methyl ester groups.
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the functional groups present in the molecule. The characteristic stretching frequencies of the hydroxyl (O-H), carbonyl (C=O) of the ester, and C-Br bonds would be readily observable.
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure.
References
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Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025, September 24). Retrieved from [Link]
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]
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Electron Ionization. (2022, July 3). Chemistry LibreTexts. Retrieved from [Link]
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Bigler, P., & Hesse, M. (2018, February 27). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. ACS Publications. Retrieved from [Link]
-
Ortho effect - Wikipedia. (n.d.). Retrieved from [Link]
-
Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. (n.d.). National Institutes of Health. Retrieved from [Link]
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The Ortho Effect of benzoic acids. (n.d.). Retrieved from [Link]
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Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. (2024, June 28). Research and Reviews. Retrieved from [Link]
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(A) EI‐MS of compound 2 (GC–MS system 1), (B) fragmentation mechanism... (n.d.). ResearchGate. Retrieved from [Link]
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mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]
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C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions ... (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021, January 10). YouTube. Retrieved from [Link]
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Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025, September 24). Retrieved from [Link]
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- 3. Methyl 3-bromo-5-hydroxybenzoate | CymitQuimica [cymitquimica.com]
A Comparative Guide to IR Spectroscopy of Hydroxyl and Ester Groups in Bromobenzoates
For researchers and professionals in drug development and chemical synthesis, infrared (IR) spectroscopy is an indispensable tool for functional group identification and structural elucidation. This guide provides an in-depth comparison of the characteristic IR absorption bands for ester and hydroxyl groups in bromobenzoate derivatives. We will explore how the positional isomerism of substituents on the aromatic ring, particularly the interplay of electronic effects and hydrogen bonding, influences the vibrational frequencies of these key functional groups. This guide is designed to move beyond simple peak assignments, offering insights into the causality behind spectral variations and providing robust experimental protocols for obtaining high-fidelity data.
The Vibrational Landscape of Bromobenzoates: An Introduction
The infrared spectrum of a molecule provides a unique fingerprint based on the vibrations of its chemical bonds. For hydroxy-substituted bromobenzoates, our primary focus is on the stretching vibrations of the hydroxyl (-OH) group and the ester functional group (C=O and C-O). The position, intensity, and shape of the absorption bands corresponding to these vibrations are highly sensitive to the molecule's electronic and structural environment.
The key factors influencing these vibrational frequencies include:
-
Electronic Effects : The electron-withdrawing nature of the bromine atom and the ester group, as well as the electron-donating potential of the hydroxyl group, can alter bond strengths through inductive and resonance effects, thereby shifting absorption frequencies.[1]
-
Hydrogen Bonding : The presence of a hydroxyl group introduces the possibility of hydrogen bonding, which can be either intramolecular (within the same molecule) or intermolecular (between different molecules). This has a profound and often dominant effect on the IR spectrum.[2][3]
-
Positional Isomerism : The relative positions (ortho, meta, para) of the bromo, hydroxyl, and ester substituents dictate the proximity of these groups, influencing both electronic effects and the potential for intramolecular hydrogen bonding.
Comparative Analysis of IR Absorption Bands
The most dramatic differences in the IR spectra of hydroxy bromobenzoate isomers arise from the distinct types of hydrogen bonding they can form.
The Hydroxyl (-OH) Stretching Vibration
The -OH stretching band is highly diagnostic. Its appearance is a clear indicator of the type of hydrogen bonding present.
-
Ortho-Hydroxy Bromobenzoates (Intramolecular H-Bonding) : When the hydroxyl group is in the ortho position relative to the ester, it can form a strong intramolecular hydrogen bond with the ester's carbonyl oxygen. This internal bonding weakens the O-H bond, causing its stretching frequency to shift to a significantly lower wavenumber. The resulting absorption band is typically broad and appears in the 3200-3400 cm⁻¹ region.[4] A key characteristic of this intramolecular bond is that its position is independent of the sample concentration.[3]
-
Meta- and Para-Hydroxy Bromobenzoates (Intermolecular H-Bonding) : In the meta and para isomers, the hydroxyl group is too far from the ester group to form an intramolecular hydrogen bond. Instead, these molecules will engage in intermolecular hydrogen bonding with each other. This type of association also leads to a broad -OH absorption band, but it typically occurs at a higher wavenumber, in the range of 3500-3600 cm⁻¹ for dimeric or polymeric associations in the solid state.[5] Unlike intramolecular bonding, the position and intensity of this band are dependent on concentration when measured in solution; upon dilution with a non-polar solvent, the broad band for intermolecular hydrogen bonding will decrease, and a sharp, "free" -OH peak may appear at higher frequencies.
The Ester Carbonyl (C=O) Stretching Vibration
The strong, sharp absorption of the ester carbonyl stretch is one of the most prominent features in the mid-IR region. Its position is sensitive to both conjugation and hydrogen bonding.
-
General Range for Aromatic Esters : Aromatic esters, such as bromobenzoates, typically show a C=O stretching band between 1715-1730 cm⁻¹ .[6] The conjugation of the carbonyl group with the benzene ring slightly lowers its frequency compared to saturated aliphatic esters (which appear at 1735-1750 cm⁻¹).[7][8]
-
Effect of Intramolecular H-Bonding (Ortho Isomers) : In ortho-hydroxy bromobenzoates, the intramolecular hydrogen bond from the phenolic -OH to the carbonyl oxygen reduces the double-bond character of the C=O bond. This weakening of the bond results in a shift of the C=O stretching frequency to a lower wavenumber, typically in the range of 1680-1710 cm⁻¹ .[3] This significant shift is a hallmark of ortho-hydroxy aromatic esters.
-
Meta and Para Isomers : For meta and para isomers, where intramolecular hydrogen bonding with the carbonyl is absent, the C=O stretching frequency will appear in the normal range for aromatic esters, ~1715-1730 cm⁻¹ . While intermolecular hydrogen bonding occurs at the hydroxyl group, its effect on the distant carbonyl group is less direct and pronounced than the intramolecular chelation in the ortho isomer.
The Ester C-O Stretching Vibrations
Esters exhibit two distinct C-O stretching vibrations, which typically appear as strong bands in the fingerprint region between 1300-1000 cm⁻¹.[7]
-
C(=O)-O Stretch : This vibration, involving the carbon-oxygen single bond adjacent to the carbonyl group, is typically found in the 1250-1310 cm⁻¹ range for aromatic esters.[6]
-
O-C (Alkyl) Stretch : The vibration of the oxygen-alkyl carbon bond appears at a lower frequency, generally between 1100-1130 cm⁻¹ .[6]
While substituent effects can cause minor shifts in these bands, the most reliable distinction between isomers comes from analyzing the -OH and C=O stretching regions.
Summary of Expected IR Absorption Bands
| Functional Group Vibration | Ortho-Hydroxy Bromobenzoate | Meta-Hydroxy Bromobenzoate | Para-Hydroxy Bromobenzoate | Causality |
| -OH Stretch | 3200-3400 cm⁻¹ (broad) | 3500-3600 cm⁻¹ (broad) | 3500-3600 cm⁻¹ (broad) | Intramolecular H-bonding vs. Intermolecular H-bonding.[3][4] |
| C=O Stretch | 1680-1710 cm⁻¹ (strong, sharp) | ~1715-1730 cm⁻¹ (strong, sharp) | ~1715-1730 cm⁻¹ (strong, sharp) | Intramolecular H-bonding weakens the C=O bond in the ortho isomer.[3][6] |
| C(=O)-O Stretch | ~1250-1310 cm⁻¹ (strong) | ~1250-1310 cm⁻¹ (strong) | ~1250-1310 cm⁻¹ (strong) | Generally consistent for aromatic esters.[6] |
| O-C (Alkyl) Stretch | ~1100-1130 cm⁻¹ (strong) | ~1100-1130 cm⁻¹ (strong) | ~1100-1130 cm⁻¹ (strong) | Generally consistent for aromatic esters.[6] |
Experimental Protocol: Acquiring High-Quality FTIR Spectra of Solid Bromobenzoates via the KBr Pellet Method
This protocol details the steps for preparing a potassium bromide (KBr) pellet, a self-validating method for obtaining high-quality transmission FTIR spectra of solid samples. The primary objective is to create a transparent, non-scattering matrix, which requires the rigorous exclusion of moisture.
I. Materials and Equipment
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Spectroscopy-grade Potassium Bromide (KBr), stored in a desiccator or drying oven.
-
Agate mortar and pestle[9]
-
Hydraulic press with a pellet-forming die set (e.g., 13 mm diameter)[7]
-
Analytical balance (4-place)
-
Spatula
-
Heat lamp or low-temperature oven
-
Desiccator
II. Step-by-Step Methodology
-
Preparation of Materials (Moisture Elimination) :
-
Place the required amount of KBr powder in an oven at ~110°C for at least 2-4 hours to ensure it is completely dry.[7]
-
Gently heat the die set components (anvils, body) and the agate mortar and pestle under a heat lamp or in a low-temperature oven to drive off adsorbed water.[9]
-
Allow all heated components to cool to room temperature inside a desiccator before use to prevent condensation.
-
-
Sample Preparation and Mixing :
-
On an analytical balance, weigh approximately 1-2 mg of the solid bromobenzoate sample.[1]
-
Weigh approximately 100-200 mg of the dried, cooled KBr powder. The sample-to-KBr ratio should be between 0.5% and 1%.[1][10]
-
First, place the 1-2 mg of the sample into the agate mortar and grind it into the finest powder possible. The goal is to reduce the particle size to less than the wavelength of the IR radiation to minimize scattering.[10]
-
Add the weighed KBr to the mortar. Gently but thoroughly mix the KBr with the ground sample using the pestle. The objective is a homogenous dispersion of the sample within the KBr matrix.[9]
-
-
Pellet Formation :
-
Assemble the die set. Place the mixture into the die body.
-
Distribute the powder evenly over the surface of the lower anvil by gently tapping the die body.
-
Insert the plunger and place the entire assembly into the hydraulic press.
-
Gradually apply pressure up to 8-10 metric tons for a standard 13 mm die.[9]
-
Hold the pressure for 1-2 minutes. This allows the KBr to "cold-flow" and form a solid, transparent disc.[9]
-
Carefully release the pressure and disassemble the die to retrieve the pellet.
-
-
Spectral Acquisition :
-
A high-quality pellet should be transparent or translucent. An opaque or cloudy pellet indicates insufficient pressure, excessive sample concentration, or moisture contamination.
-
Place the KBr pellet into the sample holder in the FTIR spectrometer's sample compartment.
-
Collect a background spectrum using an empty sample holder or a pure KBr pellet.[1]
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Alternative Method: Attenuated Total Reflectance (ATR)
For rapid analysis without extensive sample preparation, ATR-FTIR is an excellent alternative. A small amount of the solid sample is simply placed onto the ATR crystal (e.g., diamond or zinc selenide) and pressure is applied with a clamp to ensure good contact. The IR beam is then directed through the crystal, where it interacts with the sample at the surface. This technique is less sensitive to sample thickness and is non-destructive.[11][12]
Visualizing the Key Structural Differences
The ability to form an intramolecular hydrogen bond is the defining structural difference between the ortho isomer and the meta/para isomers, which directly impacts their IR spectra.
Caption: Key structural difference: Intramolecular vs. Intermolecular H-bonding.
Note: The image source in the DOT script is a placeholder and would need to be replaced with actual molecular structure images for rendering.
Caption: Experimental workflow for KBr pellet preparation and FTIR analysis.
Conclusion
The strategic analysis of infrared spectra provides invaluable information for the structural characterization of substituted aromatic compounds. For hydroxy bromobenzoates, the key to distinguishing between ortho, meta, and para isomers lies in the careful examination of the hydroxyl (-OH) and carbonyl (C=O) stretching regions. The presence of a concentration-independent, low-frequency -OH band (~3200-3400 cm⁻¹) coupled with a shifted C=O band (~1680-1710 cm⁻¹) is a definitive indicator of an ortho isomer due to intramolecular hydrogen bonding. Conversely, meta and para isomers will exhibit concentration-dependent, intermolecularly hydrogen-bonded -OH bands at higher frequencies (~3500-3600 cm⁻¹) and a C=O absorption in the standard aromatic ester region (~1715-1730 cm⁻¹). By coupling these spectral insights with robust experimental techniques, researchers can confidently elucidate the substitution patterns of these important chemical entities.
References
-
Kintek. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. Retrieved February 13, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. UCLA Chemistry and Biochemistry. Retrieved February 13, 2026, from [Link]
-
Scribd. (n.d.). Factor Affecting IR Absortion. Retrieved February 13, 2026, from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved February 13, 2026, from [Link]
-
Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. [Link]
-
University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved February 13, 2026, from [Link]
-
Filo. (2024, December 11). How will you distinguish between o-hydroxybenzoic acid and m-hydroxybenzoic acid on the basis of IR spectroscopy. Retrieved February 13, 2026, from [Link]
-
Quora. (2022, December 20). How is IR spectroscopy distinguish between O.P.M. hydroxybenzoic acid? Retrieved February 13, 2026, from [Link]
- Infrared Spectroscopy of Hydrogen Bonds in Benzoic Acid Derivatives. (2025). [PDF].
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Tishchenko, O., Kryachko, E. S., & Nguyen, M. T. (2002). Theoretical vibrational analysis of monohalogenated phenols. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 58(9), 1951–1969. [Link]
- FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. (n.d.). [PDF].
- Vibrational and electronic absorption spectra of 4-chloro 2-methyl, 4-chloro 3-methyl and 6-chloro 3-methyl phenols. (n.d.). [PDF].
-
Liu, Y., et al. (2007). Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 66(4-5), 1181-1186. [Link]
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Comparative Reactivity Guide: 2-Ethyl vs. 2-Methyl Substituted Bromobenzoates
The following guide provides an in-depth technical comparison of 2-ethyl versus 2-methyl substituted bromobenzoates. This analysis focuses on the "Ortho Effect" —the steric and electronic influence of substituents at the 2-position relative to the benzoate ester or the halide functionality.
Executive Summary
In the optimization of bromobenzoate scaffolds for drug development, the choice between a 2-methyl and a 2-ethyl substituent is often treated as a trivial lipophilic adjustment. However, this structural change exerts a profound non-linear impact on reactivity, particularly in hydrolytic stability and transition-metal catalyzed cross-coupling .
-
2-Methyl Bromobenzoates: Offer a balance of stability and reactivity. The methyl group provides moderate steric shielding, allowing for controlled hydrolysis and efficient oxidative addition in sterically sensitive couplings.
-
2-Ethyl Bromobenzoates: Exhibit significantly enhanced hydrolytic stability (kinetic resistance) due to the increased hydrodynamic volume of the ethyl "tail." This comes at the cost of reduced reactivity in ortho-sensitive catalytic cycles and potential rotameric issues in crystal packing.
Structural & Steric Analysis (The Ortho-Effect)
The primary differentiator between these two scaffolds is the steric volume and conformational entropy of the ortho-substituent. While the electronic induction (inductive effect,
Steric Parameters
| Parameter | 2-Methyl (-CH₃) | 2-Ethyl (-CH₂CH₃) | Impact on Reactivity |
| Taft Steric Constant ( | 0.00 (Reference) | -0.07 | Ethyl is slightly more hindering, but the value underestimates the dynamic effect. |
| A-Value (kcal/mol) | 1.70 | 1.75 | Similar thermodynamic preference, but kinetic barrier differs. |
| Hydrodynamic Radius | Small, spherical | Elongated, rotatable | The ethyl group's methylene-methyl bond allows it to sweep a larger "cone of exclusion," effectively gating the reaction center. |
Visualization of Steric Shielding
The following diagram illustrates how the ethyl group's rotation creates a more effective shield against nucleophilic attack at the carbonyl carbon compared to the static methyl group.
Figure 1: Comparative steric impact of Methyl vs. Ethyl groups on nucleophilic accessibility.
Reactivity Profile: Hydrolysis & Transesterification[1]
The most immediate practical difference is observed in the stability of the ester bond. The BAc2 mechanism (Base-catalyzed Acyl-oxygen cleavage) requires the formation of a tetrahedral intermediate.[1]
Mechanism and Kinetic Inhibition
-
2-Methyl: The methyl group creates a "picket fence" that slows down the approach of hydroxide ions but does not fully block it.
-
2-Ethyl: The ethyl group acts as a "swinging gate." To accommodate the tetrahedral intermediate, the ethyl group must adopt a specific conformation to minimize gauche interactions with the incoming nucleophile and the leaving group. This entropic penalty significantly retards the reaction rate (
).
Experimental Insight: In basic hydrolysis (NaOH/MeOH), 2-ethyl substituted benzoates typically exhibit a 2-3x longer half-life (
Protocol: Comparative Hydrolysis Assay
To empirically determine the stability for your specific drug candidate:
-
Preparation: Dissolve 0.1 mmol of the 2-methyl and 2-ethyl bromobenzoate substrates in 1.0 mL of THF/MeOH (1:1).
-
Initiation: Add 1.0 mL of 1.0 M NaOH (aq) at 25°C.
-
Monitoring: Analyze aliquots by HPLC at t=0, 5, 15, 30, 60, and 120 mins.
-
Quantification: Plot
vs. time. The slope represents .
Reactivity Profile: Palladium-Catalyzed Cross-Coupling[2][3]
When utilizing the bromine handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, the position of the bromine relative to the alkyl group is critical.
Scenario A: Remote Bromine (e.g., 4-Bromo-2-alkylbenzoate)
-
Impact: Negligible. The reaction center (C4) is distal from the steric bulk at C2.
-
Recommendation: Select based on solubility. The 2-ethyl variant is more lipophilic (LogP +0.5 vs Methyl), which may improve solubility in non-polar coupling solvents like Toluene.
Scenario B: Proximal Bromine (e.g., 2-Bromo-6-alkylbenzoate)
-
Impact: Severe. This creates a "steric canyon" for the Palladium catalyst.
-
Oxidative Addition: The rate of Pd(0) insertion into the C-Br bond is slowed by the ortho substituents.
-
Reductive Elimination: The 2-ethyl group can actually accelerate reductive elimination (due to relief of steric strain) if the oxidative addition step can be overcome. However, the initial insertion is usually the bottleneck with bulky ligands.
Catalyst Recommendation for 2-Ethyl Systems:
For 2-ethyl hindered bromides, standard ligands (
-
Ligands: SPhos, XPhos, or
. -
Pre-catalyst: Pd-PEPPSI-IPr or Pd(dba)2 + XPhos.
Decision Matrix: Which Scaffold to Choose?
Use the following logic flow to select the appropriate analog for your campaign.
Figure 2: Strategic selection logic for bromobenzoate optimization.
References
-
Structure-Reactivity Correlations: Chemistry LibreTexts. "Correlations of Structure with Reactivity of Aromatic Compounds." Discusses the Hammett equation and the deviation of ortho-substituents due to steric effects.
-
Hydrolytic Stability Data: National Institutes of Health (NIH). "Comparative chemical and biological hydrolytic stability of homologous esters." Provides kinetic data comparing methyl vs. ethyl benzoate hydrolysis rates.
-
Suzuki Coupling Methodology: Organic Chemistry Portal. "Suzuki-Miyaura Coupling."[2][3][4] details ligand effects on sterically hindered aryl halides.
-
Ortho-Substituent Effects: ResearchGate. "Kinetic study of hydrolysis of benzoates... Variation of the ortho substituent effect." Analyzes the specific retardation factors of ortho-alkyl groups.
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A Comparative Guide to Purity Validation of Methyl 3-bromo-2-ethyl-5-hydroxybenzoate for GMP Synthesis
This guide provides an in-depth comparison of analytical methodologies for validating the purity of Methyl 3-bromo-2-ethyl-5-hydroxybenzoate, a key intermediate in pharmaceutical synthesis. Adherence to Good Manufacturing Practices (GMP) is not merely a regulatory hurdle but a fundamental requirement to ensure the final Active Pharmaceutical Ingredient (API) is safe and effective.[1][2] This document is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. We will dissect the causality behind experimental choices, present self-validating protocols, and compare the performance of orthogonal analytical techniques to build a robust and compliant purity assessment strategy.
The Criticality of Purity in GMP Synthesis
In the context of GMP, the purity of an API intermediate like this compound is paramount.[3] Impurities, even in trace amounts, can have significant consequences, including:
-
Altering the Efficacy and Safety Profile: Impurities may have their own pharmacological or toxicological effects. The European Medicines Agency (EMA) and the FDA have stringent guidelines on the qualification and control of impurities.[4][5][6]
-
Affecting Downstream Reactions: Reactive impurities can lead to side reactions in subsequent synthetic steps, reducing yield and introducing new, unexpected impurities.
-
Compromising API Stability: Impurities can act as catalysts for the degradation of the final API, shortening its shelf life.
The validation of analytical procedures used to assess purity must itself be rigorously controlled, following international guidelines such as ICH Q2(R1).[7][8][9] This ensures that the methods are reliable, reproducible, and fit for their intended purpose.
Characterizing the Analyte & Potential Impurities
This compound is a polysubstituted aromatic ester.[10][11] Its structure features a moderately polar aromatic core with hydroxyl, bromo, ethyl, and methyl ester functional groups. This combination dictates its solubility, chromatographic behavior, and spectroscopic properties.
Potential impurities can arise from several sources:
-
Starting Materials: Unreacted precursors, such as 3-bromo-2-ethyl-5-hydroxybenzoic acid or isomers from its synthesis.
-
Side Reactions: Products of incomplete reactions, over-bromination, or alternative reaction pathways.
-
Reagents and Solvents: Residual solvents and leftover reagents from the synthesis and purification process.
-
Degradation Products: Compounds formed by the breakdown of the target molecule under specific conditions (e.g., hydrolysis of the ester).
A comprehensive purity validation strategy must be capable of separating, identifying, and quantifying the primary compound from all potential and actual impurities.
Orthogonal Analytical Approaches: A Comparative Analysis
No single analytical technique is sufficient to declare a compound "pure" under GMP standards. The use of orthogonal methods—techniques that rely on different physicochemical principles—is essential for a comprehensive assessment. Here, we compare the primary methods suitable for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical purity analysis due to its high resolution, sensitivity, and quantitative accuracy. For this analyte, a reversed-phase method is the logical starting point.
-
Principle of Causality: The analyte, being moderately polar, will interact with a nonpolar stationary phase (like C18) and elute with a polar mobile phase (e.g., acetonitrile/water).[10] Impurities with different polarities will have different retention times, allowing for separation and quantification. UV detection is highly suitable due to the presence of the aromatic chromophore.[12][13]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent orthogonal technique, particularly for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or certain reaction byproducts.
-
Principle of Causality: The technique separates compounds based on their boiling points and interaction with the GC column's stationary phase. Mass spectrometry provides definitive identification based on the mass-to-charge ratio and fragmentation patterns.[14] For a brominated compound, the characteristic isotopic pattern of bromine provides an additional layer of confirmation.[15] Derivatization may be necessary to increase the volatility of the hydroxyl group, for instance, through silylation.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a powerful primary method for purity determination.[16][17] It offers a distinct advantage over chromatographic techniques as it does not require a reference standard of the analyte itself for quantification.[18][19]
-
Principle of Causality: qNMR relies on the direct proportionality between the integral of an NMR signal and the number of nuclei generating that signal.[20] By comparing the integral of a known, pure internal standard with the integral of the analyte, one can determine the absolute purity of the sample with high precision.[16][18] This makes it invaluable for characterizing new chemical entities where a certified reference standard may not exist.[18]
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is primarily a qualitative technique used for identity confirmation rather than quantitative purity assessment.
-
Principle of Causality: FTIR measures the absorption of infrared radiation by specific molecular bonds, creating a unique "fingerprint" for the compound.[21] The presence of characteristic peaks for the O-H (hydroxyl), C=O (ester), and aromatic C=C bonds confirms the identity of this compound.[22][23][24] While it can detect gross impurities if they have unique functional groups, it is not suitable for quantifying trace impurities.
Comparative Summary of Analytical Techniques
| Feature | HPLC-UV | GC-MS | qNMR (¹H) | FTIR |
| Primary Use | Purity & Impurity Quantification | Volatile Impurity ID & Quantification | Absolute Purity Determination, Structural ID | Identity Confirmation |
| Principle | Differential Partitioning | Volatility & Mass Fragmentation | Nuclear Spin in Magnetic Field | IR Absorption by Molecular Bonds |
| Quantitation | Yes (Relative to Reference Std.) | Yes (Relative to Reference Std.) | Yes (Absolute, with Internal Std.) | No (Qualitative) |
| Sensitivity | High (ng to pg) | Very High (pg to fg) | Moderate (µg to mg) | Low |
| Specificity | High | Very High | Very High | Moderate |
| GMP Compliance | Standard, well-established | Standard, well-established | Increasingly accepted as a primary method[17] | Standard for Identity |
| Pros | Robust, reproducible, high-throughput. | Excellent for volatile impurities & identification. | No analyte-specific reference needed, high precision.[18][19] | Fast, non-destructive, provides functional group info. |
| Cons | Requires a high-purity reference standard. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than chromatography, requires expensive equipment. | Not quantitative for purity. |
GMP Validation Workflow
A robust GMP validation strategy integrates these techniques to provide a complete picture of the API intermediate's purity. The following workflow illustrates this integrated approach.
Caption: GMP workflow for purity validation of an API intermediate.
Experimental Protocols
The following protocols are provided as robust starting points and must be fully validated according to ICH Q2(R1) guidelines before implementation in a GMP environment.[9]
Protocol 1: Purity Determination by HPLC-UV
1. Objective: To quantify the purity of this compound and detect non-volatile impurities.
2. Materials & Equipment:
-
HPLC system with UV detector (e.g., Waters Alliance)[25]
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: 50:50 Acetonitrile/Water
-
This compound Reference Standard (high purity)
-
Test Sample
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm[26]
-
Gradient Program:
Time (min) %A %B 0.0 70 30 20.0 30 70 25.0 30 70 25.1 70 30 | 30.0 | 70 | 30 |
4. Procedure:
-
Standard Preparation: Accurately weigh and dissolve the Reference Standard in diluent to a concentration of ~0.5 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the Test Sample in diluent to a concentration of ~0.5 mg/mL.
-
System Suitability: Inject the Standard Preparation five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject the diluent (blank), followed by the Standard Preparation and the Sample Preparation in duplicate.
-
Calculation: Calculate the purity (% Assay) using the area normalization method or against the reference standard. % Purity = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
Protocol 2: Absolute Purity by Quantitative NMR (qNMR)
1. Objective: To determine the absolute purity of this compound using an internal standard.
2. Materials & Equipment:
-
NMR Spectrometer (≥400 MHz)
-
High-purity internal standard (e.g., Maleic Anhydride, certified purity)
-
Deuterated Solvent (e.g., DMSO-d₆)
-
Test Sample
3. Procedure:
-
Sample Preparation: Accurately weigh ~20 mg of the Test Sample and ~10 mg of the internal standard into the same vial.[18]
-
Dissolve the mixture in ~0.7 mL of deuterated solvent. Ensure complete dissolution.[16]
-
Transfer the solution to an NMR tube.
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest. A D1 of 30-60 seconds is often a safe starting point.
-
Use a 90° pulse angle.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, unique signal from the analyte and a signal from the internal standard. For the analyte, the methyl ester singlet (~3.8 ppm) is a good candidate. For maleic anhydride, the olefinic protons are a single peak.
-
-
Calculation: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
std = Internal Standard
-
Decision Framework for Method Selection
The choice of analytical methods should be risk-based and justified. This decision tree provides a logical framework for selecting the appropriate techniques.
Caption: Decision tree for selecting analytical validation methods.
Conclusion
Validating the purity of this compound for GMP synthesis requires a multi-faceted, scientifically-sound strategy. Relying on a single analytical technique is insufficient. A combination of high-resolution chromatography (HPLC) for purity and impurity profiling, supplemented by GC-MS for volatile components, provides a comprehensive impurity picture. Critically, the integration of an absolute quantitative method like qNMR provides an orthogonal and primary validation of purity that is independent of a specific analyte reference standard, adding a significant layer of trustworthiness to the quality assessment.[20] Each method must be rigorously validated in accordance with ICH guidelines to ensure the data is reliable and defensible, ultimately safeguarding the quality and safety of the final pharmaceutical product.[1][27][28]
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A Senior Application Scientist's Guide to Elemental Analysis Standards for C10H11BrO3 Compounds
For researchers, scientists, and professionals in drug development, the precise determination of the elemental composition of a compound is a foundational requirement for establishing its identity, purity, and stoichiometry. This guide provides an in-depth comparison of analytical standards and methodologies for the elemental analysis of organic compounds with the molecular formula C10H11BrO3, a representative structure for many pharmaceutical intermediates and active pharmaceutical ingredients (APIs). We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative standards.
The Critical Role of Elemental Analysis in Pharmaceutical R&D
Elemental analysis serves as a cornerstone of chemical characterization. For a compound like C10H11BrO3, accurate and precise measurement of Carbon (C), Hydrogen (H), and Bromine (Br) is essential for:
-
Structural Confirmation: Verifying the empirical formula of a newly synthesized molecule.
-
Purity Assessment: Quantifying the purity of a drug substance, as deviations from the theoretical elemental composition can indicate the presence of impurities.[1][2]
-
Regulatory Compliance: Meeting the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which mandate thorough characterization of all drug substances.[3][4]
The presence of a halogen, in this case, bromine, introduces specific analytical challenges that necessitate a careful selection of methodology to ensure complete decomposition and accurate quantification.
Comparative Analysis of Analytical Workflows
A successful elemental analysis workflow for a brominated organic compound consists of two critical stages: Decomposition of the organic matrix to convert covalently bonded bromine into an ionic form, and subsequent Quantification of the resulting bromide.
Decomposition Techniques: Liberating the Halogen
The initial and most critical step is the complete breakdown of the organic molecule to ensure all bromine is converted to a measurable inorganic form.
| Decomposition Method | Principle | Advantages | Disadvantages | Suitability for C10H11BrO3 |
| Oxygen Flask (Schöniger) Combustion | Sample is combusted in a sealed flask filled with pure oxygen. The resulting gases are absorbed into a specific solution.[5][6][7][8][9] | Simple, low cost, well-established method.[8] | Limited sample size (typically <100 mg).[10] Potential for incomplete combustion with certain matrices. | Excellent . A proven and reliable method for halogen-containing organic compounds. |
| Parr Bomb Combustion | Sample is combusted in a sealed, high-pressure oxygen vessel ("bomb").[11][12] | Handles larger sample sizes and a wider variety of sample types. Ensures complete combustion.[11] | Higher initial equipment cost. More complex procedure. | Excellent . Offers high confidence in complete sample decomposition. |
| Sodium Fusion | The organic compound is fused with metallic sodium at high temperatures to form sodium halides.[13] | Effective for converting halogens to ionic form. | Requires careful handling of metallic sodium. Can be hazardous. | Good , but less common in modern pharmaceutical labs due to safety concerns. |
Expert Insight: For routine analysis of C10H11BrO3 compounds in a pharmaceutical setting, the Oxygen Flask Combustion method offers the best balance of simplicity, reliability, and cost-effectiveness.[7][8] For more complex matrices or when higher sample throughput is needed, automated combustion systems coupled with ion chromatography (Combustion IC) are the industry standard.[12][14]
Quantification Techniques: Measuring the Halide
Once the bromine is in the form of bromide (Br⁻) in an aqueous solution, several techniques can be employed for its quantification.
| Quantification Method | Principle | Advantages | Disadvantages | Suitability for C10H11BrO3 |
| Ion Chromatography (IC) | Separates ions based on their affinity for an ion-exchange resin, followed by conductivity detection.[12][14][15] | High sensitivity and selectivity. Can simultaneously analyze multiple halogens (F, Cl, Br, I).[14] | Higher initial instrument cost. Requires careful method development. | Excellent . The gold standard for speciated halide analysis, offering high accuracy and the ability to detect other halogen impurities. |
| Potentiometric Titration | The bromide solution is titrated with a standard silver nitrate solution, and the endpoint is determined by a change in potential using an ion-selective electrode.[16][17] | Relatively inexpensive and accurate. | Slower than IC. Can be subject to interferences from other halides. | Very Good . A classic and reliable method, particularly when IC is not available. |
| Inductively Coupled Plasma (ICP-OES/MS) | The sample solution is introduced into a high-temperature plasma, and the elemental composition is determined by atomic emission or mass-to-charge ratio.[4][18][19] | Extremely sensitive, capable of trace and ultra-trace analysis.[18] Can provide a comprehensive elemental profile. | High instrument and operational costs. Can be less accurate for bromine than IC in some cases due to potential interferences.[20] | Good , especially for impurity profiling according to ICH Q3D guidelines.[3][4] However, for stoichiometric determination of bromine, IC or titration is often preferred. |
Expert Insight: The combination of Oxygen Combustion with Ion Chromatography (Combustion IC) represents the most powerful and reliable approach for the elemental analysis of C10H11BrO3.[12][14] This combination provides a seamless workflow from sample decomposition to highly specific and sensitive quantification.
The Role of Certified Reference Materials (CRMs)
Trustworthiness in elemental analysis is built upon a foundation of robust quality control, which is impossible without the use of Certified Reference Materials (CRMs).
A CRM is a "reference material, accompanied by a certificate, one or more of whose property values are certified by a procedure which establishes its traceability to an accurate realization of the unit in which the property values are expressed".[21]
For the analysis of a C10H11BrO3 compound, while a specific CRM for this exact molecule may not be commercially available, the following approach ensures method validation and accuracy:
-
Instrument Calibration: Use a certified bromide ion standard solution to calibrate the ion chromatograph or titrator. These are readily available from suppliers like MilliporeSigma and CPAChem and are traceable to NIST standards.[22][23][24]
-
Method Validation: Analyze a well-characterized, pure organic compound containing bromine with a certified elemental composition (e.g., bromobenzoic acid). This validates the entire workflow, from combustion to quantification. Organizations like the National Institute of Standards and Technology (NIST) provide a range of SRMs for elemental analysis.[25][26][27][28]
-
System Suitability: Regularly analyze a known standard to ensure the analytical system is performing within established parameters.
Caption: Workflow for Elemental Analysis of C10H11BrO3.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the analysis of a C10H11BrO3 compound.
Protocol 1: Oxygen Flask Combustion
This protocol is adapted from the Schöniger flask method.[8][10]
-
Sample Preparation: Accurately weigh 5-10 mg of the C10H11BrO3 sample onto a piece of ashless filter paper. Fold the paper to enclose the sample securely.
-
Flask Preparation: Add 10 mL of an absorbing solution (e.g., deionized water containing a small amount of hydrogen peroxide) to a 500 mL heavy-walled combustion flask.
-
Combustion: Flush the flask with a stream of pure oxygen for 1-2 minutes.[10] Place the filter paper containing the sample into the platinum basket attached to the flask's stopper. Ignite the paper's fuse and immediately insert the stopper into the flask, holding it firmly in place. The combustion will proceed rapidly.
-
Absorption: Once combustion is complete, shake the flask intermittently for 10-15 minutes to ensure all combustion products are absorbed into the solution.[5]
-
Sample Recovery: Carefully withdraw the stopper and rinse the stopper, platinum wire, and the sides of the flask with deionized water, collecting all rinsings in the flask. This solution is now ready for quantification.
Caption: Oxygen Flask Combustion Protocol.
Protocol 2: Quantification by Ion Chromatography
-
System Preparation: Set up an ion chromatograph with an appropriate anion-exchange column and a suppressed conductivity detector.
-
Calibration: Prepare a series of calibration standards from a certified bromide standard solution (e.g., 0.5, 1.0, 5.0, 10.0 ppm Br⁻). Inject these standards to generate a calibration curve.
-
Sample Analysis: Filter the absorption solution from the oxygen flask combustion through a 0.45 µm filter. Inject an appropriate volume of the sample solution into the ion chromatograph.
-
Data Processing: The concentration of bromide in the sample solution is determined by comparing its peak area to the calibration curve.
-
Calculation: Calculate the percentage of bromine in the original solid sample using the following formula:
%Br = (Concentration_of_Br⁻_in_solution (mg/L) * Volume_of_solution (L) * 100) / (Initial_sample_weight (mg))
Conclusion and Recommendations
For researchers and drug development professionals requiring the highest degree of confidence in the elemental composition of C10H11BrO3 compounds, a systematic and well-validated approach is paramount.
-
Recommended Workflow: The combination of Oxygen Flask/Parr Bomb Combustion followed by Ion Chromatography provides the most accurate, specific, and reliable results for bromine content.[12][14]
-
Quality Control: The use of NIST-traceable certified reference materials for both instrument calibration and method validation is non-negotiable for ensuring data integrity and regulatory compliance.[21][26]
-
Methodology: Adherence to detailed and validated Standard Operating Procedures (SOPs) is critical for reproducibility and consistency between different laboratories and analysts.[29]
By implementing these standards and protocols, scientists can ensure that their elemental analysis data is robust, defensible, and fully supportive of the rigorous demands of pharmaceutical development.
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Oxygen flask method. (n.d.). digicollections.net. Retrieved February 15, 2024, from [Link]
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Oxygen Flask Combustion Method. (n.d.). Retrieved February 15, 2024, from [Link]
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Determination of Halogens in Organic Compounds by Using Sodium Fusion-Ion Chromatography Method. (1988). UNT Digital Library. Retrieved February 15, 2024, from [Link]
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Oxygen Flask Combustion Method. (2022). Bentham Science Publishers. Retrieved February 15, 2024, from [Link]
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How Do We Improve Elemental Impurity Analysis in Pharmaceutical Quality Control? (2023). Spectroscopy Online. Retrieved February 15, 2024, from [Link]
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Oxygen Flask Combustion Unit - Exeter Analytical. (2023). YouTube. Retrieved February 15, 2024, from [Link]
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From Regulation to Application: Best Practices in Elemental Impurities & Residual Solvent Assessment Webinar. (2023). Cormica. Retrieved February 15, 2024, from [Link]
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Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. (n.d.). ASTM International. Retrieved February 15, 2024, from [Link]
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CHNS analysis of NIST Standard Reference Materials. (n.d.). Elementar. Retrieved February 15, 2024, from [Link]
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Elemental Analysis for the Pharmaceutical Industry Q&A. (n.d.). Smithers. Retrieved February 15, 2024, from [Link]
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Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure. (1996). ResearchGate. Retrieved February 15, 2024, from [Link]
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Pharmacopoeia methods for elemental analysis of medicines: a comparative study. (2020). SciSpace. Retrieved February 15, 2024, from [Link]
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Sulphur and Halide Determination by Combustion Ion Chromatography. (2014). LCGC International. Retrieved February 15, 2024, from [Link]
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Determination of bromine in organic compounds by high-performance liquid chromatography. (1991). PubMed. Retrieved February 15, 2024, from [Link]
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Oxygen Combustion Method for Determination of Bromide Residues in Foods. (1968). Journal of AOAC INTERNATIONAL. Retrieved February 15, 2024, from [Link]
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Measuring Halogen Content with Ion Chromatography. (2021). Innovatech Labs. Retrieved February 15, 2024, from [Link]
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ELEMENTAL IMPURITY ANALYSIS IN PHARMACEUTICALS. (2017). Agilent. Retrieved February 15, 2024, from [Link]
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determination of total halogen content in halogen-free fluxes by inductively coupled plasma and some limitations of ion chromatography. (n.d.). Circuit Insight. Retrieved February 15, 2024, from [Link]
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Interference-free electron probe micro-analysis of bromine in halogen-bearing minerals and glasses: high-resolution measurements and quantitative elemental mapping. (2021). PMC. Retrieved February 15, 2024, from [Link]
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Laboratory of Organic Elemental Analysis. (2016). Central Laboratories UCT Prague. Retrieved February 15, 2024, from [Link]
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Elemental analysis. (n.d.). The Hebrew University of Jerusalem. Retrieved February 15, 2024, from [Link]
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Verification at the Elemental level for presence of Bromine and Chlorine in EEE. (n.d.). ChemSec. Retrieved February 15, 2024, from [Link]
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ASTM E1621-21 - Standard Guide for Elemental Analysis by Wavelength Dispersive X-Ray Fluorescence Spectrometry. (2021). ASTM International. Retrieved February 15, 2024, from [Link]
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Reference Material Certificate. (n.d.). National Institute of Metrology of China. Retrieved February 15, 2024, from [Link]
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Interference-free electron probe micro-analysis of bromine in halogen-bearing minerals and glasses: high-resolution measurements and quantitative elemental mapping. (2021). Journal of Analytical Atomic Spectrometry. Retrieved February 15, 2024, from [Link]
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ELEMENTAL ANALYSIS. (n.d.). EOLSS.net. Retrieved February 15, 2024, from [Link]
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A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. Retrieved February 15, 2024, from [Link]
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The Problems Associated With Elemental Analysis. (2023). AZoNano. Retrieved February 15, 2024, from [Link]
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The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP. Retrieved February 15, 2024, from [Link]
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Elemental Analysis Manual - Section 3.5 Version 3.0. (2021). FDA. Retrieved February 15, 2024, from [Link]
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A Senior Application Scientist's Guide to Benchmarking Synthetic Routes for 3-Bromo-5-Hydroxybenzoate Derivatives
For researchers and professionals in drug development and fine chemical synthesis, 3-bromo-5-hydroxybenzoate derivatives are crucial building blocks. Their unique substitution pattern, featuring a bromine atom, a hydroxyl group, and a carboxylate ester, offers multiple points for synthetic elaboration. This functionality makes them valuable precursors for a range of molecules, from anti-inflammatory agents to specialized polymers.[1]
The efficient synthesis of these intermediates is paramount. However, the selection of an optimal synthetic route is not always straightforward and depends heavily on factors like desired scale, purity requirements, and available resources. This guide provides an in-depth comparison of the primary synthetic strategies for preparing methyl 3-bromo-5-hydroxybenzoate, grounded in mechanistic principles and supported by experimental data. We will dissect two divergent and logical pathways, evaluating their respective strengths and weaknesses to inform your synthetic planning.
Strategic Overview: Two Divergent Pathways
At its core, the synthesis of a 3-bromo-5-hydroxybenzoate derivative involves two key transformations: the electrophilic bromination of the aromatic ring and the esterification of a carboxylic acid. The strategic decision lies in the sequence of these operations. This choice fundamentally alters the reactivity of the substrate and the challenges associated with controlling the reaction's regioselectivity.
The two primary retrosynthetic approaches are:
-
Route A: Late-Stage Esterification. This strategy involves the initial bromination of a benzoic acid precursor, followed by the esterification of the carboxyl group.
-
Route B: Early-Stage Esterification. This pathway prioritizes the esterification of the starting material, followed by the regioselective bromination of the resulting benzoate ester.
Caption: High-level comparison of the two primary retrosynthetic strategies.
Route A: Bromination Followed by Esterification
This classical approach tackles the challenge of regioselectivity first by brominating a benzoic acid derivative. The electronic properties of the substituents on the starting material are critical for directing the incoming electrophile.
Workflow for Route A
Caption: Step-by-step workflow for Route A.
Step 1: Regioselective Bromination of 3-Hydroxybenzoic Acid
The success of this route hinges on the directing effects of the substituents on the 3-hydroxybenzoic acid starting material. The hydroxyl (-OH) group is a powerful activating ortho-, para-director, while the carboxylic acid (-COOH) group is a deactivating meta-director. Both groups cooperatively direct the incoming electrophile (Br+) to the C5 position, which is para to the hydroxyl group and meta to the carboxylic acid group. This convergence of directing effects typically leads to high regioselectivity and minimizes the formation of unwanted isomers.
Common brominating agents include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). While Br₂ is a potent reagent, NBS is often preferred in laboratory settings as it is a solid and can be easier to handle, offering a slow, controlled release of bromine.[2]
Experimental Protocol: Bromination of 3-Hydroxybenzaldehyde (as an analogue)
While a direct protocol for 3-hydroxybenzoic acid is not detailed in the provided results, a closely related procedure for the bromination of 3-hydroxybenzaldehyde offers a validated starting point.[3]
-
Dissolution: Suspend 3-hydroxybenzaldehyde (1.0 eq) in dichloromethane in a multi-necked flask equipped for stirring, temperature control, and addition.
-
Heating: Warm the mixture to 35-40 °C to ensure complete dissolution of the starting material.[3]
-
Bromination: Cool the solution and slowly add the brominating agent (e.g., a solution of Br₂ in dichloromethane) while maintaining the temperature, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate to remove excess bromine.
-
Isolation: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by recrystallization or column chromatography to obtain the desired 3-bromo-5-hydroxybenzaldehyde. A similar procedure would be adapted for the benzoic acid substrate.
Step 2: Esterification of 3-Bromo-5-Hydroxybenzoic Acid
With the brominated acid in hand, the final step is esterification. Several methods are available, each with distinct advantages.
-
Fischer-Speier Esterification: This is a classic equilibrium-controlled reaction where the carboxylic acid is heated with an excess of alcohol (e.g., methanol) in the presence of a strong acid catalyst like sulfuric acid.[4] To drive the reaction to completion, water is typically removed, often by azeotropic distillation.[4] While effective, this method requires strongly acidic conditions and can be energy-intensive.
-
Modern Catalytic Methods: To circumvent the issues of harsh catalysts and difficult workup, heterogeneous solid acid catalysts have been developed. Catalysts like phosphoric acid-modified Montmorillonite K-10 clay have shown high efficiency for esterifying substituted benzoic acids under solvent-free conditions, offering easier separation and reusability.[5]
-
Alkylation of Carboxylate Salt: An alternative involves deprotonating the carboxylic acid with a base to form the carboxylate salt, which is then reacted with an alkyl halide (e.g., methyl iodide). This method avoids strong acids but requires stoichiometric amounts of base and a potentially hazardous alkylating agent.
Experimental Protocol: Fischer Esterification
-
Setup: To a round-bottom flask, add 3-bromo-5-hydroxybenzoic acid (1.0 eq), a large excess of methanol (e.g., 10-20 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reaction: Heat the mixture to reflux for several hours, monitoring progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and neutralize the acid catalyst with a mild base such as sodium bicarbonate solution.
-
Extraction: Remove the excess methanol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.
-
Purification: Purify via column chromatography or recrystallization.
Route B: Esterification Followed by Bromination
This strategy inverts the sequence of events, first protecting the carboxylic acid as an ester and then performing the bromination. This alters the electronic profile of the substrate, which has significant implications for the bromination step.
Workflow for Route B
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Safety Operating Guide
Guide to the Safe Disposal of Methyl 3-bromo-2-ethyl-5-hydroxybenzoate
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we synthesize and handle. The proper disposal of chemical waste is not merely a regulatory hurdle but a cornerstone of responsible research, ensuring the safety of our colleagues and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 3-bromo-2-ethyl-5-hydroxybenzoate, a halogenated aromatic compound. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, designed to provide a clear and logical path for its waste management.
Hazard Assessment and Chemical Profile
Inferred Hazards: Based on the SDS for its isomer, Methyl 3-bromo-5-hydroxybenzoate, the target compound should be handled as a substance that is:
-
Harmful if swallowed, in contact with skin, or if inhaled [1].
-
Likely to cause skin and eye irritation [1].
As a brominated aromatic compound, it falls under the category of halogenated organic waste .[2][3] These compounds are known for their environmental persistence and potential for bioaccumulation.[4][5] Therefore, disposal into sanitary sewer systems or general waste is strictly prohibited.[1]
| Parameter | Inferred Information | Primary Rationale |
| Physical State | Solid | Based on related benzoate esters. |
| Primary Hazards | Harmful (oral, dermal, inhalation), Irritant (skin, eyes) | Extrapolated from the SDS of Methyl 3-bromo-5-hydroxybenzoate[1]. |
| Environmental Hazards | Persistent, potential for bioaccumulation | General characteristic of halogenated aromatic compounds[4][5]. |
| Waste Classification | Halogenated Organic Waste | Presence of a bromine atom on the aromatic ring[2][3]. |
Personal Protective Equipment (PPE) and Immediate Safety Measures
Prior to handling this compound for any purpose, including disposal, the following minimum PPE should be worn:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential.
-
Body Protection: A standard laboratory coat must be worn.
In the event of accidental exposure, the following first-aid measures should be taken immediately:
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, seeking medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.
-
Inhalation: Move to an area with fresh air. If respiratory symptoms develop, seek medical attention.
-
Ingestion: Rinse the mouth with water and seek immediate medical attention.
On-Site Waste Segregation and Temporary Storage
Proper segregation of chemical waste at the point of generation is critical to prevent dangerous reactions and to ensure compliant disposal.
Step-by-Step Segregation Protocol:
-
Designate a Waste Container: Use a clearly labeled, leak-proof container designated for "Halogenated Organic Waste." The container must be compatible with the chemical.
-
Labeling: The waste container label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The primary hazards (e.g., "Harmful," "Irritant").
-
The date of initial waste accumulation.
-
-
Segregation:
-
Do NOT mix with non-halogenated organic waste.
-
Do NOT mix with aqueous waste, acids, or bases.
-
Keep away from strong oxidizing agents.
-
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from heat sources or flames.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Final Disposal Procedure
The final disposal of this compound must be conducted by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Final Disposal Protocol:
-
Container Integrity: Ensure the waste container is securely sealed and the exterior is free of contamination before scheduling a pickup.
-
Waste Pickup Request: Follow your institution's established procedures for requesting a hazardous waste pickup. This typically involves submitting an online form or contacting the EHS office directly.
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, as per your institution's and local regulatory requirements.
-
Recommended Disposal Method: The recommended and most common method for the final disposal of halogenated organic compounds is high-temperature incineration .[2] This process is necessary to ensure the complete destruction of the molecule and to prevent the formation of toxic byproducts such as brominated dibenzofurans.[6] During incineration, the bromine is typically converted to hydrogen bromide (HBr), which is then scrubbed from the flue gases.[7][8]
Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, it may be necessary to evacuate the laboratory.
-
Personal Protection: Don appropriate PPE, including respiratory protection if there is a risk of inhaling dust.
-
Containment and Cleanup:
-
For a solid spill, carefully sweep or scoop the material into a designated waste container. Avoid generating dust.
-
For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the halogenated organic waste container.
-
-
Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policies.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your research community. The principles of proper chemical waste management are as integral to scientific excellence as the innovative research we conduct.
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Adriaens, P. (n.d.). Halogenated Aromatics: Fate and Microbial Degradation. ResearchGate. Retrieved February 15, 2026, from [Link]
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Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved February 15, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions. PMC. Retrieved February 15, 2026, from [Link]
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(n.d.). The marine organism toxicity and regulatory policy of brominated flame retardants: a review. Retrieved February 15, 2026, from [Link]
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Chemsrc. (n.d.). METHYL 3-BROMO-5-HYDROXYBENZOATE | CAS#:192810-12-1. Retrieved February 15, 2026, from [Link]
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(n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved February 15, 2026, from [Link]
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(2017, August 10). Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. ResearchGate. Retrieved February 15, 2026, from [Link]
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eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved February 15, 2026, from [Link]
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Alfa Aesar. (2011, June 1). Material Safety Data Sheet. Retrieved February 15, 2026, from [Link]
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PubMed. (2017, July 30). Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water. Retrieved February 15, 2026, from [Link]
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Thermo Fisher Scientific. (2010, November 29). SAFETY DATA SHEET. Retrieved February 15, 2026, from [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved February 15, 2026, from [Link]
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J. J. Keller® Compliance Network. (2022, May 5). Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under §268.32. Retrieved February 15, 2026, from [Link]
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CHIMIA. (n.d.). Bromine Recycling in the Chemical Industry – An Example of Circular Economy. Retrieved February 15, 2026, from [Link]
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ACS Omega. (n.d.). Bromine Transformation during Catalytic Pyrolysis of Waste Electronic Circuit Boards (WECBs) in an Auger Reactor over the Dual-Catalyst HZSM-5/CaO. Retrieved February 15, 2026, from [Link]
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ResearchGate. (n.d.). Bromination of Phenols by Means of Bromide-Bromate Solution. Retrieved February 15, 2026, from [Link]
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A Senior Application Scientist's Guide to Handling Methyl 3-bromo-2-ethyl-5-hydroxybenzoate
Navigating the complexities of drug development and chemical synthesis requires not only innovation but also an unwavering commitment to safety. Methyl 3-bromo-2-ethyl-5-hydroxybenzoate, a key intermediate in various synthetic pathways, presents specific handling challenges due to its chemical structure as a halogenated phenol. This guide provides an essential operational and safety framework for researchers, scientists, and drug development professionals. Our objective is to instill deep trust by delivering value beyond the product itself, ensuring that your critical work proceeds both safely and efficiently.
Hazard Assessment: Understanding the Molecule
This compound is classified as a hazardous substance. Its potential for harm stems from its aromatic, brominated, and phenolic nature. A material safety data sheet (MSDS) indicates that the compound is harmful by inhalation, in contact with skin, and if swallowed.[1] It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
The causality behind these hazards is rooted in its reactivity. The electron-withdrawing bromine atom and the acidic phenolic hydroxyl group can interact with biological macromolecules, leading to irritation and potential toxicity upon exposure. Therefore, a multi-layered approach to protection, starting with engineering controls and supplemented by robust personal protective equipment (PPE), is not merely a recommendation—it is a necessity.
| Hazard Classification | Potential Effect | GHS Hazard Statement |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | H302, H315, H335[1][3] |
| Skin Corrosion/Irritation | Causes skin irritation upon direct contact. | H315[1][3] |
| Eye Damage/Irritation | Causes serious eye irritation. | H319[1][2] |
| Respiratory Irritation | May cause irritation to the respiratory tract if inhaled. | H335[1][3] |
Core Directive: Multi-Layered Personal Protective Equipment (PPE)
The foundation of safe chemical handling is a comprehensive PPE strategy, mandated by Occupational Safety and Health Administration (OSHA) standards.[4][5] This strategy must be tailored to the specific hazards of the chemical in use.[6]
Primary Engineering Control: The Chemical Fume Hood
Before any PPE is donned, the primary line of defense is an engineering control.
-
Mandate: All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a properly functioning and certified chemical fume hood.
-
Causality: A fume hood is critical for containing and exhausting airborne dust and vapors, providing the most effective protection against respiratory exposure.[7][8] This is the first and most crucial step in mitigating the inhalation hazard posed by this compound.[3]
Personal Protective Equipment: The Last Line of Defense
PPE is essential to protect from direct contact and incidental exposure.[7][9]
-
Eye and Face Protection:
-
Hand Protection:
-
Glove Selection: The choice of glove material is critical. While disposable nitrile gloves are common in labs and offer protection against a broad range of chemicals, they may provide only short-term resistance to halogenated and aromatic compounds.[10][12][13]
-
Recommended Practice: Double-gloving is strongly recommended. An inner nitrile glove can be worn under a more robust outer glove. For prolonged handling or when submersion is possible, neoprene or butyl rubber gloves offer superior protection against phenols and hydrocarbons.[9][13][14] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[10][15][16]
-
| Glove Material | Recommended Use Case | Limitations |
| Nitrile | Incidental contact, handling solids, double-gloving.[7][9] | Not recommended for prolonged exposure or immersion with halogenated solvents.[12][13] |
| Neoprene | Good for acids, bases, alcohols, and phenols. Offers good dexterity.[9][13] | Poor resistance to some halogenated and aromatic hydrocarbons.[9] |
| Butyl Rubber | Excellent resistance to ketones, esters, and many corrosive acids. | Does not perform well with aliphatic and aromatic hydrocarbons.[13][14] |
-
Body Protection:
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, methodical protocol minimizes risk during routine handling.
-
Preparation: Cordon off a designated area within the chemical fume hood for the procedure.[16]
-
Gather Materials: Assemble all necessary glassware, reagents, and spill cleanup materials before bringing the chemical into the hood.
-
Don PPE: Put on all required PPE as outlined in Section 2.
-
Weighing: Tare a suitable container on a balance inside the fume hood. Carefully dispense the solid this compound, avoiding the generation of dust.[17]
-
Transfer: If transferring to a reaction vessel, do so carefully within the hood. Use a powder funnel if necessary.
-
Post-Handling: Tightly cap the source container.[3][16] Decontaminate any surfaces and equipment.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination. Wash hands thoroughly with soap and water after the procedure is complete.[3]
Caption: Workflow for handling this compound.
Contingency & Disposal Plans
Spill Response
Even with meticulous planning, spills can occur. A swift and correct response is vital.
-
Incidental (Minor) Spill):
-
Assess: Evaluate the spill. If it can be cleaned up safely by lab personnel, proceed.[18]
-
Protect: Ensure you are wearing the appropriate PPE, including double gloves and eye protection.[18][20]
-
Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow), working from the outside in.[21][22] Avoid creating dust.[3]
-
Collect: Carefully scoop the absorbed material into a designated, sealable hazardous waste container.[18][22]
-
Decontaminate: Clean the spill area with soap and water, collecting the rinse water for disposal if the chemical is highly toxic.[18]
-
Dispose: Label the waste container and dispose of it through your institution's hazardous waste management program.[18][21]
-
Major Spill: For any large or uncontrolled spill, evacuate the area immediately, close all doors, and contact your institution's Environmental Health and Safety (EHS) emergency line.[18]
Waste Disposal
Proper disposal is a legal and ethical requirement to protect the environment.[23]
-
Classification: this compound is a halogenated organic compound.[7]
-
Collection: All waste containing this chemical, including contaminated PPE, spill cleanup materials, and reaction residues, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[7][24][25]
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[25]
-
Prohibition: Never dispose of this chemical down the drain.[7][16]
-
Arrangement: Follow your institution's specific procedures for hazardous waste pickup.[7][26]
By integrating these safety protocols and operational plans into your daily workflow, you can handle this compound with confidence, ensuring the integrity of your research and the safety of your team.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
